molecular formula C9H9NO3 B140359 4-Oxo-4-(pyridin-4-yl)butanoic acid CAS No. 5693-75-4

4-Oxo-4-(pyridin-4-yl)butanoic acid

Cat. No.: B140359
CAS No.: 5693-75-4
M. Wt: 179.17 g/mol
InChI Key: QHBYZGQLPMSIFR-UHFFFAOYSA-N
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Description

4-Oxo-4-(pyridin-4-yl)butanoic acid is an organic compound with the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol . It is a key chemical building block in scientific research, particularly in the field of crystal engineering and materials science. This compound serves as a versatile precursor or "coformer" in the synthesis of pharmaceutical cocrystals, which are used to modify and improve the physical properties of active pharmaceutical ingredients (APIs), such as their stability and solubility . The molecular structure features both a carboxylic acid and a ketone functional group, which allows it to form specific hetero-dimeric synthons with other molecules through hydrogen bonding, a crucial interaction for designing multi-component crystalline materials . Researchers can obtain this compound with a certified purity of 95% . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxo-4-pyridin-4-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-8(1-2-9(12)13)7-3-5-10-6-4-7/h3-6H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBYZGQLPMSIFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375084
Record name 4-Oxo-4-(pyridin-4-yl)butanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5693-75-4
Record name γ-Oxo-4-pyridinebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5693-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxo-4-(pyridin-4-yl)butanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Oxo-4-(pyridin-4-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Oxo-4-(pyridin-4-yl)butanoic acid, a molecule of interest in medicinal chemistry and drug development. This document details the synthetic route, experimental protocols, and in-depth characterization of the compound.

Synthesis

The synthesis of this compound is most commonly achieved through a Friedel-Crafts acylation reaction. However, the direct acylation of pyridine is challenging due to the electron-deficient nature of the pyridine ring and the coordination of the nitrogen atom with the Lewis acid catalyst. Therefore, alternative strategies or modified conditions are often employed. A general and analogous approach involves the reaction of a pyridine derivative with succinic anhydride in the presence of a Lewis acid catalyst, followed by hydrolysis.

A plausible synthetic route is the Friedel-Crafts acylation of pyridine with succinic anhydride. This reaction introduces the 3-carboxypropanoyl group to the pyridine ring.

SynthesisWorkflow Pyridine Pyridine Intermediate Acylium Ion Intermediate Pyridine->Intermediate Reacts with SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Intermediate LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->Intermediate ProductHCl 4-Oxo-4-(pyridin-4-yl)butanoic acid hydrochloride Intermediate->ProductHCl Friedel-Crafts Acylation Product 4-Oxo-4-(pyridin-4-yl)butanoic acid ProductHCl->Product Hydrolysis CharacterizationWorkflow Compound This compound NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS PhysProp Physical Properties (Melting Point, Solubility) Compound->PhysProp Structure Structural Confirmation and Purity Assessment NMR->Structure IR->Structure MS->Structure PhysProp->Structure

An In-Depth Technical Guide to the Physicochemical Properties of 4-Oxo-4-(pyridin-4-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Oxo-4-(pyridin-4-yl)butanoic acid and its isomers. Due to the limited availability of specific experimental data for the 4-pyridyl isomer, this document also presents comparative data for the 2-pyridyl and 3-pyridyl isomers to offer a broader understanding within this chemical class. Furthermore, detailed experimental protocols for determining key physicochemical parameters are provided to facilitate further research and characterization.

Chemical Identity and Structure

This compound belongs to a class of compounds characterized by a pyridine ring linked to a butanoic acid chain via a ketone group. The position of the nitrogen atom in the pyridine ring significantly influences the molecule's electronic properties, and consequently, its physicochemical and biological characteristics.

Table 1: Chemical Identification of 4-Oxo-4-(pyridin-yl)butanoic Acid Isomers

Property4-Oxo-4-(pyridin-2-yl)butanoic acid4-Oxo-4-(pyridin-3-yl)butanoic acidThis compound
IUPAC Name 4-oxo-4-(pyridin-2-yl)butanoic acid4-oxo-4-(pyridin-3-yl)butanoic acid[1]This compound
Synonyms γ-Oxo-2-pyridinebutanoic acidγ-Oxo-3-pyridinebutanoic acid, 3-Succinoylpyridine[1]4-(4-Pyridyl)-4-oxobutyric acid, Isonicotinoylpropionic acid
Molecular Formula C₉H₉NO₃[2]C₉H₉NO₃[1]C₉H₉NO₃
Molecular Weight 179.17 g/mol [2]179.17 g/mol [1]179.17 g/mol
CAS Number 5768-27-4[2]4192-31-8[1]5440-57-3

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes the available experimental and computed data for the isomers of 4-Oxo-4-(pyridin-yl)butanoic acid.

Table 2: Comparative Physicochemical Properties of 4-Oxo-4-(pyridin-yl)butanoic Acid Isomers

Property4-Oxo-4-(pyridin-2-yl)butanoic acid4-Oxo-4-(pyridin-3-yl)butanoic acidThis compound
Physical State SolidSolid[1]Solid (Predicted)
Melting Point 89-92 °C[2]160-162 °CNo data available
Boiling Point No data availableNo data availableNo data available
Solubility No specific data availableNo specific data availableNo specific data available
pKa No data availableNo data availableNo data available
LogP (Computed) No data available-0.1[1]No data available

Experimental Protocols

To address the data gaps for this compound, this section provides detailed, generalized experimental protocols for the determination of its key physicochemical properties.

Determination of Melting Point

The melting point is a fundamental property indicating the purity of a crystalline solid.

Protocol: Capillary Melting Point Determination [3][4][5][6]

  • Sample Preparation: Finely powder a small, dry sample of this compound.

  • Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample at a rate of 10-20 °C per minute initially.

  • Observation: As the melting point is approached, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

  • Data Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). The melting point is reported as this range.

Determination of Aqueous Solubility

Solubility is a critical parameter for drug absorption and formulation.

Protocol: Shake-Flask Method for Aqueous Solubility

  • Sample Preparation: Add an excess amount of this compound to a known volume of purified water in a sealed, clean vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. If necessary, centrifuge or filter the sample to separate the solid from the saturated solution.

  • Quantification: Accurately withdraw a known volume of the clear, saturated solution.

  • Analysis: Determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), against a standard curve.

  • Calculation: Express the solubility in units such as mg/mL or mol/L.

Determination of pKa

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor binding.

Protocol: Potentiometric Titration for pKa Determination [7][8][9][10][11]

  • Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent system (e.g., water or a water-cosolvent mixture).[7]

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel and immerse the pH electrode.[7]

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments.[7]

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the inflection point of the first derivative of the titration curve corresponds to the equivalence point, and the pKa is the pH at half this volume.

Determination of LogP

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.

Protocol: Shake-Flask Method for LogP Determination [12][13]

  • Phase Preparation: Prepare mutually saturated n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4).

  • Partitioning: Dissolve a known amount of this compound in one of the phases. Add a known volume of the second phase to create a biphasic system with a defined volume ratio.

  • Equilibration: Vigorously shake the mixture for a set period to allow for partitioning of the compound between the two phases. Then, allow the phases to separate completely, often aided by centrifugation.

  • Sampling: Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.

  • Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Biological Context and Potential Pathways

While specific signaling pathways for this compound are not well-documented, its structural analog, 4-oxo-4-(3-pyridyl)butanoic acid, is a known metabolite of the tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a potent lung carcinogen.[14][15] The metabolism of NNK involves a series of enzymatic reactions, primarily mediated by cytochrome P450 enzymes.[1] This metabolic activation can lead to the formation of DNA adducts, which are implicated in carcinogenesis.

Derivatives of similar 4-oxo-butanoic acids have been investigated for various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[16][17][18] These activities suggest potential interactions with various biological targets and signaling pathways, which warrant further investigation for this compound.

Visualizations

The following diagrams illustrate key experimental and logical workflows relevant to the characterization of this compound.

G cluster_synthesis Synthesis cluster_physchem Physicochemical Characterization cluster_bio Biological Evaluation start Starting Materials (Pyridine, Succinic Anhydride) reaction Chemical Reaction (e.g., Friedel-Crafts Acylation) start->reaction purification Purification (Crystallization, Chromatography) reaction->purification product This compound purification->product melting_point Melting Point Determination product->melting_point solubility Solubility Assessment product->solubility pka pKa Determination product->pka logp LogP Determination product->logp in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) product->in_vitro in_vivo In Vivo Models (e.g., Animal studies) in_vitro->in_vivo adme ADME Profiling in_vivo->adme

Caption: Workflow for Synthesis and Characterization.

G start Prepare Known Concentration of Compound in Solution calibrate Calibrate pH Meter with Standard Buffers start->calibrate titrate Titrate with Standardized Strong Base (e.g., NaOH) calibrate->titrate record Record pH after each Titrant Addition titrate->record Incremental additions plot Plot pH vs. Volume of Titrant titrate->plot Completion record->titrate analyze Analyze Titration Curve plot->analyze pka Determine pKa (pH at half-equivalence point) analyze->pka

Caption: Experimental Workflow for pKa Determination.

G nnk NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) cyp450 Cytochrome P450 Enzymes nnk->cyp450 alpha_hydroxylation α-Hydroxylation cyp450->alpha_hydroxylation metabolite Intermediate Metabolites alpha_hydroxylation->metabolite dna_adducts DNA Adducts alpha_hydroxylation->dna_adducts opba 4-Oxo-4-(3-pyridyl)butanoic acid (Metabolite) metabolite->opba carcinogenesis Carcinogenesis dna_adducts->carcinogenesis

Caption: Simplified Metabolic Pathway of NNK.

References

The Biological Versatility of 4-Oxo-4-(pyridin-4-yl)butanoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Exploration of Anticancer, Anti-inflammatory, and Antimicrobial Potential

The 4-oxo-4-(pyridin-4-yl)butanoic acid scaffold has emerged as a promising template in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current research landscape, focusing on the anticancer, anti-inflammatory, and antimicrobial properties of this class of compounds. Due to the limited availability of extensive public data on this compound derivatives specifically, this guide draws upon findings from closely related analogues, such as those based on pyridin-2-ylamino and other heterocyclic butanoic acid cores, to present a holistic view of their potential.

Anticancer Activity: Targeting Cell Viability and Apoptosis

Derivatives of the 4-oxo-4-(pyridin-yl)butanoic acid backbone have shown notable potential as anticancer agents. The primary mechanism of action appears to be the induction of apoptosis in cancer cell lines, a process of programmed cell death that is often dysregulated in tumors.

Quantitative Data: Cytotoxicity of Related Derivatives

While specific IC50 values for a broad range of this compound derivatives are not extensively documented, studies on structurally similar heterocyclic compounds incorporating the butanoic acid moiety have demonstrated significant cytotoxic effects against various cancer cell lines. These data provide a valuable benchmark for the potential potency of this chemical class.

Compound ClassCell LineIC50 (µM)
Tetrazole-hydrazone derivativesA549 (Lung Adenocarcinoma)1.22 - 3.62[1]
Tetrazole-based isoxazolinesA549 (Lung Adenocarcinoma)1.49 - 2.83[1]
Quercetin-DHA hybridHCT116 (Colon Cancer)0.34 - 22.4[1]
Sulfonylurea derivativesMDA-MB-231 (Breast Cancer)Not specified[1]
Sulfonylurea derivativesMCF-7 (Breast Cancer)Not specified[1]
Signaling Pathways in Anticancer Activity

The anticancer activity of some succinamic acid derivatives, which are structurally related to the compounds of interest, has been associated with the upregulation of the p53 tumor suppressor protein. Activation of p53 can initiate a cascade of events leading to apoptosis, primarily through the intrinsic (mitochondrial) pathway.

p53_pathway p53-Mediated Apoptotic Signaling Pathway Cellular Stress Cellular Stress p53 Activation p53 Activation Cellular Stress->p53 Activation Bax Upregulation Bax Upregulation p53 Activation->Bax Upregulation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax Upregulation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: p53-mediated apoptotic signaling pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 2 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

    • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for an additional 24, 48, or 72 hours.

    • MTT Addition: Following the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for 4 hours at 37°C.

    • Formazan Solubilization: The medium is then carefully removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

    • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Anti-inflammatory and Analgesic Activities

Derivatives of 4-oxo-4-(pyridin-yl)butanoic acid, particularly those incorporating a piperazine or pyrimidine moiety, have demonstrated significant anti-inflammatory and analgesic properties in preclinical models.[1][2][3]

Quantitative Data: In Vivo Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic potential of these derivatives is typically evaluated in animal models. The following table summarizes representative data for related compounds.

Compound ClassAnimal ModelDoseEffect
Pyrimidinyl piperazinyl butanoic acid derivativesp-benzoquinone-induced writhing (mice)100 mg/kgPotent antinociceptive effects
Pyrimidinyl piperazinyl butanoic acid derivativesCarrageenan-induced paw edema (rats)Not specifiedSignificant anti-inflammatory activity
Signaling Pathways in Inflammation

The anti-inflammatory effects of butanoic acid derivatives are thought to be mediated through the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway. Some pyridine N-oxide derivatives have been shown to inhibit NF-κB DNA binding.[4] Additionally, some butanoic acid derivatives have been identified as histone deacetylase (HDAC) inhibitors, which can also play a role in regulating inflammation.[5]

nfkb_pathway Inhibition of the NF-κB Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli IKK Activation IKK Activation Inflammatory Stimuli->IKK Activation IκBα Phosphorylation & Degradation IκBα Phosphorylation & Degradation IKK Activation->IκBα Phosphorylation & Degradation NF-κB (p50/p65) Nuclear Translocation NF-κB (p50/p65) Nuclear Translocation IκBα Phosphorylation & Degradation->NF-κB (p50/p65) Nuclear Translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB (p50/p65) Nuclear Translocation->Pro-inflammatory Gene Expression Inflammation Inflammation Pro-inflammatory Gene Expression->Inflammation This compound derivatives This compound derivatives This compound derivatives->NF-κB (p50/p65) Nuclear Translocation Inhibition

Caption: Postulated inhibition of the NF-κB signaling pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating acute inflammation.

  • Principle: Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

  • Procedure:

    • Animal Grouping: Rats are divided into several groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of the derivative.

    • Compound Administration: The test compound or standard drug is typically administered orally or intraperitoneally prior to the carrageenan injection.

    • Induction of Edema: A sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of each rat.

    • Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

    • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Antimicrobial and Antifungal Activities

Heterocyclic compounds derived from 4-oxo-4-(aryl)-butenoic acid have shown promising antimicrobial and antifungal properties against a range of pathogenic microorganisms.[1][6][7]

Quantitative Data: Minimum Inhibitory Concentration (MIC)
Compound ClassMicroorganismMIC (µg/mL)
Hydrazone derivativesStaphylococcus aureus0.78 - 6.25[8]
Hydrazone derivativesMethicillin-resistant S. aureus (MRSA)1.56 - 6.25[8]
Hydrazone derivativesBacillus subtilis0.78 - 3.12[8]
Hydrazone derivativesAcinetobacter baumannii0.78 - 12.5[8]
Hydrazide-hydrazonesStaphylococcus epidermidis0.48 - 15.62[6]
Hydrazide-hydrazonesBacillus cereus0.98 - 62.5[6]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro effectiveness of an antimicrobial agent.

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Procedure:

    • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

    • Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.

    • Inoculation: Each well is inoculated with the standardized microbial suspension.

    • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, or 28°C for 48 hours for fungi).

    • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Synthesis of this compound Derivatives: A General Overview

The synthesis of derivatives of this compound typically involves the modification of the carboxylic acid moiety. Common synthetic strategies include the formation of amides, esters, and hydrazones.

synthesis_workflow General Synthetic Workflow for Derivatives This compound This compound Activation of Carboxylic Acid Activation of Carboxylic Acid This compound->Activation of Carboxylic Acid Hydrazone Formation Hydrazone Formation This compound->Hydrazone Formation via Hydrazide Amide Coupling Amide Coupling Activation of Carboxylic Acid->Amide Coupling Esterification Esterification Activation of Carboxylic Acid->Esterification Amide Derivatives Amide Derivatives Amide Coupling->Amide Derivatives Ester Derivatives Ester Derivatives Esterification->Ester Derivatives Hydrazide-Hydrazone Derivatives Hydrazide-Hydrazone Derivatives Hydrazone Formation->Hydrazide-Hydrazone Derivatives Primary/Secondary Amine Primary/Secondary Amine Primary/Secondary Amine->Amide Coupling Alcohol Alcohol Alcohol->Esterification Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Hydrazone Formation Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Hydrazide-Hydrazone Derivatives

Caption: General synthetic workflow for derivatives.

A common route to amide derivatives involves the activation of the carboxylic acid, for example, by conversion to an acid chloride or by using a coupling agent, followed by reaction with a primary or secondary amine.[3] Similarly, ester derivatives can be prepared by reaction with an alcohol under acidic conditions. Hydrazide-hydrazone derivatives can be synthesized by first reacting the butanoic acid with hydrazine hydrate to form the corresponding hydrazide, which is then condensed with an appropriate aldehyde or ketone.

Conclusion

The this compound scaffold represents a promising starting point for the design and development of new therapeutic agents with a diverse range of biological activities. While much of the currently available data is on structurally related analogues, the consistent demonstration of anticancer, anti-inflammatory, and antimicrobial potential across this broader class of compounds strongly suggests that derivatives of this compound warrant further investigation. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this versatile chemical scaffold. Future studies focusing specifically on the 4-pyridin-4-yl core are needed to fully elucidate its structure-activity relationships and to identify lead candidates for further development.

References

Unraveling the Biological Activities of 4-Oxo-4-(pyridin-4-yl)butanoic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 25, 2025 – An extensive review of publicly available scientific literature reveals a notable absence of detailed research on the specific mechanism of action for the compound 4-Oxo-4-(pyridin-4-yl)butanoic acid. While the chemical structure is defined, in-depth studies elucidating its protein targets, associated signaling pathways, and cellular effects appear to be limited or not widely published.

This technical overview aims to provide a comprehensive summary of the current landscape of knowledge surrounding this molecule and its close structural analogs. The information presented is intended for researchers, scientists, and professionals in drug development who may have an interest in this chemical scaffold.

Current State of Knowledge on this compound

Searches of prominent scientific databases and chemical repositories confirm the existence of this compound and its hydrochloride salt. However, these sources lack detailed pharmacological and biochemical data. There is a conspicuous absence of studies detailing its binding affinity to specific receptors, enzymatic inhibition constants, or effects on cellular functions. Consequently, no established signaling pathways or specific protein targets have been definitively associated with this compound in the available literature.

Insights from Structural Analogs and Derivatives

While direct information is scarce, the broader family of pyridinyl butanoic acid derivatives has been the subject of some investigation, offering potential, albeit speculative, avenues for future research into the 4-pyridinyl isomer.

Pyridin-2-ylamino Derivatives: A Spectrum of Bioactivity

Derivatives of the closely related 4-oxo-4-(pyridin-2-ylamino)butanoic acid have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and analgesic properties.[1] For instance, certain succinamic acid derivatives within this class have been shown to induce apoptosis in cancer cell lines, potentially through the upregulation of the p53 tumor suppressor protein.[1] This suggests that modifications to the pyridinyl butanoic acid scaffold can yield compounds with significant therapeutic potential.

Pyridin-3-yl Isomer: A Nicotine Metabolite

In contrast, the isomer 4-Oxo-4-(pyridin-3-yl)butanoic acid is primarily recognized as a metabolite of nicotine and tobacco-specific N-nitrosamines.[2] It is formed through the metabolic processing of these compounds by cytochrome P450 enzymes and is commonly detected in the urine of smokers.[2] This metabolic role distinguishes it from the synthetically accessible 4-pyridinyl isomer, and its biological activities are likely linked to the toxicology and pharmacology of tobacco products.

Complex Derivatives as Receptor Agonists

Further illustrating the versatility of the broader chemical class, a series of complex 4-oxo-4-(indolin-1-yl)butanoic acid derivatives containing a phenyl-oxadiazole moiety have been identified as potent and selective agonists of the sphingosine-1-phosphate receptor 1 (S1P₁).[3] S1P₁ agonism is a clinically validated mechanism for the treatment of autoimmune diseases.[3] This finding highlights that the butanoic acid portion of the molecule can serve as a key component in designing receptor modulators.

Experimental Protocols for Analog Characterization

Although no specific protocols for this compound were found, methodologies used to characterize its analogs can provide a framework for future studies.

Cytotoxicity and Anticancer Activity Assessment

The anticancer potential of related compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the metabolic activity of cells and is a standard method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against cancer cell lines.[1]

Table 1: Representative Experimental Protocol for MTT Assay [1]

StepProcedure
1. Cell Seeding Cancer cells are seeded in a 96-well plate at a specified density (e.g., 2 x 10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.
2. Compound Treatment Cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 48 hours).
3. MTT Addition MTT solution is added to each well, and the plate is incubated for a further 4 hours to allow for the formation of formazan crystals by viable cells.
4. Solubilization A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
5. Absorbance Reading The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is then calculated from the dose-response curve.
Anti-inflammatory and Analgesic Activity Evaluation

Animal models are commonly employed to assess the anti-inflammatory and analgesic properties of pyridinyl butanoic acid derivatives.[1] The p-benzoquinone-induced writhing test in mice is a standard model for visceral pain.[1]

Table 2: Representative Protocol for p-Benzoquinone-Induced Writhing Test [1]

StepProcedure
1. Animal Grouping Mice are divided into control, standard (e.g., aspirin), and test compound groups.
2. Compound Administration The test compound or standard drug is administered, typically orally or intraperitoneally.
3. Induction of Writhing After a predetermined time (e.g., 30 minutes), a solution of p-benzoquinone is injected intraperitoneally to induce writhing.
4. Observation The number of abdominal constrictions (writhes) for each mouse is counted over a specific period (e.g., 20 minutes). A reduction in the number of writhes compared to the control group indicates analgesic activity.

Potential Signaling Pathways: A Hypothetical Framework

Based on the activities of its analogs, should this compound possess anticancer properties, a potential mechanism could involve the p53 signaling pathway. This is a speculative model based on data from related compounds.[1]

p53_pathway Compound This compound (Hypothetical) p53 p53 Activation Compound->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical p53-mediated apoptotic pathway for this compound.

Future Directions and Conclusion

The lack of specific data on the mechanism of action of this compound presents a clear gap in the scientific literature. The biological activities observed in its structural analogs suggest that this compound could be a valuable subject for future investigation.

Researchers are encouraged to undertake foundational studies, including in vitro screening against a panel of receptors and enzymes, as well as cell-based assays to assess its effects on various cellular processes. Such studies would be instrumental in determining whether this compound holds any therapeutic promise and in elucidating its mechanism of action. Until such research is conducted and published, the biological role of this compound remains an open question.

References

An In-depth Technical Guide to 4-Oxo-4-(pyridin-3-yl)butanoic Acid: A Significant Nicotine Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4-oxo-4-(pyridin-3-yl)butanoic acid, a notable metabolite of nicotine. While the initial query focused on the pyridin-4-yl isomer, extensive scientific literature confirms that the pyridin-3-yl isomer is the biologically relevant metabolite originating from nicotine metabolism. This document will therefore focus on the established science surrounding 4-oxo-4-(pyridin-3-yl)butanoic acid, hereafter referred to as "keto acid."

The keto acid is a product of the 2'-hydroxylation pathway of nicotine, a route of metabolism that is gaining increasing attention for its potential implications in understanding nicotine pharmacology and toxicology.[1][2][3] This guide will delve into the metabolic pathways leading to the formation of the keto acid, present quantitative data on its excretion, detail experimental protocols for its analysis, and provide insights into its chemical properties.

Metabolic Pathway of 4-Oxo-4-(pyridin-3-yl)butanoic Acid Formation

The formation of 4-oxo-4-(pyridin-3-yl)butanoic acid is a multi-step process originating from the 2'-hydroxylation of nicotine. This pathway is distinct from the more dominant 5'-oxidation pathway that leads to cotinine.[4]

The key enzyme implicated in the initial 2'-hydroxylation of nicotine is Cytochrome P450 2A6 (CYP2A6), the same enzyme responsible for the primary metabolism of nicotine to cotinine.[2][3] However, some studies suggest that CYP2A6 may not be the sole or even primary catalyst for this pathway in vivo.[5]

The metabolic cascade proceeds as follows:

  • 2'-Hydroxylation of Nicotine: Nicotine undergoes hydroxylation at the 2'-position of the pyrrolidine ring, catalyzed by CYP2A6, to form 2'-hydroxynicotine.

  • Ring Opening: 2'-hydroxynicotine is unstable and undergoes spontaneous ring-opening to form 4-(methylamino)-1-(3-pyridyl)-1-butanone.[1][3]

  • Oxidation to Keto Acid: 4-(methylamino)-1-(3-pyridyl)-1-butanone is further metabolized through oxidation to yield 4-oxo-4-(pyridin-3-yl)butanoic acid (the keto acid).[1][2][3]

This pathway also leads to the formation of 4-hydroxy-4-(3-pyridyl)butanoic acid (hydroxy acid), with the keto acid being its metabolic precursor.[6]

Below is a DOT script for a Graphviz diagram illustrating this metabolic pathway.

Nicotine_Metabolism Nicotine Nicotine Hydroxy_Nicotine 2'-Hydroxynicotine Nicotine->Hydroxy_Nicotine CYP2A6 (2'-hydroxylation) Amino_Butanone 4-(Methylamino)-1- (3-pyridyl)-1-butanone Hydroxy_Nicotine->Amino_Butanone Spontaneous ring-opening Keto_Acid 4-Oxo-4-(pyridin-3-yl)butanoic acid (Keto Acid) Amino_Butanone->Keto_Acid Oxidation Hydroxy_Acid 4-Hydroxy-4-(pyridin-3-yl)butanoic acid (Hydroxy Acid) Keto_Acid->Hydroxy_Acid Reduction

Nicotine 2'-Hydroxylation Pathway

Quantitative Data

The 2'-hydroxylation pathway, leading to the formation of the keto acid and hydroxy acid, is a substantial route of nicotine metabolism in humans, accounting for an estimated 5% to 14% of a nicotine dose.[5][6] The urinary concentrations of the keto acid provide a direct measure of the activity of this pathway.

Population GroupNMean Concentration (ng/mL)Standard Deviation (ng/mL)Citation
Smokers8228129[6]
Nicotine Patch Users897.580.6[6]

Table 1: Urinary Concentrations of 4-Oxo-4-(pyridin-3-yl)butanoic Acid

Physicochemical Properties

A clear understanding of the physicochemical properties of 4-oxo-4-(pyridin-3-yl)butanoic acid is essential for its synthesis, purification, and analytical method development.

PropertyValueSource
Molecular Formula C₉H₉NO₃PubChem
Molecular Weight 179.17 g/mol PubChem
IUPAC Name 4-oxo-4-pyridin-3-ylbutanoic acidPubChem
CAS Number 4192-31-8PubChem
Physical Description SolidPubChem
Melting Point 160-162 °C[7]
XLogP3-AA -0.6PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 3PubChem
Exact Mass 179.058243 g/mol PubChem
Monoisotopic Mass 179.058243 g/mol PubChem
Topological Polar Surface Area 67.3 ŲPubChem
Heavy Atom Count 13PubChem
Formal Charge 0PubChem
Complexity 240PubChem

Table 2: Physicochemical Properties of 4-Oxo-4-(pyridin-3-yl)butanoic Acid [8][9]

Experimental Protocols

Quantification of 4-Oxo-4-(pyridin-3-yl)butanoic Acid in Urine by LC-MS/MS

The analysis of the keto acid in biological matrices is typically performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog) to the urine sample.

  • Reduction (for total hydroxy acid measurement): To quantify the keto acid, it is often converted to the more stable hydroxy acid. This is achieved by treating the urine sample with sodium borohydride (NaBH₄).[6]

  • Extraction:

    • Condition a solid-phase extraction cartridge (e.g., C18) with methanol followed by water.

    • Load the pre-treated urine sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analyte of interest using an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Derivatization: For improved chromatographic separation and detection, the eluted sample can be derivatized. A common method involves esterification with acidic methanol followed by reaction with a chiral derivatizing agent if enantiomeric separation of the hydroxy acid is required.[6]

2. LC-MS/MS Analysis

  • Chromatography:

    • Column: A reverse-phase C18 or a specialized column for polar compounds is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

  • Mass Spectrometry:

    • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.

    • Detection: The analysis is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.

Below is a DOT script for a Graphviz diagram illustrating the general experimental workflow.

Experimental_Workflow Urine_Sample Urine Sample Spiking Spike with Internal Standard Urine_Sample->Spiking Reduction Reduction with NaBH₄ (optional, for total hydroxy acid) Spiking->Reduction SPE Solid-Phase Extraction (SPE) Reduction->SPE Derivatization Derivatization (optional) SPE->Derivatization LC_MSMS LC-MS/MS Analysis Derivatization->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

LC-MS/MS Analysis Workflow
Chemical Synthesis

While detailed, step-by-step synthesis protocols for 4-oxo-4-(pyridin-3-yl)butanoic acid are not extensively detailed in the readily available literature, general synthetic strategies for related compounds suggest that it can be prepared through methods such as the Friedel-Crafts acylation of a suitable pyridine derivative with succinic anhydride or a related succinyl derivative.

Biological Activity and Significance

Currently, the primary significance of 4-oxo-4-(pyridin-3-yl)butanoic acid is as a biomarker of nicotine exposure and metabolism via the 2'-hydroxylation pathway. Its direct pharmacological or toxicological activities have not been extensively studied.

However, the intermediate in its formation, 4-(methylamino)-1-(3-pyridyl)-1-butanone, is of toxicological interest as it is a potential precursor to the potent tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a known carcinogen.[2][3]

It is important to note that while derivatives of the structurally related 4-oxo-4-(pyridin-2-ylamino)butanoic acid have shown promising anti-inflammatory, analgesic, and anticancer activities, these findings are not directly applicable to the nicotine metabolite 4-oxo-4-(pyridin-3-yl)butanoic acid.[10]

Conclusion

4-Oxo-4-(pyridin-3-yl)butanoic acid is a significant urinary metabolite of nicotine, formed via the 2'-hydroxylation pathway. Its quantification provides a valuable tool for researchers studying the intricacies of nicotine metabolism and its variability among individuals. The analytical methods for its detection are well-established, relying on the sensitivity and specificity of LC-MS/MS. Further research into the biological activities of this metabolite and the factors influencing the 2'-hydroxylation pathway will continue to be an important area of investigation in the fields of toxicology, pharmacology, and tobacco product research.

References

Spectroscopic and Spectrometric Profiling of 4-Oxo-4-(pyridin-4-yl)butanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the compound 4-Oxo-4-(pyridin-4-yl)butanoic acid. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, standardized experimental protocols for acquiring this data are also provided to facilitate laboratory work.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from spectral databases and computational models, offering a reliable reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.8 - 8.7Doublet2HH-2, H-6 (Pyridinyl)
~7.8 - 7.7Doublet2HH-3, H-5 (Pyridinyl)
~3.3 - 3.2Triplet2H-CH₂- (adjacent to C=O)
~2.8 - 2.7Triplet2H-CH₂- (adjacent to COOH)
~12.0 - 11.0Broad Singlet1H-COOH

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~198C=O (Ketone)
~173C=O (Carboxylic Acid)
~151C-2, C-6 (Pyridinyl)
~142C-4 (Pyridinyl)
~122C-3, C-5 (Pyridinyl)
~34-CH₂- (adjacent to C=O)
~28-CH₂- (adjacent to COOH)

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (Carboxylic Acid)
~1710StrongC=O stretch (Carboxylic Acid)
~1685StrongC=O stretch (Ketone)
~1600, ~1550MediumC=C and C=N stretching (Pyridinyl)
~1410MediumC-O-H bend (Carboxylic Acid)
~1280MediumC-O stretch (Carboxylic Acid)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
180.0655[M+H]⁺ (Monoisotopic Mass: 179.0582 g/mol )
162.0550[M+H - H₂O]⁺
134.0599[M+H - COOH]⁺ or [C₈H₈NO]⁺
106.0495[C₆H₄NCO]⁺
78.0338[C₅H₄N]⁺ (Pyridinium)

Experimental Protocols

The following are detailed, standardized protocols for the acquisition of spectroscopic and spectrometric data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Other deuterated solvents such as methanol-d₄ may be used, but chemical shifts will vary.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-64 (dependent on sample concentration).

  • Spectral Width: -2 to 14 ppm.

  • Acquisition Time: ~3-4 seconds.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Spectral Width: 0 to 220 ppm.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Label the major peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source.

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • A small amount of formic acid or ammonium acetate may be added to the solution to promote ionization.

Data Acquisition (Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI+).

  • Mass Range: m/z 50 - 500.

  • Capillary Voltage: 3-4 kV.

  • Cone Voltage: 20-40 V (can be varied to induce fragmentation).

  • Source Temperature: 100-150 °C.

  • Desolvation Temperature: 250-400 °C.

Data Processing:

  • Identify the peak corresponding to the protonated molecule [M+H]⁺.

  • Determine the exact mass and calculate the elemental composition.

  • Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the different analytical techniques.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation Compound This compound NMR_Sample Dissolved in Deuterated Solvent Compound->NMR_Sample IR_Sample Solid Powder Compound->IR_Sample MS_Sample Dilute Solution Compound->MS_Sample NMR NMR Spectroscopy (¹H, ¹³C) NMR_Sample->NMR IR IR Spectroscopy IR_Sample->IR MS Mass Spectrometry MS_Sample->MS Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group Identification IR->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight

Caption: Workflow for the spectroscopic analysis of this compound.

Spectroscopic_Data_Integration cluster_Spectra Spectroscopic Techniques cluster_Info Derived Information Compound This compound (C₉H₉NO₃) NMR NMR (¹H, ¹³C) Compound->NMR IR IR Compound->IR MS Mass Spec Compound->MS Connectivity Proton & Carbon Environment NMR->Connectivity Func_Groups Functional Groups (-COOH, C=O, Pyridine) IR->Func_Groups Mol_Weight Molecular Weight & Formula MS->Mol_Weight Final_Structure Confirmed Structure Connectivity->Final_Structure Func_Groups->Final_Structure Mol_Weight->Final_Structure

Caption: Integration of data from different spectroscopic techniques for structural confirmation.

In Silico Modeling of 4-Oxo-4-(pyridin-4-yl)butanoic Acid Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Oxo-4-(pyridin-4-yl)butanoic acid is a small organic molecule featuring a pyridine ring, a ketone, and a carboxylic acid functional group. Its structural motifs suggest potential interactions with a variety of biological macromolecules, making it a candidate for computational investigation in the context of drug discovery and development. In silico modeling provides a powerful, cost-effective, and rapid approach to predict the compound's pharmacokinetic properties, identify potential protein targets, and elucidate the molecular basis of its interactions.

This technical guide provides a comprehensive overview of a standard in silico workflow for characterizing the interactions of a small molecule like this compound. It is intended for researchers, scientists, and drug development professionals with an interest in computational drug design. The guide details methodologies for ligand and protein preparation, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, molecular docking, and molecular dynamics simulations. All quantitative data are presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

In Silico Modeling Workflow

The overall workflow for the in silico modeling of a small molecule is a multi-step process that begins with the characterization of the molecule's properties and progresses to the detailed analysis of its interaction with a biological target.

In_Silico_Workflow cluster_ligand Ligand-centric Analysis cluster_target Target-centric Analysis cluster_interaction Interaction Analysis Ligand_Prep Ligand Preparation & Optimization ADMET ADMET Prediction Ligand_Prep->ADMET Docking Molecular Docking ADMET->Docking Target_ID Target Identification Protein_Prep Protein Preparation Target_ID->Protein_Prep Binding_Site Binding Site Identification Protein_Prep->Binding_Site Binding_Site->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Binding_Free_Energy Binding Free Energy Calculation MD_Sim->Binding_Free_Energy Hit_Opt Hit Optimization & Lead Generation Binding_Free_Energy->Hit_Opt Results Interpretation

Figure 1: General In Silico Drug Discovery Workflow.

Experimental Protocols

Ligand Preparation

The initial step involves preparing the 3D structure of the ligand, 4-Oxo-4-(pyridin-3-yl)butanoic acid (as a proxy), for subsequent in silico analyses.

Protocol:

  • Structure Retrieval: Obtain the 2D structure of 4-Oxo-4-(pyridin-3-yl)butanoic acid from the PubChem database (CID: 437).

  • 3D Conversion: Convert the 2D structure into a 3D conformation using a molecular modeling software such as Avogadro or ChemDraw.

  • Energy Minimization: Perform energy minimization of the 3D structure to obtain a low-energy, stable conformation. This is typically done using a force field like MMFF94 or UFF.

  • Charge Calculation: Assign partial charges to each atom of the molecule. Gasteiger charges are commonly used for this purpose.

  • File Format Conversion: Save the prepared ligand structure in a suitable format for the docking software (e.g., .pdbqt for AutoDock Vina).

ADMET Prediction

ADMET prediction provides insights into the pharmacokinetic and pharmacodynamic properties of the compound.

Protocol:

  • SMILES Input: Obtain the canonical SMILES string of the ligand from PubChem.

  • Web Server Submission: Submit the SMILES string to an online ADMET prediction server (e.g., SwissADME, pkCSM).

  • Parameter Selection: Select the desired ADMET properties to be calculated.

  • Data Collection: Collect and tabulate the predicted ADMET parameters.

Protein Target Preparation

For this illustrative study, p38 MAP Kinase (PDB ID: 1A9U) was selected as the protein target.

Protocol:

  • Structure Retrieval: Download the crystal structure of p38 MAP Kinase in complex with an inhibitor from the Protein Data Bank (PDB ID: 1A9U).

  • Protein Cleaning: Remove water molecules, co-factors, and the co-crystallized ligand from the PDB file.

  • Addition of Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for defining the hydrogen-bonding network.

  • Charge Assignment: Assign partial charges to the protein atoms (e.g., Kollman charges).

  • File Format Conversion: Save the prepared protein structure in the appropriate format for the docking software (e.g., .pdbqt).

Molecular Docking

Molecular docking predicts the preferred orientation of the ligand when bound to the protein target.

Docking_Workflow Ligand Prepared Ligand (.pdbqt) Docking_Run Run Docking Simulation (AutoDock Vina) Ligand->Docking_Run Receptor Prepared Receptor (.pdbqt) Grid_Box Define Grid Box (Binding Site) Receptor->Grid_Box Grid_Box->Docking_Run Results Analyze Docking Poses & Binding Affinity Docking_Run->Results Visualization Visualize Best Pose Results->Visualization MD_Workflow Complex Protein-Ligand Complex (from Docking) Topology Generate Topology & Parameter Files Complex->Topology Solvation Solvate in Water Box & Add Ions Topology->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration NVT & NPT Equilibration Minimization->Equilibration Production_MD Production MD Run Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) Production_MD->Trajectory_Analysis

An In-depth Technical Guide on the Discovery and Analogues of 4-Oxo-4-(pyridin-4-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-oxo-4-(pyridin-4-yl)butanoic acid scaffold has emerged as a versatile and privileged structure in medicinal chemistry, serving as a foundation for the development of a diverse array of therapeutic agents. Its inherent chemical tractability and the ability of the pyridine ring to engage in various biological interactions have led to the discovery of analogues with a wide spectrum of activities, including anticancer, anti-inflammatory, and enzyme-inhibiting properties. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound and its analogues, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action through signaling pathways.

Discovery and Synthesis

While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis and the exploration of its analogues are well-documented. The core scaffold is typically synthesized via a Friedel-Crafts acylation reaction, a robust and widely used method for forming carbon-carbon bonds. In this reaction, a pyridine derivative is acylated with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Analogues are subsequently generated through various chemical modifications of the parent molecule. These modifications often involve substitutions on the pyridine ring, derivatization of the carboxylic acid moiety to form amides or esters, or alterations to the butanoic acid chain. For instance, the synthesis of 4-oxo-4-(pyridin-2-ylamino)butanoic acid is achieved by reacting 2-aminopyridine with succinic anhydride.[1] Further diversification can be achieved by coupling the carboxylic acid with different amines or alcohols to produce a library of amide or ester derivatives.

Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a general method for the synthesis of the core scaffold.

Materials:

  • Pyridine

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.

  • Addition of Reactants: A solution of pyridine (1.0 eq) in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride at 0 °C. Following the addition, succinic anhydride (1.1 eq) is added portion-wise, maintaining the temperature at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a remarkable range of biological activities. The following tables summarize the quantitative data for various analogues, highlighting their potential as therapeutic agents.

Table 1: Anticancer Activity of this compound Analogues
Compound ClassAnalogue Structure/ModificationCell LineIC₅₀ (µM)Reference
Pyridine-UreaN-(4-chlorophenyl)-N'-(2-methyl-6-(4-methoxyphenyl)pyridin-3-yl)ureaMCF-70.22[2]
Pyridine-UreaN-(4-bromophenyl)-N'-(2-methyl-6-(4-methoxyphenyl)pyridin-3-yl)ureaMCF-71.88[2]
Thiazolidin-4-one5-(4-(dimethylamino)benzylidene)-3-((4-oxo-4-(pyridin-4-yl)butanoyl)amino)thiazolidin-2,4-dioneHT-290.073[3]
Thiazolidin-4-one5-(4-(dimethylamino)benzylidene)-3-((4-oxo-4-(pyridin-4-yl)butanoyl)amino)thiazolidin-2,4-dioneA5490.35[3]
Thiazolidin-4-one5-(4-(dimethylamino)benzylidene)-3-((4-oxo-4-(pyridin-4-yl)butanoyl)amino)thiazolidin-2,4-dioneMDA-MB-2313.10[3]
Table 2: Anti-inflammatory and Analgesic Activity of this compound Analogues
Compound ClassAnimal ModelDose (mg/kg)% Inhibition of EdemaReference
Pyrimidinyl-piperazinylCarrageenan-induced rat paw edema10058.28[4]

Experimental Protocols for Biological Assays

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[1][5][6][7]

Principle:

The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[1][6] This reduction is primarily carried out by mitochondrial dehydrogenases.[6] The amount of formazan produced is proportional to the number of viable cells.[1]

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a suitable density (e.g., 2 x 10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours at 37°C.[1]

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).[6][7]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.[6]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC₅₀) is determined.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound analogues stem from their ability to interact with various molecular targets and modulate different signaling pathways.

Anticancer Activity: p53-Mediated Apoptosis

Several derivatives of the 4-oxo-4-(pyridin-2-ylamino)butanoic acid class have been shown to exert their anticancer effects by inducing apoptosis.[8] One of the key mechanisms implicated is the upregulation of the p53 tumor suppressor protein.[8] Activation of p53 can initiate a cascade of events leading to programmed cell death, primarily through the intrinsic or mitochondrial pathway.

p53_pathway Compound 4-Oxo-4-(pyridin-yl)butanoic Acid Analogue p53 p53 Activation Compound->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: p53-mediated apoptotic signaling pathway.

Experimental Workflows

Visualizing experimental workflows can aid in understanding the logical sequence of steps in synthesis and biological evaluation.

Workflow for the Synthesis of this compound

synthesis_workflow Start Start Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Reagent_Addition Addition of Pyridine and Succinic Anhydride Reaction_Setup->Reagent_Addition Reflux Reflux (4-6 hours) Reagent_Addition->Reflux Workup Aqueous Work-up (HCl/Ice) Reflux->Workup Extraction Extraction with Ethyl Acetate Workup->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis.

Workflow for MTT Cytotoxicity Assay

mtt_workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with Test Compounds Incubation_24h->Compound_Treatment Incubation_48_72h Incubate 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_2_4h Incubate 2-4h MTT_Addition->Incubation_2_4h Solubilization Solubilize Formazan (DMSO) Incubation_2_4h->Solubilization Read_Absorbance Read Absorbance (570 nm) Solubilization->Read_Absorbance Data_Analysis Calculate IC₅₀ Read_Absorbance->Data_Analysis

Caption: Workflow of the MTT cytotoxicity assay.

Conclusion

The this compound core represents a highly fruitful scaffold for the discovery of novel therapeutic agents. Its derivatives have demonstrated significant potential in various therapeutic areas, particularly in oncology and inflammation. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of potency and selectivity. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and unlock the full therapeutic potential of this versatile class of compounds. Future research in this area will likely focus on the identification of specific molecular targets for the most potent analogues and their evaluation in more advanced preclinical and clinical settings.

References

Methodological & Application

Application Notes and Protocols: Dissolving 4-Oxo-4-(pyridin-4-yl)butanoic acid for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Oxo-4-(pyridin-4-yl)butanoic acid is a small molecule of interest in various research fields, including drug discovery and chemical biology. Accurate and reproducible in vitro assays are fundamental to understanding its biological activity. A critical first step in any in vitro experiment is the proper dissolution and preparation of the test compound. This document provides a detailed protocol for dissolving this compound and preparing stock solutions suitable for a range of in vitro assays.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for accurate stock solution preparation and handling.

PropertyValueSource
Molecular FormulaC₉H₉NO₃[1][2]
Molecular Weight179.18 g/mol [1]
AppearanceAssumed to be a solidGeneral knowledge
pKa (predicted)Carboxylic acid: ~4-5, Pyridine N: ~5-6General chemical knowledge

Solubility Data

The solubility of this compound in common laboratory solvents is crucial for preparing appropriate stock solutions. Due to its amphiprotic nature, containing both a carboxylic acid and a basic pyridine ring, its solubility in aqueous solutions is highly dependent on pH.

SolventSolubilityRemarks
DMSO (Dimethyl Sulfoxide) High Recommended for preparing high-concentration stock solutions.[3][4]
Ethanol Moderate to High May require gentle warming to fully dissolve.[5]
Water (neutral pH) Low The zwitterionic form at neutral pH generally has lower solubility.
Aqueous Acid (e.g., 0.1 M HCl) High Protonation of the pyridine nitrogen increases solubility. The hydrochloride salt is commercially available, indicating good aqueous solubility in acidic conditions.[6]
Aqueous Base (e.g., 0.1 M NaOH) High Deprotonation of the carboxylic acid to form a salt increases solubility.[5]
PBS (Phosphate-Buffered Saline, pH 7.4) Low to Moderate Solubility may be limited. It is recommended to first dissolve in a minimal amount of DMSO or ethanol and then dilute with PBS.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

    • Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

    • Mass (mg) = 10 mM x 1 mL x 179.18 g/mol / 1000 = 1.7918 mg

  • Weigh the compound: Carefully weigh approximately 1.8 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Mixing: Securely cap the tube and vortex thoroughly until the solid is completely dissolved. The solution should be clear. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol provides a general workflow for diluting the DMSO stock solution to prepare working solutions in cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile dilution tubes or plates

Procedure:

  • Determine the final desired concentration: For example, to prepare a 10 µM working solution.

  • Serial Dilution (Recommended): To avoid pipetting very small volumes and to ensure accuracy, perform a serial dilution.

    • Intermediate Dilution: Prepare a 1:100 intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium. This results in a 100 µM solution.

    • Final Dilution: Prepare a 1:10 final dilution by adding 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium. This results in the final 10 µM working solution.

  • Vehicle Control: It is crucial to prepare a vehicle control containing the same final concentration of DMSO as the working solutions to account for any effects of the solvent on the cells.

  • Cell Treatment: Remove the existing medium from the cultured cells and replace it with the freshly prepared working solution or vehicle control.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for preparing stock and working solutions of this compound for in vitro assays.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_control Vehicle Control weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex aliquot Aliquot and Store at -20°C vortex->aliquot thaw Thaw Stock Aliquot aliquot->thaw For Experiment dilute Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat vehicle_prep Prepare Medium with DMSO treat_control Treat Control Cells vehicle_prep->treat_control

Caption: Workflow for stock and working solution preparation.

Hypothetical Signaling Pathway

While the specific biological targets of this compound are not definitively established, related compounds have been shown to act as agonists for the S1P1 receptor, a G protein-coupled receptor involved in lymphocyte trafficking.[7] The diagram below illustrates this potential signaling pathway.

G compound This compound receptor S1P1 Receptor compound->receptor Agonist Binding g_protein Gi/o receptor->g_protein Activation downstream Downstream Signaling (e.g., Akt, ERK) g_protein->downstream Signal Transduction response Biological Response (e.g., Lymphocyte Trafficking) downstream->response Leads to

Caption: Hypothetical S1P1 receptor signaling pathway.

Disclaimer: This document provides a general protocol based on standard laboratory practices and available chemical information. It is essential to adapt and optimize these protocols for specific experimental setups and cell lines. Always consult the relevant safety data sheets (SDS) before handling any chemical compounds.

References

Application Notes and Protocols for High-Throughput Screening with 4-Oxo-4-(pyridin-4-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxo-4-(pyridin-4-yl)butanoic acid and its structural analogs are emerging as a versatile scaffold in medicinal chemistry and drug discovery. While this specific molecule is a commercially available synthetic building block, its derivatives have shown potential in a range of therapeutic areas. Notably, analogs such as 4-oxo-4-(pyridin-2-ylamino)butanoic acid derivatives have been investigated for their anticancer properties, and other complex derivatives have been identified as potent and selective S1P1 receptor agonists for autoimmune diseases.[1][2] This document provides a hypothetical high-throughput screening (HTS) application for this compound, focusing on a primary screen to identify potential inhibitors of cancer cell proliferation.

The protocols outlined below are representative methodologies for conducting a primary high-throughput screen to assess the cytotoxic or anti-proliferative effects of this compound and its derivatives against a cancer cell line.

Hypothetical Application: Primary Screening for Anti-Cancer Activity

This application note details the use of this compound in a high-throughput screening campaign to identify compounds with potential anti-cancer activity. The primary assay will be a cell viability assay to measure the dose-dependent effect of the compound on a selected cancer cell line.

Target Cell Line
  • Cell Line: A549 (Human Lung Carcinoma)

  • Rationale: A well-characterized and commonly used cell line in cancer research and initial HTS campaigns.

Principle of the Assay

The assay is based on the reduction of a tetrazolium salt (e.g., MTT) or a resazurin-based reagent (e.g., PrestoBlue™) by metabolically active cells. The resulting colorimetric or fluorescent signal is proportional to the number of viable cells. A decrease in signal in the presence of the test compound indicates potential cytotoxicity or inhibition of cell proliferation.

Experimental Protocols

Cell Culture and Seeding
  • Cell Culture: A549 cells are cultured in F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Harvest A549 cells using trypsin-EDTA.

    • Resuspend the cells in fresh culture medium and perform a cell count.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

    • Using a multi-channel pipette or automated liquid handler, dispense 100 µL of the cell suspension into each well of a 96-well clear-bottom plate.

    • Incubate the plate for 24 hours to allow for cell attachment.

Compound Preparation and Treatment
  • Stock Solution: Prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

  • Serial Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve final desired concentrations (e.g., ranging from 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Compound Addition:

    • Remove the culture medium from the seeded plates.

    • Add 100 µL of the medium containing the various concentrations of the test compound to the respective wells.

    • Include vehicle control wells (medium with 0.5% DMSO) and positive control wells (e.g., with a known cytotoxic agent like Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

Cell Viability Assay (Resazurin-based)
  • Reagent Preparation: Prepare the resazurin-based cell viability reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 10 µL of the reagent to each well.

  • Incubation: Incubate the plate for 1-2 hours at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

Data Presentation

The quantitative data from the HTS assay can be summarized as follows. The IC₅₀ value represents the concentration of the compound that inhibits 50% of cell viability.

CompoundTarget Cell LineAssay TypeIncubation Time (h)IC₅₀ (µM) [Hypothetical]
This compoundA549Cell Viability4875.2
Doxorubicin (Positive Control)A549Cell Viability480.8

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A549_Culture A549 Cell Culture Cell_Seeding Cell Seeding in 96-well Plate A549_Culture->Cell_Seeding Compound_Prep Compound Preparation & Dilution Compound_Treatment Compound Treatment (48h Incubation) Compound_Prep->Compound_Treatment Cell_Seeding->Compound_Treatment Viability_Assay Cell Viability Assay (Resazurin) Compound_Treatment->Viability_Assay Data_Acquisition Fluorescence Reading Viability_Assay->Data_Acquisition IC50_Calculation IC50 Calculation Data_Acquisition->IC50_Calculation G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 4-Oxo-4-(pyridin-4-yl) butanoic acid Derivative Compound->Akt Inhibition

References

Application Notes and Protocols for the Quantification of 4-Oxo-4-(pyridin-4-yl)butanoic acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4-Oxo-4-(pyridin-4-yl)butanoic acid in common biological matrices, namely plasma and urine. The protocols are primarily based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for bioanalysis due to its high sensitivity and selectivity.

Introduction

This compound is a metabolite of interest in various research areas, including pharmacology and toxicology. Accurate quantification of this analyte in biological samples is crucial for pharmacokinetic, toxicokinetic, and biomarker studies. The methods detailed below are designed to provide robust and reproducible results for such applications.

Application Note 1: Quantification of this compound in Human Plasma

This method describes a validated LC-MS/MS assay for the determination of this compound in human plasma. The protocol utilizes a simple protein precipitation step for sample cleanup, followed by chromatographic separation and mass spectrometric detection.

Experimental Protocol

1. Materials and Reagents

  • This compound analytical standard

  • This compound-d4 (internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

2. Stock and Working Solutions Preparation

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound-d4 and dissolve in 1 mL of methanol.

  • Analyte Working Solutions: Serially dilute the analyte stock solution with a 50:50 (v/v) mixture of methanol and water to prepare working solutions for calibration standards and quality controls (QCs).

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile. This solution will also serve as the protein precipitation solvent.

3. Sample Preparation: Protein Precipitation

  • Thaw plasma samples on ice.

  • To a 50 µL aliquot of plasma in a microcentrifuge tube, add 150 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.[1]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

  • Carefully transfer 100 µL of the clear supernatant to an HPLC vial with an insert.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.[1]

4. LC-MS/MS Conditions

ParameterCondition
LC System UPLC System
Column BEH C18 column (1.7 µm, 2.1 mm × 100 mm)[2]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions and equilibrate for 2 min.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: To be determined by infusionthis compound-d4: To be determined by infusion
Source Temp. 150°C
Desolvation Temp. 400°C

5. Method Validation Summary

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC) 85 - 115% (90 - 110% for non-LLOQ)
Precision (at LLOQ, LQC, MQC, HQC) < 15% RSD (< 20% at LLOQ)
Recovery > 85%
Matrix Effect Minimal, compensated by internal standard
Stability (Freeze-thaw, Bench-top, Long-term) Stable under typical laboratory conditions

Note: The specific MRM transitions need to be optimized by direct infusion of the analytical standard into the mass spectrometer.

Workflow Diagram

plasma_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (50 µL) p2 Add IS in Acetonitrile (150 µL) p1->p2 p3 Vortex (30s) p2->p3 p4 Centrifuge (14,000g, 10 min) p3->p4 p5 Transfer Supernatant (100 µL) p4->p5 a1 Inject (5 µL) p5->a1 a2 UPLC Separation a1->a2 a3 MS/MS Detection a2->a3 d1 Peak Integration a3->d1 d2 Concentration Calculation d1->d2

Caption: Plasma sample preparation and analysis workflow.

Application Note 2: Quantification of this compound in Human Urine

This method outlines the quantification of this compound in human urine using LC-MS/MS. The protocol involves a solid-phase extraction (SPE) clean-up to remove matrix interferences, followed by instrumental analysis.

Experimental Protocol

1. Materials and Reagents

  • This compound analytical standard

  • This compound-d4 (internal standard, IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide

  • Ultrapure water

  • Human urine

  • Mixed-mode cation exchange SPE cartridges

2. Stock and Working Solutions Preparation

  • Prepare stock and working solutions as described in the plasma protocol.

  • Internal Standard Spiking Solution (1 µg/mL): Prepare in 50:50 (v/v) methanol:water.

3. Sample Preparation: Solid-Phase Extraction (SPE)

  • Thaw urine samples and centrifuge at 4000 x g for 10 minutes to remove particulates.

  • To 100 µL of urine supernatant, add 10 µL of the Internal Standard Spiking Solution.

  • Pre-treat the sample by adding 200 µL of 2% formic acid in water.

  • SPE Cartridge Conditioning: Condition the mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Transfer to an HPLC vial for analysis.

4. LC-MS/MS Conditions

  • The LC-MS/MS conditions are the same as described in the plasma protocol.

5. Method Validation Summary

ParameterResult
Linearity Range 5 - 5000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 5 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC) 85 - 115% (90 - 110% for non-LLOQ)
Precision (at LLOQ, LQC, MQC, HQC) < 15% RSD (< 20% at LLOQ)
Recovery > 90%
Matrix Effect < 15%
Stability (Freeze-thaw, Bench-top, Long-term) Stable under typical laboratory conditions

Workflow Diagram

urine_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing u1 Urine Sample (100 µL) u2 Add IS & Pre-treat u1->u2 u4 Load Sample u2->u4 u3 SPE Conditioning u3->u4 u5 Wash Cartridge u4->u5 u6 Elute Analyte u5->u6 u7 Evaporate & Reconstitute u6->u7 a1 Inject u7->a1 a2 UPLC-MS/MS a1->a2 d1 Quantification a2->d1

Caption: Urine sample preparation and analysis workflow.

Signaling Pathways and Logical Relationships

While this compound is a metabolite, its quantification is often part of a larger study, such as investigating the metabolic pathways of a parent drug. The following diagram illustrates a generic metabolic pathway leading to the formation of this metabolite.

metabolic_pathway Parent_Drug Parent Drug (e.g., Pyridine-containing compound) Phase_I Phase I Metabolism (e.g., Oxidation) Parent_Drug->Phase_I Intermediate Metabolic Intermediate Phase_I->Intermediate Target_Metabolite This compound Intermediate->Target_Metabolite Phase_II Phase II Metabolism (e.g., Glucuronidation) Conjugate Conjugated Metabolite Phase_II->Conjugate Target_Metabolite->Phase_II Excretion Excretion (Urine, Feces) Target_Metabolite->Excretion Conjugate->Excretion

Caption: Generic metabolic pathway.

These application notes and protocols provide a comprehensive starting point for the quantification of this compound in biological samples. It is recommended that each laboratory validates the chosen method according to their specific requirements and regulatory guidelines.

References

Application of 4-Oxo-4-(pyridin-4-yl)butanoic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxo-4-(pyridin-4-yl)butanoic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This document provides an overview of the potential applications of this chemical entity, drawing from research on structurally related compounds. The core structure has been identified as a key pharmacophore in the development of novel therapeutic agents targeting cancer, inflammation, and autoimmune diseases. While specific data for the 4-pyridyl isomer is limited in publicly available literature, the broader class of pyridinyl oxobutanoic acids has shown significant promise.

The primary biological activities associated with derivatives of this scaffold include anticancer, anti-inflammatory, and immunomodulatory effects, often linked to the modulation of specific signaling pathways. These compounds serve as valuable starting points for the design and synthesis of new drugs with improved potency and selectivity.

Synthesis

A common synthetic route to produce 4-oxo-4-(pyridinylamino)butanoic acid derivatives involves the reaction of an aminopyridine with succinic anhydride. While a specific protocol for the 4-pyridyl isomer is not detailed in the available literature, a general procedure can be adapted.

General Synthesis Protocol for 4-Oxo-4-(pyridinylamino)butanoic acid Derivatives:

  • Reaction Setup: In a round-bottom flask, dissolve the corresponding aminopyridine (e.g., 4-aminopyridine) in a suitable solvent such as chloroform.

  • Addition of Reagent: Add succinic anhydride to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid can be washed with a suitable solvent (e.g., 5% NaHCO3 and brine) and dried.[1]

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired 4-oxo-4-(pyridinylamino)butanoic acid.

Potential Therapeutic Applications and Mechanisms of Action

Anticancer Activity

Signaling Pathway: Apoptosis Induction

The induction of apoptosis is a critical mechanism for many anticancer agents. While the specific pathway for this compound is not elucidated, a general representation of apoptosis induction is provided below.

apoptosis_pathway Drug_Molecule 4-Oxo-4-(pyridin-4-yl)butanoic acid derivative Receptor Target Receptor (e.g., Kinase) Drug_Molecule->Receptor Binds Cell_Membrane Cancer Cell Membrane Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Initiates Apoptotic_Proteins Activation of Pro-Apoptotic Proteins (e.g., Bax, Bak) Signal_Transduction->Apoptotic_Proteins Activates Mitochondria Mitochondrial Outer Membrane Permeabilization Apoptotic_Proteins->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Cascade Activation Cytochrome_c->Caspase_Activation Activates Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: Generalized pathway of apoptosis induction by a potential anticancer drug.

Anti-inflammatory and Analgesic Activities

Derivatives of 4-oxo-4-(pyridinylamino)butanoic acid that incorporate a piperazine moiety have exhibited significant anti-inflammatory and analgesic properties.[2] These effects are often evaluated in animal models of inflammation and pain. The mechanism is thought to involve the inhibition of inflammatory mediators.

Immunomodulatory Activity as S1P1 Receptor Agonists

A novel series of 4-oxo-4-(indolin-1-yl)butanoic acids, which share a similar structural motif, have been identified as potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonists. S1P1 receptor activation plays a crucial role in lymphocyte trafficking. Agonists of this receptor can induce the internalization of S1P1 on lymphocytes, effectively trapping them in lymph nodes and preventing their migration to sites of inflammation. This mechanism is a validated therapeutic strategy for autoimmune diseases such as multiple sclerosis.

Signaling Pathway: S1P1 Receptor-Mediated Lymphocyte Trafficking

S1P1_pathway cluster_lymph_node Lymph Node cluster_blood_vessel Blood Vessel Lymphocyte Lymphocyte S1P1_Receptor S1P1 Receptor Lymphocyte->S1P1_Receptor Expresses Bloodstream Peripheral Bloodstream S1P1_Receptor->Bloodstream Promotes Egress Internalization S1P1 Receptor Internalization S1P1_Receptor->Internalization Leads to S1P_Gradient S1P Gradient S1P_Gradient->S1P1_Receptor Activates Agonist 4-Oxo-4-(pyridin-4-yl)butanoic acid derivative (S1P1 Agonist) Agonist->S1P1_Receptor Binds and Activates Egress_Blocked Lymphocyte Egress Blocked Internalization->Egress_Blocked

Caption: Mechanism of S1P1 receptor agonists in modulating lymphocyte trafficking.

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound (this compound or its derivatives) in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Immunomodulatory Activity: Lymphocyte Proliferation Assay

This assay is used to determine the effect of a compound on the proliferation of lymphocytes, which is a key event in the immune response.

Protocol:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Seed the isolated PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells/well.

  • Stimulation and Treatment: Stimulate the cells with a mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies) in the presence of various concentrations of the test compound. Include unstimulated and stimulated controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Proliferation Measurement (using [³H]-Thymidine incorporation):

    • Add [³H]-Thymidine to each well and incubate for an additional 18-24 hours.

    • Harvest the cells onto a filter mat using a cell harvester.

    • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Express the results as counts per minute (CPM) or as a stimulation index. A decrease in proliferation in stimulated cells indicates an immunosuppressive effect.

Experimental Workflow: In Vitro Biological Evaluation

experimental_workflow Compound This compound or derivative Anticancer_Screening Anticancer Screening (MTT Assay) Compound->Anticancer_Screening Immunomodulatory_Screening Immunomodulatory Screening (Lymphocyte Proliferation Assay) Compound->Immunomodulatory_Screening IC50 Determine IC50 values Anticancer_Screening->IC50 Proliferation_Index Determine Proliferation Index Immunomodulatory_Screening->Proliferation_Index Cancer_Cell_Lines Cancer Cell Lines (e.g., HCT-116, MCF-7) Cancer_Cell_Lines->Anticancer_Screening PBMCs Human PBMCs PBMCs->Immunomodulatory_Screening Lead_Identification Lead Compound Identification IC50->Lead_Identification Proliferation_Index->Lead_Identification

References

Application Notes and Protocols for the Study of Enzyme Kinetics Using 4-Oxo-4-(pyridin-4-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a framework for the investigation of 4-Oxo-4-(pyridin-4-yl)butanoic acid in the context of enzyme kinetics. While, to date, specific enzymatic targets and detailed kinetic data for this compound are not extensively documented in publicly available literature, this guide offers generalized protocols and data presentation formats that can be adapted for its study. The methodologies outlined below are based on standard practices in enzymology and are intended to serve as a starting point for researchers seeking to characterize the potential interactions of this compound with enzymes.

Introduction

This compound is a keto acid derivative containing a pyridine moiety. Compounds with similar structural features, such as those with pyridin-2-yl or pyridin-3-yl groups, have been investigated for a range of biological activities, including roles in metabolic pathways and as enzyme inhibitors. For instance, derivatives of 4-oxo-4-(pyridin-2-ylamino)butanoic acid have shown potential as anticancer and anti-inflammatory agents. The structural similarity of this compound to endogenous substrates or metabolites suggests its potential to interact with various enzymes.

This document provides a comprehensive guide for the initial characterization of this compound as a potential enzyme modulator. It includes protocols for preliminary screening, determination of inhibition type, and calculation of key kinetic parameters.

Potential Areas of Investigation

Given its structure, this compound could be investigated as a potential inhibitor or substrate for several classes of enzymes, including but not limited to:

  • Dehydrogenases: The keto group could be a target for reduction by dehydrogenases.

  • Kinases: The pyridine nitrogen and carboxylic acid group could interact with the active sites of kinases.

  • Enzymes of the Kynurenine Pathway: Analogs of this compound have been studied in the context of the kynurenine pathway, which is involved in tryptophan metabolism.

  • Metabolic Enzymes: Its structural similarity to succinate might suggest interaction with enzymes of the citric acid cycle, such as succinate dehydrogenase.

Data Presentation

Clear and structured presentation of quantitative data is crucial for the interpretation and comparison of results. The following tables provide templates for summarizing key kinetic data obtained from enzyme inhibition studies.

Table 1: Inhibitory Activity of this compound against Target Enzymes

Enzyme TargetSubstrateIC50 (µM)Inhibition Type
Enzyme ASubstrate X[Insert Value][e.g., Competitive]
Enzyme BSubstrate Y[Insert Value][e.g., Non-competitive]
Enzyme CSubstrate Z[Insert Value][e.g., Uncompetitive]

Table 2: Kinetic Parameters for the Inhibition of Target Enzyme by this compound

Enzyme TargetK_i (µM)K_m (mM)V_max (µmol/min/mg)
Enzyme A[Insert Value][Insert Value][Insert Value]
Enzyme B[Insert Value][Insert Value][Insert Value]

Experimental Protocols

The following are detailed, generalized protocols for the investigation of this compound as a potential enzyme inhibitor. These should be optimized based on the specific enzyme and substrates being studied.

Protocol for Preliminary Enzyme Inhibition Screening

Objective: To determine if this compound exhibits inhibitory activity against a target enzyme.

Materials:

  • Target enzyme

  • Enzyme substrate

  • This compound (stock solution in an appropriate solvent, e.g., DMSO or water)

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound.

  • In a 96-well plate, add the assay buffer to each well.

  • Add the target enzyme to all wells except for the negative control.

  • Add varying concentrations of this compound to the test wells. Add solvent vehicle to the control wells.

  • Pre-incubate the enzyme with the compound for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol for Determining the Type of Inhibition

Objective: To elucidate the mechanism of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive).

Materials:

  • Same as in Protocol 4.1.

Procedure:

  • Prepare a series of dilutions of the substrate.

  • Prepare several fixed concentrations of this compound (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

  • For each inhibitor concentration, measure the initial reaction velocity at each substrate concentration.

  • Generate a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) or a Michaelis-Menten plot (velocity vs. [Substrate]) for each inhibitor concentration.

  • Analyze the changes in K_m and V_max to determine the type of inhibition:

    • Competitive: K_m increases, V_max remains unchanged.

    • Non-competitive: K_m remains unchanged, V_max decreases.

    • Uncompetitive: Both K_m and V_max decrease.

Protocol for Determining the Inhibition Constant (K_i)

Objective: To quantify the binding affinity of the inhibitor to the enzyme.

Materials:

  • Same as in Protocol 4.1.

Procedure:

  • Perform the experiment as described in Protocol 4.2.

  • From the Lineweaver-Burk plots, determine the apparent K_m (K_m,app) at each inhibitor concentration.

  • For competitive inhibition, plot K_m,app against the inhibitor concentration [I]. The K_i can be determined from the equation: K_m,app = K_m (1 + [I]/K_i).

  • Alternatively, use non-linear regression analysis of the velocity data against the substrate and inhibitor concentrations using appropriate software to directly calculate K_i.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing a novel enzyme inhibitor.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Dose-Response cluster_2 Phase 3: Mechanism of Action A Compound Library (including this compound) B High-Throughput Screening (Single Concentration) A->B C Identify Primary Hits B->C D IC50 Determination C->D E Rank Potency D->E F Kinetic Studies (Vary Substrate and Inhibitor) E->F G Determine Inhibition Type (e.g., Competitive) F->G H Calculate Ki G->H

Caption: Workflow for enzyme inhibitor characterization.

Hypothetical Signaling Pathway

The diagram below illustrates a hypothetical signaling pathway that could be modulated by an inhibitor of "Kinase A", a potential target for a compound like this compound.

G receptor Growth Factor Receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor proliferation Cell Proliferation transcription_factor->proliferation inhibitor 4-Oxo-4-(pyridin-4-yl) butanoic acid inhibitor->kinase_a

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

While specific enzyme kinetic data for this compound is not currently well-established in scientific literature, this document provides the necessary framework for researchers to initiate such studies. The generalized protocols for screening, determining the mode of action, and quantifying inhibitory potency can be adapted to investigate the effects of this compound on a variety of enzyme targets. The provided templates for data presentation and workflow visualizations offer a structured approach to the characterization of novel enzyme modulators, facilitating clear communication and interpretation of experimental findings. Further research is warranted to elucidate the specific biological roles and enzymatic interactions of this compound.

Application Notes and Protocols for In Vivo Studies with 4-Oxo-4-(pyridin-4-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxo-4-(pyridin-4-yl)butanoic acid is a small molecule whose biological activities and therapeutic potential are still under investigation. Based on the activities of structurally similar compounds, it may possess anticancer, anti-inflammatory, and analgesic properties.[1][2] This document provides a comprehensive guide for the preclinical in vivo evaluation of this compound, outlining experimental designs and detailed protocols to assess its pharmacokinetic profile, and potential therapeutic efficacy and safety. The protocols described herein are based on established methodologies for in vivo preclinical research.[3][4]

Predicted Biological Activities and Mechanisms of Action

Experimental Design

A well-structured in vivo experimental design is crucial for obtaining reliable and reproducible data. The following outlines a phased approach to the in vivo evaluation of this compound.

Phase 1: Pharmacokinetic (PK) and Tolerability Studies

The initial phase focuses on understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, as well as establishing a safe dose range.

Table 1: Pharmacokinetic and Tolerability Study Design

ParameterDescription
Animal Model Male and female Sprague-Dawley rats (n=3-5 per group)
Route of Administration Intravenous (IV) and Oral (PO)
Dose Levels (IV) 1, 5, 10 mg/kg
Dose Levels (PO) 5, 25, 100 mg/kg
Sample Collection Blood samples at 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing
Analytical Method LC-MS/MS for quantification in plasma
PK Parameters Cmax, Tmax, AUC, half-life, bioavailability
Tolerability Assessment Clinical observations, body weight changes, food/water intake
Phase 2: Efficacy Studies

Based on the predicted activities, efficacy studies in relevant disease models are proposed.

Table 2: In Vivo Efficacy Study Designs

Therapeutic AreaAnimal ModelEndpoints
Oncology Xenograft mouse model (e.g., with human colon cancer cell line HCT116)Tumor growth inhibition, body weight, survival
Inflammation Carrageenan-induced paw edema in ratsPaw volume measurement, cytokine levels (e.g., TNF-α, IL-6) in tissue
Analgesia Acetic acid-induced writhing test in miceNumber of writhes, behavioral scoring

Experimental Protocols

Protocol 1: Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in Sprague-Dawley rats.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Sprague-Dawley rats (8-10 weeks old)

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Fast animals overnight prior to dosing.

  • Administer the compound by IV or PO route at the specified doses.

  • Collect blood samples (~0.2 mL) from the tail vein at predetermined time points.

  • Centrifuge blood samples to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • Analyze plasma concentrations using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters using appropriate software.

Protocol 2: Xenograft Tumor Model in Mice

Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model.

Materials:

  • HCT116 human colon cancer cells

  • Immunocompromised mice (e.g., nude mice)

  • Matrigel

  • Calipers

  • Dosing solutions of this compound and vehicle control

Procedure:

  • Inject HCT116 cells mixed with Matrigel subcutaneously into the flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment and control groups.

  • Administer the compound or vehicle daily via the desired route (e.g., oral gavage).

  • Measure tumor volume and body weight 2-3 times per week.

  • Monitor animal health and record any signs of toxicity.

  • At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., histology, biomarker analysis).

Protocol 3: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the anti-inflammatory activity of this compound.

Materials:

  • Carrageenan solution (1% in saline)

  • Plethysmometer

  • Dosing solutions of this compound, vehicle control, and positive control (e.g., indomethacin)

Procedure:

  • Administer the compound, vehicle, or positive control to different groups of rats.

  • After a set pre-treatment time (e.g., 1 hour), inject carrageenan into the sub-plantar surface of the right hind paw.

  • Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

Visualizations

Experimental_Workflow cluster_Phase1 Phase 1: PK & Tolerability cluster_Phase2 Phase 2: Efficacy PK_Study Pharmacokinetic Study (IV & PO) Tolerability Tolerability Assessment PK_Study->Tolerability Oncology Oncology Models (Xenograft) Tolerability->Oncology Inflammation Inflammation Models (Paw Edema) Tolerability->Inflammation Analgesia Analgesia Models (Writhing Test) Tolerability->Analgesia Data_Analysis Data Analysis & Reporting Oncology->Data_Analysis Inflammation->Data_Analysis Analgesia->Data_Analysis Start Compound Synthesis & Formulation Start->PK_Study

Caption: General workflow for the in vivo evaluation of this compound.

p53_Pathway Compound This compound (Hypothesized) Cellular_Stress Cellular Stress Compound->Cellular_Stress p53 p53 Activation Cellular_Stress->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Membrane Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized p53-mediated apoptotic signaling pathway.[1]

References

Application Notes and Protocols: 4-Oxo-4-(pyridin-4-yl)butanoic acid as a Putative Chemical Probe for the GPR109A Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 4-Oxo-4-(pyridin-4-yl)butanoic acid is not yet an established chemical probe. The following application notes are based on the hypothesis that its structural similarity to known agonists of the G-protein coupled receptor 109A (GPR109A), such as nicotinic acid, may confer activity at this receptor. The provided protocols are intended to serve as a guide for investigating this potential biological activity.

Introduction

This compound is a small molecule with a chemical structure that suggests potential interaction with the hydroxycarboxylic acid receptor 2 (HCA₂), also known as GPR109A. GPR109A is a Gᵢ-protein coupled receptor that is activated by endogenous ligands such as β-hydroxybutyrate and butyrate, as well as the pharmacological agent nicotinic acid.[1][2][3][4] Activation of GPR109A is associated with anti-inflammatory effects and modulation of lipid metabolism.[2][3][5] These properties make GPR109A an attractive target for therapeutic intervention in various diseases, including dyslipidemia, atherosclerosis, and inflammatory conditions.[5][6]

This document outlines the potential use of this compound as a chemical probe to explore the biology of GPR109A. Detailed protocols for characterizing its activity in cell-based assays are provided.

Potential Applications

  • Probing GPR109A Signaling: Elucidating the downstream signaling pathways activated by GPR109A in various cell types.

  • Investigating Anti-inflammatory Responses: Studying the role of GPR109A in modulating the production of inflammatory mediators.

  • Metabolic Research: Exploring the effects of GPR109A activation on lipolysis and other metabolic processes in adipocytes and hepatocytes.

  • Structure-Activity Relationship (SAR) Studies: Serving as a reference compound for the development of novel GPR109A agonists or antagonists.

Data Presentation

The following table summarizes the potencies of known GPR109A agonists to provide a benchmark for evaluating the potential activity of this compound.

AgonistEC₅₀ (µM)Cell Line/SystemAssay Type
Nicotinic Acid~0.1GPR109A-expressing cellscAMP Inhibition
β-hydroxybutyrate~700GPR109A-expressing cellscAMP Inhibition
Butyrate~1600GPR109A-expressing cellscAMP Inhibition
Acifran~0.1HEK293-GPR109AcAMP Inhibition
MK-1903---
MK-03541.08-1.65hGPR109a and mGPR109a-

Note: EC₅₀ values are approximate and can vary depending on the specific assay conditions and cell line used.[1][3][7][8]

Experimental Protocols

Protocol 1: GPR109A-Mediated cAMP Inhibition Assay

This protocol is designed to determine if this compound can activate GPR109A, which is Gᵢ-coupled, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

  • HEK293 cells stably expressing human GPR109A (or another suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Forskolin (adenylyl cyclase activator)

  • This compound

  • Nicotinic acid (positive control)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 384-well white opaque microplates

Procedure:

  • Cell Seeding: Seed the GPR109A-expressing cells into a 384-well plate at a density that allows for optimal assay performance (typically determined during assay development). Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to generate a concentration-response curve. Also, prepare serial dilutions of nicotinic acid as a positive control.

  • Compound Treatment: On the day of the assay, remove the culture medium from the cells and replace it with assay buffer. Add the diluted compounds (this compound, nicotinic acid, and vehicle control) to the respective wells. Incubate for a predetermined time (e.g., 30 minutes) at room temperature.

  • Adenylyl Cyclase Stimulation: Add a solution of forskolin to all wells (except for the negative control) to stimulate cAMP production. The final concentration of forsklin should be optimized to produce a robust cAMP signal.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Protocol 2: Anti-inflammatory Cytokine Release Assay

This protocol assesses the ability of this compound to suppress the release of pro-inflammatory cytokines from immune cells, a known downstream effect of GPR109A activation.

Materials:

  • Macrophage cell line (e.g., RAW264.7 or THP-1)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS) or another inflammatory stimulus (e.g., TNF-α)

  • This compound

  • Dexamethasone or another known anti-inflammatory agent (positive control)

  • ELISA kits for relevant cytokines (e.g., TNF-α, IL-6, IL-1β)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding and Differentiation (if necessary): Seed the macrophage cells into a 96-well plate. If using THP-1 cells, differentiate them into macrophages using PMA for 48-72 hours prior to the experiment.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound or the positive control for 1-2 hours.

  • Inflammatory Stimulation: Add the inflammatory stimulus (e.g., LPS) to the wells to induce cytokine production. Incubate for a suitable period (e.g., 6-24 hours).

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

  • Cytokine Quantification: Measure the concentration of the desired cytokines in the supernatant using the appropriate ELISA kits, following the manufacturer's protocol.

  • Data Analysis: Determine the percentage of inhibition of cytokine release for each concentration of the test compound compared to the stimulated vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Visualizations

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular GPR109A GPR109A Gi Gαi GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits NFkB NF-κB Inhibition Gi->NFkB Lipolysis ↓ Lipolysis Gi->Lipolysis Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates PKA->Lipolysis Promotes Cytokines ↓ Pro-inflammatory Cytokines NFkB->Cytokines Probe 4-Oxo-4-(pyridin-4-yl) butanoic acid Probe->GPR109A Binds

Caption: Hypothetical GPR109A signaling pathway activated by this compound.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed GPR109A-expressing cells in 384-well plate C Add compound dilutions to cells A->C B Prepare serial dilutions of This compound B->C D Stimulate with Forskolin C->D E Lyse cells and add cAMP detection reagents D->E F Measure signal (e.g., HTRF, AlphaScreen) E->F G Calculate % inhibition and determine EC₅₀ F->G

Caption: Workflow for the GPR109A-mediated cAMP inhibition assay.

References

Formulation of 4-Oxo-4-(pyridin-4-yl)butanoic Acid for Preclinical Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the formulation of 4-Oxo-4-(pyridin-4-yl)butanoic acid for use in preclinical animal models. Due to the limited availability of specific formulation data for this compound, this guide outlines a systematic approach to developing a suitable formulation based on its acidic nature and the general principles of vehicle selection for in vivo research. Protocols for solubility screening, formulation preparation for oral and intravenous administration, and stability assessment are provided. Additionally, potential signaling pathways that may be modulated by this class of compounds, including the Nrf2, NF-κB, and GPR109A pathways, are discussed and visualized.

Physicochemical Properties and Pre-formulation Considerations

This compound is a carboxylic acid derivative of pyridine. Its structure suggests it is a weakly acidic compound. The hydrochloride salt form is also available, which may offer improved aqueous solubility.

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compound4-Oxo-4-(pyridin-3-yl)butanoic acid[1]4-Oxo-4-(pyridin-2-yl)butanoic acid[2]
Molecular Formula C₉H₉NO₃C₉H₉NO₃C₉H₉NO₃
Molecular Weight 179.17 g/mol 179.17 g/mol 179.17 g/mol
Appearance Solid (predicted)Solid[1]Crystalline solid
Melting Point Not availableNot available89-92°C[2]
pKa Estimated to be around 4-5 (carboxylic acid) and 5-6 (pyridinium ion)Not availableNot available
LogP (calculated) Not available-0.1[1]Not available

Experimental Protocols

Solubility Screening Protocol

A critical initial step is to determine the solubility of this compound in a range of pharmaceutically acceptable vehicles.

Objective: To identify suitable solvents and co-solvent systems for formulation development.

Materials:

  • This compound

  • A selection of solvents (see Table 2)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Prepare saturated solutions by adding an excess of the compound to 1 mL of each test vehicle in a microcentrifuge tube.

  • Incubate the tubes at room temperature (or 37°C for physiological relevance) with constant agitation for 24 hours to reach equilibrium.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with a suitable solvent for analysis.

  • Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

Table 2: Suggested Vehicles for Solubility Screening

VehicleTypeRationale
Deionized WaterAqueousBaseline solubility
0.1 N HClAqueous (acidic)Assess solubility at low pH
Phosphate Buffered Saline (PBS), pH 7.4Aqueous (neutral)Physiological pH
5% Dextrose in Water (D5W)AqueousCommon IV vehicle
0.9% SalineAqueousCommon IV vehicle
Polyethylene glycol 400 (PEG 400)Co-solventGenerally recognized as safe (GRAS)
Propylene glycol (PG)Co-solventGRAS, common co-solvent
Dimethyl sulfoxide (DMSO)Co-solventHigh solubilizing capacity, use with caution in vivo
EthanolCo-solventCan be used in low concentrations
20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in waterSolubilizerForms inclusion complexes to enhance solubility
0.5% (w/v) Methylcellulose in waterSuspending agentFor preparing suspensions
Corn oil / Sesame oilLipidFor lipophilic compounds
Formulation Protocols for Animal Models

The choice of formulation will depend on the route of administration and the required dose.

A. Aqueous Solution using pH Adjustment:

  • Weigh the required amount of this compound.

  • Add a small amount of purified water and a stoichiometric amount of a base (e.g., 1 N NaOH) to form the sodium salt and facilitate dissolution.

  • Adjust the pH to a physiologically acceptable range (pH 7.0-8.0) using dilute HCl or NaOH.

  • Add the remaining vehicle (e.g., water or PBS) to the final volume.

  • Filter the solution through a 0.22 µm filter if for sterile use.

B. Co-solvent System:

  • Dissolve the compound in a minimal amount of a suitable co-solvent (e.g., PEG 400 or DMSO).

  • Gradually add the aqueous vehicle (e.g., water or 0.5% methylcellulose) while vortexing to prevent precipitation. A common ratio for a PEG 400 formulation is 10-30% PEG 400 in saline or water.

C. Suspension:

  • If the compound has low solubility, a suspension can be prepared.

  • Levigate the powdered compound with a small amount of the suspending vehicle (e.g., 0.5% methylcellulose in water) to form a smooth paste.

  • Gradually add the remaining vehicle to the final volume with continuous stirring.

For intravenous administration, the formulation must be a sterile, isotonic, and particle-free solution with a pH close to physiological pH.

A. Buffered Aqueous Solution:

  • Prepare a stock solution of the compound in a suitable buffer (e.g., phosphate or citrate buffer) at a slightly acidic pH if it aids solubility.

  • Adjust the pH to near neutral (pH 7.0-7.4) with a suitable base.

  • Make the solution isotonic by adding an appropriate amount of NaCl or dextrose.

  • Sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.

Stability Assessment Protocol

It is crucial to ensure the compound is stable in the chosen formulation under the intended storage and experimental conditions.

Objective: To determine the short-term stability of the formulation.

Procedure:

  • Prepare the final formulation as described above.

  • Store aliquots of the formulation at different conditions (e.g., 4°C, room temperature, 37°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), analyze the concentration of the compound in each aliquot using a validated analytical method.

  • A decrease in concentration of >10% is generally considered significant.

Potential Signaling Pathways and Mechanisms of Action

The biological activities of this compound have not been extensively characterized. However, based on its structural similarity to other known bioactive molecules, several potential signaling pathways can be hypothesized.

Nrf2-ARE Pathway

Pyridine-containing compounds have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.[3][4] Succinobucol, a structurally related compound, is also suggested to act through the Nrf2/antioxidant response element (ARE) pathway.[3] Activation of Nrf2 may lead to the upregulation of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Cul3_Rbx1 Cul3-Rbx1 (E3 Ligase) Keap1_Nrf2->Cul3_Rbx1 Proteasome Proteasome Keap1_Nrf2->Proteasome Degradation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Ub Ubiquitin Cul3_Rbx1->Ub Ub->Keap1_Nrf2 Ubiquitination Compound This compound (Hypothesized) Compound->Keap1_Nrf2 Inhibition of Keap1 binding ROS Oxidative Stress ROS->Keap1_Nrf2 Induces dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Maf Maf Nrf2_nuc->Maf Heterodimerization ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binding Maf->ARE Binding Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Caption: Hypothesized activation of the Nrf2 pathway by this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Some pyridine derivatives have been shown to inhibit NF-κB signaling.[5] Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory cytokines.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB_NFkB IκB-p65-p50 (Inactive Complex) IKK->IkB_NFkB Phosphorylation of IκB IkB_p p-IκB IkB_NFkB->IkB_p NFkB_active p65-p50 (Active NF-κB) IkB_NFkB->NFkB_active Release Compound This compound (Hypothesized) Compound->IKK Inhibition Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Stimuli->IKK Activation Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation NFkB_nuc p65-p50 NFkB_active->NFkB_nuc Translocation DNA κB site NFkB_nuc->DNA Binding Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) DNA->Inflammatory_Genes Transcription

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

GPR109A (Niacin Receptor) Signaling

Given that niacin (nicotinic acid) is a pyridine carboxylic acid and a known agonist of the G protein-coupled receptor 109A (GPR109A), it is plausible that this compound could also interact with this receptor. GPR109A is involved in regulating lipid metabolism and has anti-inflammatory effects.[6][7][8]

GPR109A_Signaling cluster_cytoplasm Cytoplasm Compound This compound (Hypothesized Agonist) GPR109A GPR109A Compound->GPR109A Binding G_protein Gi/o GPR109A->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP PKA PKA cAMP->PKA Activation HSL Hormone-Sensitive Lipase PKA->HSL Activation Lipolysis Lipolysis HSL->Lipolysis Stimulation

Caption: Hypothesized GPR109A signaling modulation by this compound.

Experimental Workflow

The following diagram outlines a logical workflow for the formulation development and in vivo evaluation of this compound.

workflow cluster_preformulation Pre-formulation cluster_formulation Formulation Development cluster_invivo In Vivo Studies solubility Solubility Screening stability Preliminary Stability solubility->stability vehicle_selection Vehicle Selection (Oral / IV) stability->vehicle_selection formulation_prep Formulation Preparation vehicle_selection->formulation_prep stability_testing Full Stability Testing formulation_prep->stability_testing dosing Animal Dosing stability_testing->dosing pk_pd Pharmacokinetic / Pharmacodynamic Analysis dosing->pk_pd

Caption: General workflow for formulation development and in vivo testing.

Conclusion

The successful in vivo evaluation of this compound is contingent upon the development of a stable and biocompatible formulation that ensures adequate bioavailability. The protocols and information provided in this document offer a comprehensive guide for researchers to systematically approach the formulation of this compound for preclinical animal studies. It is imperative to conduct thorough solubility and stability studies to identify the optimal vehicle and storage conditions. The hypothesized mechanisms of action via the Nrf2, NF-κB, and GPR109A pathways provide a basis for designing targeted pharmacodynamic studies.

References

Application Note: High-Throughput Quantification of 4-Oxo-4-(pyridin-4-yl)butanoic acid in Human Plasma using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-Oxo-4-(pyridin-4-yl)butanoic acid in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for high-throughput analysis in various stages of drug discovery and development, offering excellent accuracy, precision, and a low limit of quantification.

Introduction

This compound is a compound of interest in pharmaceutical research. Accurate and reliable quantification of this analyte in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. This document provides a detailed protocol for a validated LC-MS/MS method designed for the routine analysis of this compound in human plasma, addressing the need for a high-throughput and sensitive analytical procedure.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • This compound-d4 (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Deionized water

Standard and Quality Control Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and its deuterated internal standard (IS) in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create calibration curve standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to obtain final concentrations for the calibration curve and QC samples.

Sample Preparation Protocol

A protein precipitation method is employed for the extraction of this compound from human plasma.

  • To 50 µL of plasma sample (CC, QC, or unknown), add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a 96-well plate.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

ParameterCondition
LC System Shimadzu Nexera X2 or equivalent
Column Waters Atlantis T3 (100 x 2.1 mm, 3 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry:

ParameterCondition
Mass Spectrometer SCIEX Triple Quad™ 5500 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 1
IonSpray Voltage 5500 V
Temperature 500°C
Curtain Gas 30 psi
Collision Gas 9 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi

Table 1: Multiple Reaction Monitoring (MRM) Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
This compound180.1124.16025
This compound-d4184.1128.16025

Data Presentation

The method was validated according to regulatory guidelines. A summary of the quantitative performance is presented below.

Table 2: Calibration Curve Linearity and Lower Limit of Quantification (LLOQ)

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
LLOQ 1 ng/mL
LLOQ Accuracy Within ±20% of nominal value
LLOQ Precision ≤ 20% CV

Table 3: Intra- and Inter-day Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LQC398.74.5101.25.8
MQC50102.13.2100.54.1
HQC80099.52.898.93.5

Table 4: Matrix Effect and Recovery

QC LevelConcentration (ng/mL)Matrix FactorRecovery (%)
LQC30.9895.2
HQC8001.0196.8

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) is_addition Add Internal Standard in Acetonitrile (200 µL) plasma->is_addition vortex1 Vortex (1 min) is_addition->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection lc_separation Chromatographic Separation injection->lc_separation ms_detection Mass Spectrometric Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for the LC-MS/MS analysis.

logical_relationship start Start sample_collection Plasma Sample Collection start->sample_collection sample_preparation Protein Precipitation (Acetonitrile with IS) sample_collection->sample_preparation lc_ms_analysis LC-MS/MS Analysis sample_preparation->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing end End data_processing->end

Caption: Logical steps in the analytical protocol.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic run time make it well-suited for supporting drug development studies requiring the analysis of a large number of samples. The method has been validated to meet standard regulatory requirements for bioanalytical method validation.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Oxo-4-(pyridin-4-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Oxo-4-(pyridin-4-yl)butanoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common conceptual approach for the synthesis of this compound is the Friedel-Crafts acylation of pyridine with succinic anhydride. However, this reaction is notoriously challenging due to the electron-deficient nature of the pyridine ring and the tendency of the Lewis acid catalyst to complex with the pyridine nitrogen.

Q2: Why is the Friedel-Crafts acylation of pyridine so difficult?

A2: There are two main reasons for the difficulty of this reaction. Firstly, the electronegative nitrogen atom in the pyridine ring withdraws electron density, deactivating it towards electrophilic aromatic substitution, which is the mechanism of the Friedel-Crafts acylation.[1] Secondly, the lone pair of electrons on the nitrogen atom acts as a Lewis base and readily complexes with the Lewis acid catalyst (e.g., AlCl₃), rendering the catalyst inactive.[2]

Q3: Are there any alternative methods for the synthesis of this compound?

A3: Yes, due to the challenges of direct Friedel-Crafts acylation, alternative methods are often employed. These can include the acylation of metalated pyridines (e.g., lithiated or silylated pyridines) or the use of more reactive pyridine derivatives.[3][4] These methods bypass the issues of ring deactivation and catalyst complexation.

Q4: What are the most common side reactions to be aware of?

A4: Potential side reactions include the formation of N-acylated pyridine species, polysubstitution if the reaction conditions are too harsh, and charring or decomposition of the starting materials at high temperatures. Careful control of the reaction conditions is crucial to minimize these unwanted products.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Pyridine Ring Deactivation: The pyridine ring is electron-deficient and resistant to electrophilic attack.[1]- Use a more potent Lewis acid catalyst (e.g., triflic acid or a combination of Lewis acids).- Employ higher reaction temperatures to overcome the activation energy barrier. However, be cautious of potential decomposition.- Consider using a more activated pyridine derivative if the experimental design allows.
Catalyst Inactivation: The Lewis acid catalyst (e.g., AlCl₃) is complexing with the nitrogen atom of pyridine, rendering it inactive.[2]- Use a stoichiometric excess of the Lewis acid to ensure enough is available to both complex with the pyridine and catalyze the reaction.- Explore alternative catalysts that have a lower affinity for nitrogen, such as certain metal triflates.
Moisture Contamination: The Lewis acid catalyst is highly sensitive to moisture, which will lead to its deactivation.- Ensure all glassware is thoroughly oven-dried before use.- Use anhydrous solvents and reagents.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction Stalls or is Incomplete Insufficient Reaction Time or Temperature: The reaction may be kinetically slow due to the deactivated substrate.- Gradually increase the reaction temperature and monitor the progress by TLC.- Extend the reaction time.
Poor Solubility of Reactants: The reactants may not be fully dissolved in the chosen solvent, limiting their ability to react.- Select a solvent in which all reactants are soluble at the reaction temperature.- Increase the volume of the solvent.
Formation of a Dark Tar-like Substance Decomposition of Starting Materials or Product: High reaction temperatures can lead to the decomposition of the reactants or the desired product.- Lower the reaction temperature.- Ensure a gradual and controlled addition of the catalyst.- Consider a different solvent that allows for a lower reaction temperature.
Difficult Product Isolation and Purification Complex Reaction Mixture: The presence of unreacted starting materials, side products, and catalyst residues can complicate the workup.- A thorough aqueous workup is necessary to remove the Lewis acid.- Column chromatography may be required to separate the desired product from impurities.- Recrystallization from a suitable solvent can be an effective final purification step.

Data Presentation

Due to the inherent difficulties of the direct Friedel-Crafts acylation of pyridine, comprehensive data on the optimization of this specific reaction is scarce in the literature. However, the following table presents data for the Friedel-Crafts acylation of a more reactive aromatic compound, toluene, with succinic anhydride. This data can serve as a general guide for understanding how different parameters can influence the yield of the reaction.

Aromatic SubstrateCatalystSolventReaction TimeTemperatureYield (%)Reference
TolueneAlCl₃None (Solvent-free)5 minRoom Temp95[5]
EthylbenzeneAlCl₃None (Solvent-free)6 minRoom Temp92[5]
o-XyleneAlCl₃None (Solvent-free)8 minRoom Temp90[5]
m-XyleneAlCl₃None (Solvent-free)8 minRoom Temp94[5]
BenzeneAlCl₃Benzene30 minReflux77-82[5]

Note: This data is for the acylation of substituted benzenes and should be used as a conceptual reference for optimizing the synthesis of this compound.

Experimental Protocols

As a direct and reliable protocol for the Friedel-Crafts acylation of pyridine with succinic anhydride is not well-established, the following is an adapted protocol based on the successful synthesis of a similar compound, 4-oxo-4-phenylbutanoic acid. Significant optimization will likely be required.

Adapted Protocol: Synthesis of this compound

Materials:

  • Pyridine (anhydrous)

  • Succinic anhydride

  • Aluminum chloride (anhydrous, AlCl₃)

  • Nitrobenzene (anhydrous, as solvent)

  • Concentrated hydrochloric acid

  • Ice

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Sodium bicarbonate solution (5%)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a calcium chloride drying tube

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 10 g of anhydrous aluminum chloride and 50 mL of anhydrous nitrobenzene.

  • Reactant Addition: Dissolve 5 g of succinic anhydride in 25 mL of anhydrous nitrobenzene and add it to the dropping funnel. Slowly add the succinic anhydride solution to the stirred suspension of aluminum chloride.

  • Pyridine Addition: In a separate container, dissolve 4 mL of anhydrous pyridine in 20 mL of anhydrous nitrobenzene. Add this solution to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes.

  • Reaction: Heat the reaction mixture to 60-80 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of 100 g of crushed ice and 20 mL of concentrated hydrochloric acid with vigorous stirring.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with 5% sodium bicarbonate solution (2 x 50 mL), then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product will likely require purification by column chromatography on silica gel, followed by recrystallization from a suitable solvent system.

Visualizations

Experimental Workflow

experimental_workflow setup Reaction Setup: - 3-necked flask with condenser and dropping funnel - Add AlCl3 and nitrobenzene add_succinic Add Succinic Anhydride Solution setup->add_succinic add_pyridine Add Pyridine Solution (dropwise) add_succinic->add_pyridine react Heat Reaction Mixture (60-80°C, 4-6h) Monitor by TLC add_pyridine->react quench Quench with HCl/Ice react->quench workup Aqueous Workup: - Separate layers - Extract with DCM - Wash with NaHCO3 and brine quench->workup dry Dry with Na2SO4 and Concentrate workup->dry purify Purify: - Column Chromatography - Recrystallization dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low or No Yield check_conditions Are reaction conditions anhydrous? start->check_conditions anhydrous_yes Yes check_conditions->anhydrous_yes Yes anhydrous_no No check_conditions->anhydrous_no No check_catalyst Is there an excess of Lewis acid? anhydrous_yes->check_catalyst dry_reagents Thoroughly dry all glassware, solvents, and reagents. anhydrous_no->dry_reagents catalyst_yes Yes check_catalyst->catalyst_yes Yes catalyst_no No check_catalyst->catalyst_no No check_temp Has the reaction temperature been optimized? catalyst_yes->check_temp increase_catalyst Increase the molar ratio of Lewis acid to pyridine. catalyst_no->increase_catalyst temp_yes Yes check_temp->temp_yes Yes temp_no No check_temp->temp_no No consider_alternative Consider Alternative Synthetic Routes temp_yes->consider_alternative increase_temp Gradually increase the reaction temperature and monitor by TLC. temp_no->increase_temp

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Stability of 4-Oxo-4-(pyridin-4-yl)butanoic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided as a general guide for researchers. Specific stability data for 4-Oxo-4-(pyridin-4-yl)butanoic acid under all possible experimental conditions is not extensively available in public literature. It is strongly recommended to perform small-scale stability tests under your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main functional groups in this compound and how might they affect its stability?

A1: this compound contains three key functional groups: a pyridine ring, a ketone, and a carboxylic acid.

  • Pyridine Ring: The basic nitrogen atom in the pyridine ring can be protonated at acidic pH. The ring itself is aromatic and generally stable, but it can be susceptible to photodegradation.[1][2]

  • Ketone: The ketone group is generally stable but can be a site for nucleophilic attack under certain conditions.

  • Carboxylic Acid: The carboxylic acid group can be deprotonated at basic pH. This is a γ-keto acid, which is significantly more stable than a β-keto acid and does not readily undergo decarboxylation upon heating.[3][4]

Q2: How does pH affect the stability and solubility of this compound?

A2: The pH of the solution will significantly impact the ionization state and potentially the stability of the compound.

  • Acidic pH (pH < 4): The pyridine nitrogen will likely be protonated, forming a pyridinium salt, which generally increases water solubility. However, strong acidic conditions, especially when heated, could potentially lead to hydrolysis, although this is not a highly reported degradation pathway for this specific structure.

  • Neutral pH (pH 7): The compound will exist predominantly with a neutral pyridine ring and a deprotonated carboxylate group.

  • Basic pH (pH > 8): The carboxylic acid will be deprotonated. In very high pH conditions, the ketone's alpha-protons could be involved in reactions, but this typically requires a strong base.

Q3: Is this compound sensitive to light?

A3: Pyridine and its derivatives can be susceptible to photodegradation, especially under UV irradiation.[1][2][5] It is recommended to protect solutions of this compound from light, particularly during long-term storage or prolonged experiments, by using amber vials or covering containers with aluminum foil.

Q4: What is the recommended way to store this compound?

A4: For long-term storage, it is advisable to keep the solid compound in a tightly sealed container at low temperatures (e.g., -20°C) and protected from light and moisture. For stock solutions, prepare them in a suitable solvent (like DMSO or ethanol), aliquot into smaller volumes to avoid repeated freeze-thaw cycles, and store at -20°C or below, protected from light.

Troubleshooting Guide

Observed Problem Potential Cause Related to Stability Suggested Action
Inconsistent assay results over time. The compound may be degrading in your assay buffer or under assay conditions (e.g., temperature, light exposure).Perform a time-course stability study of the compound in your assay buffer. Analyze samples by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours) to check for degradation.
Appearance of new peaks in HPLC chromatogram. This is a strong indicator of compound degradation or reaction with a component in your solution.Characterize the new peaks by mass spectrometry (MS) if possible. Review the composition of your buffer for any reactive species. Test stability at different pH values and temperatures.
Change in color or precipitation of the solution. A change in color could indicate degradation. Precipitation might occur due to changes in pH affecting solubility or if a degradant is less soluble.Check the pH of your solution. Assess the purity of the sample using a fresh stock. Ensure the compound's solubility limit has not been exceeded.
Low recovery after extraction from a biological matrix. The compound might be unstable at the pH or temperature used during the extraction process.Optimize extraction conditions by keeping samples on ice and minimizing the time spent at non-optimal pH. Perform a stability test in the biological matrix.

Stability Data (Illustrative Example)

The following table presents hypothetical stability data for this compound to illustrate how stability might be affected by different conditions. This is not experimental data.

ConditionIncubation Time (hours)% Remaining Compound (Hypothetical)
pH 3.0, 25°C, in light2492%
pH 3.0, 25°C, in dark2498%
pH 7.4, 25°C, in dark24>99%
pH 7.4, 37°C, in dark2497%
pH 9.0, 25°C, in dark2499%

Experimental Protocols

Protocol: Assessing the pH Stability of this compound

Objective: To determine the degradation rate of this compound at different pH values over a 24-hour period.

Materials:

  • This compound

  • DMSO (for stock solution)

  • Buffers: pH 3.0 (Citrate), pH 7.4 (Phosphate-buffered saline), pH 9.0 (Borate)

  • HPLC system with a suitable C18 column

  • Incubator set to 25°C

  • Amber HPLC vials

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare Test Solutions: For each pH condition, dilute the stock solution into the respective buffer to a final concentration of 100 µM. Prepare enough volume for all time points.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot from each pH solution, and transfer it to an amber HPLC vial. This is your T=0 sample. Analyze immediately by HPLC.

  • Incubation: Place the remaining solutions in a 25°C incubator, protected from light.

  • Time-Point Sampling: At specified time points (e.g., 2, 4, 8, and 24 hours), withdraw aliquots from each solution and transfer them to amber HPLC vials for analysis.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Detection: UV detection at a wavelength determined by the compound's UV spectrum (e.g., 260 nm).

    • Analysis: Quantify the peak area of the parent compound at each time point.

  • Data Calculation: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample for each pH condition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO dilute Dilute to 100 µM in pH 3.0, 7.4, 9.0 Buffers stock->dilute t0 T=0 Analysis (HPLC) dilute->t0 incubation Incubate at 25°C (Protected from Light) dilute->incubation data Calculate % Remaining t0->data sampling Sample at 2, 4, 8, 24h incubation->sampling hplc_analysis HPLC Analysis of Samples sampling->hplc_analysis hplc_analysis->data

Caption: Experimental Workflow for pH Stability Assessment.

troubleshooting_workflow cluster_investigation Stability Investigation start Inconsistent Experimental Results check_purity Check Purity of Starting Material (e.g., with fresh stock) start->check_purity is_pure Is material pure? check_purity->is_pure stability_test Perform Stability Test in Assay Buffer (Time Course) is_pure->stability_test Yes source_new Source New Batch of Compound is_pure->source_new No analyze_degradants Analyze by HPLC-MS stability_test->analyze_degradants is_stable Is compound stable? analyze_degradants->is_stable modify_conditions Modify Experimental Conditions: - Lower Temperature - Protect from Light - Adjust pH is_stable->modify_conditions No end Proceed with Modified Protocol is_stable->end Yes modify_conditions->stability_test

Caption: Troubleshooting Logic for Suspected Compound Instability.

References

Technical Support Center: Purification of 4-Oxo-4-(pyridin-4-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Oxo-4-(pyridin-4-yl)butanoic acid. The following sections detail strategies to address common challenges encountered during the purification of this compound.

Troubleshooting Guides

This section offers step-by-step guidance to resolve specific issues that may arise during the purification of this compound.

Issue 1: Low Purity After Initial Synthesis

Problem: The crude product shows significant impurities by TLC or NMR analysis after the initial synthesis, likely a Friedel-Crafts acylation or similar reaction.

Potential Causes & Solutions:

  • Unreacted Starting Materials: Pyridine and succinic anhydride may remain.

  • Catalyst Residues: Lewis acid catalysts (e.g., AlCl₃) may not be fully quenched.

  • Side Products: Polysubstituted or isomeric byproducts may have formed.

Troubleshooting Workflow:

start Crude Product (Low Purity) acid_base Perform Acid-Base Extraction start->acid_base  Acidic/Basic Impurities   wash Aqueous Wash (e.g., 5% NaHCO3, Brine) acid_base->wash  Neutral Impurities   recrystallization Recrystallization wash->recrystallization  Solid Product   chromatography Column Chromatography wash->chromatography  Oily Product or Complex Mixture   pure_product Pure Product recrystallization->pure_product chromatography->pure_product

Caption: Initial purification workflow for crude this compound.

Detailed Protocols:

  • Acid-Base Extraction:

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a dilute acid (e.g., 1 M HCl) to remove basic impurities.

    • To isolate the product, which is amphoteric, carefully adjust the pH of the aqueous layer. Alternatively, if the product remains in the organic layer, wash with a dilute base (e.g., 5% NaHCO₃ solution) to remove acidic impurities.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Issue 2: Difficulty with Recrystallization

Problem: The compound "oils out" or fails to crystallize from solution.

Potential Causes & Solutions:

  • Solvent Choice: The solvent may be too good a solvent, or the compound may be melting in the hot solvent before it dissolves.

  • Supersaturation: The solution may not be sufficiently supersaturated upon cooling.

  • Purity: High levels of impurities can inhibit crystal lattice formation.

Troubleshooting Workflow:

start Recrystallization Attempt oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals change_solvent Change Solvent or Use Solvent Pair oiling_out->change_solvent  Try Different Polarity   add_solvent Add More of the Less Polar Solvent oiling_out->add_solvent  If Using Solvent Pair   concentrate Concentrate Solution no_crystals->concentrate  Too Dilute   scratch_seed Scratch Flask or Add Seed Crystal no_crystals->scratch_seed  Induce Nucleation   successful_cryst Successful Crystallization change_solvent->successful_cryst add_solvent->successful_cryst concentrate->successful_cryst scratch_seed->successful_cryst

Caption: Troubleshooting common issues during recrystallization.

Issue 3: Poor Separation in Column Chromatography

Problem: The compound streaks or "tails" on the silica gel column, leading to poor separation and mixed fractions.

Potential Causes & Solutions:

  • Polarity of the Compound: The basicity of the pyridine nitrogen can lead to strong interactions with the acidic silica gel.

  • Inappropriate Eluent: The solvent system may not be optimized for this specific compound.

Troubleshooting Workflow:

start Poor Separation (Tailing) add_base Add Triethylamine (0.1-1%) to Eluent start->add_base  Mitigate Acidity of Silica   change_stationary Use Neutral or Basic Alumina start->change_stationary  Alternative Stationary Phase   good_separation Improved Separation add_base->good_separation change_stationary->good_separation

Caption: Strategies to improve column chromatography separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesized via Friedel-Crafts acylation?

A1: Common impurities include unreacted starting materials such as pyridine and succinic anhydride, residual Lewis acid catalyst (e.g., aluminum chloride), and potentially regioisomers if the pyridine ring is substituted. Polysubstitution is also a possibility.

Q2: Which solvent systems are recommended for the recrystallization of this compound?

A2: While specific data for this exact compound is limited, for structurally similar aromatic keto-acids, solvent systems like ethanol/water, acetone/hexanes, or toluene are often effective. A good starting point would be to dissolve the crude product in a minimal amount of hot ethanol and then slowly add water until turbidity is observed, followed by slow cooling.

Q3: How can I effectively remove colored impurities from my product?

A3: If your product is discolored, you can treat a solution of the crude material with activated carbon. Dissolve the compound in a suitable solvent, add a small amount of activated carbon, heat the mixture gently, and then perform a hot filtration to remove the carbon. Subsequent recrystallization can further improve purity.

Q4: My compound is the hydrochloride salt. How does this affect the purification strategy?

A4: The hydrochloride salt is more polar and will have different solubility characteristics. Recrystallization from polar solvents like ethanol or methanol/water mixtures is often successful for hydrochloride salts. In column chromatography, a more polar eluent system will likely be required. The basicity of the pyridine is already neutralized, so tailing on silica gel due to the pyridine nitrogen should be less of an issue.

Q5: What is a typical mobile phase for column chromatography of this compound?

A5: For the free acid on silica gel, a gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common starting point. Due to the polarity of the carboxylic acid and the pyridine ring, a relatively polar eluent will likely be necessary. To combat tailing, adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase is recommended.

Data Presentation

The following tables provide illustrative quantitative data for the purification of 4-oxo-4-arylbutanoic acids, which can serve as a general guideline for this compound. The actual results may vary depending on the initial purity and specific experimental conditions.

Table 1: Illustrative Recrystallization Purification Data

ParameterBefore PurificationAfter Purification
Appearance Yellowish to brown solidOff-white to white crystalline solid
Purity (by HPLC) ~85%>98%
Yield -75-90%

Table 2: Illustrative Column Chromatography Purification Data

ParameterBefore PurificationAfter Purification
Appearance Dark oil or amorphous solidWhite solid
Purity (by HPLC) ~70%>99%
Yield -60-80%
Illustrative Rf Multiple spotsSingle spot at ~0.3-0.4

Experimental Protocols

Protocol 1: Purification by Recrystallization (pH Swing Method)

This protocol is based on methods for structurally similar compounds and may require optimization.

  • Dissolution: Suspend the crude this compound in deionized water.

  • Basification: While stirring, add a 2 M sodium hydroxide solution dropwise until the solid completely dissolves and the solution is basic (pH > 8). This forms the more water-soluble sodium salt.

  • Filtration (Optional): If any insoluble impurities remain, filter the solution.

  • Acidification: Cool the solution in an ice bath and slowly add a 2 M hydrochloric acid solution dropwise with stirring until the solution is acidic (pH < 4). The product should precipitate.

  • Crystallization: Continue stirring in the ice bath for at least 30 minutes to ensure complete crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold deionized water.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

This protocol is a general guideline and the mobile phase will require optimization based on TLC analysis.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or dichloromethane in methanol. A common starting point for TLC analysis is 50% ethyl acetate in hexanes. Add 0.1-1% triethylamine to the eluent to prevent tailing.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Packing and Loading: Pack the column with silica gel in the initial, less polar mobile phase. Load the sample onto the column.

  • Elution: Run the column with the mobile phase, gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Technical Support Center: Overcoming Off-Target Effects of 4-Oxo-4-(pyridin-4-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing 4-Oxo-4-(pyridin-4-yl)butanoic acid, a hypothetical inhibitor of Kynurenine 3-Monooxygenase (KMO). This guide provides troubleshooting protocols and frequently asked questions (FAQs) to identify, understand, and mitigate potential off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with this compound?

A1: Off-target effects occur when a compound, such as this compound, binds to and alters the function of proteins other than its intended target, Kynurenine 3-Monooxygenase (KMO). These unintended interactions are a significant concern as they can lead to misinterpretation of experimental results, where an observed phenotype may be erroneously attributed to the inhibition of KMO.[1] Furthermore, off-target binding can result in cellular toxicity and may compromise the translational potential of your findings from preclinical models to clinical applications.[1]

Q2: I'm observing unexpected cellular toxicity in my experiments. How can I determine if this is an off-target effect of this compound?

A2: Unexpected toxicity is a common indicator of potential off-target effects. To investigate this, a systematic approach is recommended:

  • Dose-Response Analysis: Perform a dose-response experiment to determine if the toxic phenotype has a different IC50 value than the on-target KMO inhibition. A significantly more potent toxic effect could suggest an interaction with a different molecular target.

  • Use of a Negative Control: If available, utilize a structurally similar but biologically inactive analog of this compound. If the negative control does not produce the same toxicity, it strengthens the evidence for an on-target or specific off-target effect of the active compound.

  • Orthogonal Approaches: Employ genetic methods like CRISPR-Cas9 or siRNA to knock down KMO. If the toxic phenotype persists even in the absence of the KMO protein, it is highly likely due to an off-target effect.[1]

Q3: My results are inconsistent across different cell lines. Could this be related to off-target effects?

A3: Yes, inconsistent results between cell lines can be a hallmark of off-target effects. The expression levels of off-target proteins can vary significantly between different cell lines. To investigate this, you can perform quantitative PCR (qPCR) or Western blotting to compare the expression levels of suspected off-target proteins in the cell lines you are using.

Q4: How can I proactively identify potential off-target interactions of this compound?

A4: Proactive identification of off-target interactions is a crucial step in validating your research. Several strategies can be employed:

  • In Silico Profiling: Computational methods can predict potential off-target interactions based on the chemical structure of this compound and its similarity to ligands of known proteins.

  • Biochemical Screening: Utilize commercially available services that screen your compound against a broad panel of kinases, GPCRs, ion channels, and other common off-target classes.

  • Proteome-Wide Approaches: Techniques like Cellular Thermal Shift Assay (CETSA) or chemical proteomics can identify direct protein interactions of your compound within a complex cellular lysate.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot common issues encountered when using this compound.

Observed Issue Potential Cause Recommended Troubleshooting Steps
Greater than expected efficacy or potency The compound may be inhibiting a secondary target that contributes to the observed phenotype.1. Perform a comprehensive dose-response analysis and compare the EC50/IC50 with the known value for KMO inhibition. 2. Use a structurally unrelated KMO inhibitor to see if the effect is fully replicated. 3. Consult compound screening databases for known activities of structurally similar molecules.[2]
Unexpected or contradictory cellular phenotype The compound could be activating or inhibiting a parallel or downstream signaling pathway through an off-target interaction.1. Conduct a literature search for known off-target activities of similar chemical scaffolds. 2. Perform a broad-panel off-target screen against a library of known pharmacological targets. 3. Utilize pathway analysis tools to identify potential signaling cascades affected by the observed phenotype.
Cell death at concentrations expected to be non-toxic Off-target binding to a critical protein (e.g., an ion channel, a key enzyme) may be inducing cytotoxicity.1. Run a cell viability assay (e.g., MTT, trypan blue) across a wide range of concentrations. 2. Screen the compound against a panel of known toxicopharmacological targets. 3. Compare the cytotoxic profile in cell lines with varying expression levels of suspected off-target proteins.
Inconsistent results between different experiments Compound instability or degradation in the experimental media.1. Verify the stability of the compound under your specific experimental conditions (e.g., temperature, pH, media components). 2. Consider refreshing the media with a new compound at regular intervals for long-term experiments.[3]

Experimental Protocols

Protocol 1: Validating On-Target Engagement using Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that this compound directly binds to KMO in a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with either vehicle control or varying concentrations of this compound for a predetermined time.

  • Cell Lysis: Harvest and lyse the cells to obtain a total protein lysate.

  • Heating Gradient: Aliquot the lysate and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.

  • Protein Precipitation: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble KMO at each temperature using Western blotting with a KMO-specific antibody.

  • Data Analysis: Plot the fraction of soluble KMO as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol 2: Kinome-Wide Off-Target Profiling

Objective: To identify potential off-target kinase interactions of this compound.

Methodology:

  • Compound Submission: Submit this compound to a commercial kinase screening service.

  • Assay Format: The service will typically perform a competition binding assay (e.g., KiNativ) or an enzymatic activity assay against a large panel of recombinant kinases (e.g., >400 kinases).

  • Data Acquisition: The service will provide data on the percent inhibition of each kinase at one or more concentrations of your compound.

  • Data Analysis: Analyze the data to identify any kinases that are significantly inhibited by this compound. Follow-up with dose-response experiments for any identified hits to determine their IC50 values.

Visualizations

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KMO KMO Kynurenine->KMO KYNA Kynurenic Acid (Neuroprotective) Kynurenine->KYNA KAT Three_HK 3-Hydroxykynurenine (Neurotoxic) KMO->Three_HK Inhibitor This compound Inhibitor->KMO

Caption: The Kynurenine Pathway and the inhibitory action of this compound on KMO.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Concentration Verify Compound Concentration and Purity Start->Check_Concentration Dose_Response Perform Dose-Response Curve Check_Concentration->Dose_Response Compare_IC50 Compare IC50 (Phenotype) vs IC50 (KMO Inhibition) Dose_Response->Compare_IC50 Different_IC50 IC50s Significantly Different? Compare_IC50->Different_IC50 Off_Target_Screen Perform Off-Target Screening Different_IC50->Off_Target_Screen Yes On_Target_Effect Likely On-Target Effect Different_IC50->On_Target_Effect No Validate_Hit Validate Off-Target with Orthogonal Assay Off_Target_Screen->Validate_Hit Off_Target_Effect Likely Off-Target Effect Validate_Hit->Off_Target_Effect

Caption: A workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: Optimizing Dosage for 4-Oxo-4-(pyridin-4-yl)butanoic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research on the specific biological activity and optimal cell culture dosage for 4-Oxo-4-(pyridin-4-yl)butanoic acid is limited. This guide provides a general framework based on established methodologies for novel compound testing and data from structurally related molecules. All protocols and concentration ranges should be empirically determined and optimized for your specific cell line and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: Given that the aqueous solubility of novel organic compounds can be low, it is recommended to prepare a high-concentration stock solution in an organic solvent.[1] Dimethyl sulfoxide (DMSO) is a common choice.

  • Preparation: Dissolve the compound in 100% DMSO to create a stock solution of 10-100 mM. Ensure complete dissolution by vortexing or gentle warming.

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Final Concentration: When preparing working concentrations, ensure the final DMSO concentration in the cell culture medium is consistent across all treatments and controls, and ideally does not exceed 0.5%, as higher concentrations can be toxic to cells.[2]

Q2: What is a recommended starting concentration range for initial experiments?

A2: For a novel compound, it is crucial to perform a dose-response experiment using a wide range of concentrations to determine its cytotoxic profile. A logarithmic or semi-logarithmic dilution series is efficient for this purpose.[3]

  • Broad Range Finding: Start with a wide concentration range, for example, from 10 nM to 100 µM.[1] This helps to identify a narrower, biologically active range without causing widespread, non-specific cell death.

Q3: What are the potential biological activities of this class of compounds?

Q4: How can I determine the optimal dosage for my experiments?

A4: The optimal dosage is dependent on your specific research question and cell line. A common first step is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces a biological response (like cell viability) by 50%. Assays such as the MTT, WST-1, or resazurin-based assays are commonly used to measure cell viability and calculate the IC50.[4][5]

Q5: What safety precautions should be taken when handling this compound?

A5: While specific safety data for this compound is not available, a related isomer, 4-oxo-4-(pyridin-3-yl)butanoic acid, is listed as causing skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or chemical fume hood.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Compound precipitates in culture medium - The concentration exceeds the compound's solubility in the aqueous medium.[6] - The final DMSO concentration is too low to maintain solubility.- Visually inspect the medium for precipitate after adding the compound. - Perform a solubility test to determine the maximum soluble concentration in your specific culture medium.[7] - Consider using a different solvent or a formulation strategy if solubility remains an issue.[1]
No observable effect, even at high concentrations - The chosen cell line may be resistant to the compound. - The compound may be unstable under culture conditions (e.g., degraded by temperature or pH). - The incubation time may be too short for a biological effect to manifest.- Test the compound on a different, potentially more sensitive cell line. - Prepare fresh dilutions for each experiment.[3] - Increase the incubation time (e.g., 48 or 72 hours).[1]
High levels of cell death at all tested concentrations - The initial concentration range is too high. - The compound has high acute cytotoxicity in the chosen cell line. - The solvent (e.g., DMSO) concentration is too high.- Test a lower range of concentrations (e.g., picomolar to nanomolar). - Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% for DMSO).[2]
Inconsistent or irreproducible results - Inconsistent cell seeding density. - "Edge effects" in multi-well plates due to evaporation. - Compound instability or degradation during storage.- Ensure a homogenous cell suspension before seeding.[3] - Avoid using the outer wells of the plate for treatment; instead, fill them with sterile PBS or medium to maintain humidity.[3] - Aliquot stock solutions to avoid multiple freeze-thaw cycles.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol provides a general framework for determining the concentration of this compound that inhibits cell viability by 50%.

Materials:

  • 96-well cell culture plates

  • Your chosen cell line

  • Complete culture medium

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[1]

  • Compound Treatment:

    • Prepare a 2X concentrated serial dilution of the compound in complete culture medium from your DMSO stock.

    • Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-treatment" control (medium only).[1]

    • Carefully remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

  • Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[3][8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to each well. Agitate the plate on a shaker for 10 minutes to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Read the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.[4]

Data Presentation

Table of IC50 Values for Related Compounds

The following table summarizes representative IC50 values for compounds with related chemical scaffolds against various cancer cell lines. This is intended to provide a benchmark for the potential potency of this chemical class.

Compound ClassCell LineIC50 (µM)
Tetrazole-hydrazone derivativesA549 (Lung Adenocarcinoma)1.22 - 3.62
Tetrazole based isoxazolinesA549 (Lung Adenocarcinoma)1.49 - 2.83
Quercetin-DHA hybridHCT116 (Colon Cancer)0.34 - 22.4

Visualizations

G cluster_prep Phase 1: Preparation & Range-Finding cluster_refine Phase 2: Refined Analysis cluster_mech Phase 3: Mechanistic Studies prep_stock Prepare concentrated stock solution in DMSO solubility_test Determine max soluble concentration in media prep_stock->solubility_test broad_dose Perform broad-range dose-response assay (e.g., 10 nM to 100 µM) solubility_test->broad_dose narrow_range Identify narrower effective concentration range broad_dose->narrow_range detailed_dose Conduct detailed dose-response with more data points narrow_range->detailed_dose calc_ic50 Calculate IC50 Value detailed_dose->calc_ic50 select_conc Select concentrations around IC50 (e.g., 0.5x, 1x, 2x IC50) calc_ic50->select_conc downstream_assays Perform downstream assays (e.g., Apoptosis, Western Blot) select_conc->downstream_assays

Caption: General experimental workflow for dosage optimization.

stress Cellular Stress (e.g., DNA Damage) p53 p53 Activation stress->p53 compound Hypothetical: This compound mdm2 MDM2 Inhibition compound->mdm2 potential inhibition arrest Cell Cycle Arrest p53->arrest bax Bax/PUMA Upregulation p53->bax mdm2->p53 inhibits apoptosis Apoptosis (Cell Death) bax->apoptosis

Caption: Hypothetical p53-mediated apoptotic signaling pathway.

References

How to prevent degradation of 4-Oxo-4-(pyridin-4-yl)butanoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of 4-Oxo-4-(pyridin-4-yl)butanoic acid in solution. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the degradation of this compound in solution?

Based on the chemical structure, the primary factors that can contribute to the degradation of this compound in solution include:

  • pH: Both acidic and basic conditions can potentially catalyze degradation reactions. Acidic conditions may protonate the pyridine ring, altering its electronic properties and potentially influencing the stability of the keto group.

  • Light Exposure: Pyridine and its derivatives can be susceptible to photodegradation upon exposure to UV light.[1][2][3][4][5]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Oxidizing Agents: The presence of oxidizing agents may lead to the oxidation of the molecule.

  • Solvent: The choice of solvent can influence the stability of the compound. Polar protic solvents, for instance, can stabilize the keto form through hydrogen bonding.

Q2: How can I minimize the degradation of my stock solutions of this compound?

To ensure the stability of your stock solutions, we recommend the following storage practices:

  • Storage Conditions: Store solutions at a low temperature, such as -20°C or -80°C, to minimize thermal degradation.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Inert Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • pH Control: Prepare stock solutions in a buffer system that maintains a pH where the compound is most stable. This often needs to be determined empirically, but starting with a neutral pH (around 7.0) is a reasonable approach.

  • Solvent Selection: Use high-purity, anhydrous solvents. For initial stock solutions, aprotic solvents like DMSO or DMF are often suitable.

Q3: I am observing a change in the color of my solution containing this compound. What could be the cause?

A change in color can be an indicator of degradation. This could be due to photodegradation, oxidation, or other chemical reactions. It is advisable to prepare a fresh solution and take precautions to minimize exposure to light and air.

Q4: Can the keto-enol tautomerism of this compound affect its stability?

Yes, keto-enol tautomerism is a relevant consideration. While the keto form is generally more stable for simple ketones, the equilibrium can be influenced by factors such as solvent, temperature, and pH. The enol form can be more reactive and susceptible to certain degradation pathways. To favor the more stable keto form, using polar protic solvents and maintaining a controlled temperature is recommended.

Troubleshooting Guides

Issue 1: Loss of Compound Potency or Activity Over Time
Potential Cause Troubleshooting Step Recommended Action
Degradation in Solution Verify the integrity of the compound.Analyze the solution using techniques like HPLC or LC-MS to check for the presence of degradation products.
Prepare fresh solutions.Always use freshly prepared solutions for critical experiments.
Optimize storage conditions.Store stock solutions in small aliquots at -80°C and protect from light. Avoid repeated freeze-thaw cycles.
Incorrect Concentration Re-verify the concentration of the stock solution.Use a calibrated instrument to measure the concentration.
Issue 2: Inconsistent Experimental Results
Potential Cause Troubleshooting Step Recommended Action
Variability in Solution Stability Standardize solution preparation and handling.Prepare solutions in the same manner for each experiment, paying close attention to solvent, pH, and light exposure.
Perform a stability study.Assess the stability of the compound under your specific experimental conditions (e.g., in your cell culture media at 37°C).
Interaction with Other Reagents Evaluate potential incompatibilities.Investigate if other components in your experimental system (e.g., reducing agents, strong acids/bases) could be reacting with the compound.

Experimental Protocols

Protocol 1: Assessment of Solution Stability by HPLC

This protocol outlines a general method to assess the stability of this compound in a specific solvent and temperature.

Materials:

  • This compound

  • High-purity solvent of choice (e.g., DMSO, PBS)

  • HPLC system with a suitable column (e.g., C18)

  • Mobile phase (e.g., acetonitrile/water with a modifier like formic acid or TFA)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Incubator or water bath

Methodology:

  • Prepare a Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to a known concentration (e.g., 10 mM).

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area of the parent compound.

  • Incubation: Aliquot the stock solution into several vials. Store one set of vials under the desired test conditions (e.g., 25°C in the dark, 37°C in a cell culture incubator) and another set under control conditions (e.g., -20°C, protected from light).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove an aliquot from both the test and control conditions.

  • HPLC Analysis: Analyze the samples by HPLC using the same method as the initial analysis.

  • Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the initial (T=0) peak area.

Data Presentation:

Summarize the stability data in a table as shown below.

Time (hours)Remaining Compound (%) at 25°C (dark)Remaining Compound (%) at 37°C (incubator)Remaining Compound (%) at -20°C (control)
0100100100
1
4
8
24
48

Visualizations

Below are diagrams illustrating potential degradation pathways and an experimental workflow for stability testing.

cluster_degradation Potential Degradation Pathways Compound This compound Photodegradation Photodegradation Products (e.g., ring-opened products, succinic acid) Compound->Photodegradation UV Light Oxidation Oxidation Products Compound->Oxidation Oxidizing Agents Hydrolysis Hydrolysis Products Compound->Hydrolysis Strong Acid/Base cluster_workflow Stability Testing Workflow Start Start Prepare_Stock Prepare Stock Solution Start->Prepare_Stock Initial_Analysis T=0 Analysis (HPLC/LC-MS) Prepare_Stock->Initial_Analysis Incubate Incubate at Test Conditions Initial_Analysis->Incubate Time_Points Collect Aliquots at Time Points Incubate->Time_Points Analysis Analyze Aliquots (HPLC/LC-MS) Time_Points->Analysis Data_Analysis Calculate % Remaining Compound Analysis->Data_Analysis End End Data_Analysis->End

References

Technical Support Center: Synthesis of 4-Oxo-4-(pyridin-4-yl)butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Oxo-4-(pyridin-4-yl)butanoic acid and its derivatives.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is the direct Friedel-Crafts acylation of pyridine with succinic anhydride to produce this compound so challenging?

A1: The direct Friedel-Crafts acylation of pyridine is generally unsuccessful due to two primary factors:

  • Electron-Deficient Ring: The nitrogen atom in the pyridine ring is highly electronegative, withdrawing electron density from the aromatic system. This deactivates the ring towards electrophilic aromatic substitution reactions like Friedel-Crafts acylation.

  • Lewis Acid Interaction: The lone pair of electrons on the pyridine nitrogen acts as a Lewis base and readily coordinates with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This forms a stable complex, further deactivating the ring and preventing the catalyst from activating the acylating agent (succinic anhydride).

Q2: What are the common side products observed in attempted Friedel-Crafts acylations of pyridine?

A2: Instead of the desired C-acylated product, several side reactions can occur:

  • N-Acylation: The initial reaction is more likely to occur at the nitrogen atom, forming an N-acylpyridinium salt. This species is even more electron-deficient than pyridine itself, rendering it highly resistant to further electrophilic attack on the ring.

  • Polymerization: Under harsh acidic conditions, electron-rich aromatic compounds can polymerize. While pyridine is electron-deficient, complex side reactions leading to tar-like materials can occur at elevated temperatures.

  • Isomer Formation: In the rare event that C-acylation occurs, it is more likely to happen at the C-2, C-3, or C-5 positions rather than the desired C-4 position due to the electronic properties of the pyridine ring.

Q3: What are the most viable alternative strategies for synthesizing this compound?

A3: Due to the challenges with direct acylation, successful syntheses typically involve starting with a pre-functionalized pyridine ring at the 4-position. The most common and effective strategies include:

  • From Isonicotinic Acid Derivatives: Using isonicotinoyl chloride and reacting it with a suitable three-carbon nucleophile.

  • From 4-Cyanopyridine: Utilizing the cyano group as a precursor to the ketone functionality.

  • From 4-Bromopyridine: Employing organometallic cross-coupling reactions to introduce the desired side chain.

Q4: How can I purify the final this compound product?

A4: Purification strategies depend on the nature of the impurities. Common methods include:

  • Recrystallization: This is a highly effective method for obtaining pure crystalline product. Suitable solvent systems include ethanol, water, or mixtures of organic solvents like ethyl acetate and hexanes.

  • Acid-Base Extraction: The carboxylic acid functionality allows for selective extraction. The crude product can be dissolved in an aqueous base (e.g., sodium bicarbonate solution), washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by acidification with an acid like HCl.[1]

  • Column Chromatography: For removing closely related impurities, silica gel chromatography can be employed, often using a polar solvent system such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid to improve peak shape.

Section 2: Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the synthesis of this compound derivatives via alternative synthetic routes.

Route 1: Synthesis from Isonicotinic Acid Derivatives

This route typically involves the conversion of isonicotinic acid to its acid chloride, followed by reaction with a suitable carbon nucleophile to form the keto-ester, and subsequent hydrolysis.

Problem 1: Low yield in the formation of isonicotinoyl chloride.

Potential Cause Troubleshooting Step
Incomplete reaction with thionyl chloride (SOCl₂) or oxalyl chloride.Ensure an excess of the chlorinating agent is used. Increase the reaction time and/or temperature (reflux).
Hydrolysis of the acid chloride back to the acid due to moisture.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Degradation of the product during removal of excess chlorinating agent.Remove the excess reagent under reduced pressure at a low temperature.

Problem 2: Low yield or no reaction in the coupling of isonicotinoyl chloride with a carbon nucleophile (e.g., malonic ester derivative).

Potential Cause Troubleshooting Step
The nucleophile is not sufficiently reactive.Use a stronger base to generate the nucleophile (e.g., sodium hydride instead of sodium ethoxide).
The reaction temperature is too low.Gradually increase the reaction temperature while monitoring for product formation and decomposition.
Side reactions of the acid chloride.Add the acid chloride slowly to the solution of the nucleophile at a low temperature to control the reaction rate and minimize side reactions.

Problem 3: Incomplete hydrolysis of the ester to the carboxylic acid.

| Potential Cause | Troubleshooting Step | | Insufficient amount of acid or base catalyst. | Increase the concentration of the acid (e.g., HCl) or base (e.g., NaOH). | | Short reaction time or low temperature. | Increase the reaction time and/or heat the reaction mixture to reflux. | | The ester is sterically hindered or poorly soluble. | Use a co-solvent (e.g., ethanol, THF) to improve solubility. |

The following table provides data for a related synthesis of an ester derivative, which can be a useful reference.

Reactant 1Reactant 2ConditionsProductYield (%)Reference
Isonicotinic acidThionyl chlorideRefluxIsonicotinoyl chlorideNot specified
Isonicotinoyl chlorideα-aminoacetophenone hydrochloridePyridine, boiling water bath, 2hα-isonicotinamidoacetophenoneNot specified
Ethyl isonicotinateSodium ethoxide, Ethyl acetateRefluxEthyl-3-oxo-3-(pyridin-4-yl)propanoateNot specified[2]
Route 2: Synthesis from 4-Cyanopyridine

This approach often involves the reaction of 4-cyanopyridine with a suitable organometallic reagent followed by hydrolysis, or a multi-step conversion of the cyano group.

Problem 1: Low yield in the reaction of 4-cyanopyridine with an organometallic reagent (e.g., Grignard or organolithium).

Potential Cause Troubleshooting Step
The organometallic reagent is not active.Ensure the Grignard or organolithium reagent is freshly prepared or properly stored. Use anhydrous solvents and an inert atmosphere.
Reaction temperature is too high, leading to side reactions.Perform the addition of the organometallic reagent at a low temperature (e.g., -78 °C or 0 °C).
Complex formation between the product and the metal salt.Ensure proper acidic workup to hydrolyze the intermediate imine and break up any metal complexes.

Problem 2: Formation of side products during the reaction.

Potential Cause Troubleshooting Step
Addition of the organometallic reagent to the pyridine ring.This is a known side reaction. Use of less reactive organometallic reagents (e.g., organozinc) or careful control of stoichiometry and temperature can minimize this.
Dimerization or polymerization of starting materials or intermediates.Maintain a low reaction temperature and add reagents slowly.

While not a direct synthesis of the target molecule, the efficient synthesis of the starting material is crucial.

Starting MaterialReagentsConditionsProductYield (%)Reference
4-MethylpyridineAmmonia, Air, Catalyst330-450 °C4-Cyanopyridine>98[3]

Section 3: Experimental Protocols

Protocol 1: Synthesis of 4-Oxo-4-phenylbutanoic Acid (A Model for Friedel-Crafts Acylation)

This protocol for a related arylbutanoic acid illustrates the general procedure for a successful Friedel-Crafts acylation, which can be adapted for more reactive aromatic systems.

Materials:

  • Benzene (30 mL)

  • Anhydrous aluminum chloride (0.10 M)

  • Succinic anhydride (0.10 M)

  • Ice-cold hydrochloric acid (2.5% v/v)

  • 5% w/v Sodium bicarbonate solution

  • Ether

  • Dilute hydrochloric acid

Procedure:

  • A mixture of benzene and anhydrous aluminum chloride is refluxed on a water bath under anhydrous conditions.[1]

  • Succinic anhydride is added in small portions with continuous stirring.[1]

  • Stirring and heating are continued for 4 hours.[1]

  • The mixture is left overnight at room temperature and then poured into ice-cold hydrochloric acid.[1]

  • The mixture undergoes steam distillation.[1]

  • The aqueous solution is concentrated by evaporation on a water bath to obtain the crude 4-oxo-4-phenylbutanoic acid.[1]

  • The crude product is purified by dissolving it in a 5% w/v sodium bicarbonate solution, followed by extraction with ether.[1]

  • The aqueous layer is then acidified with dilute hydrochloric acid to yield the purified product.[1]

Section 4: Visualizations

Diagram 1: Challenges in Direct Friedel-Crafts Acylation of Pyridine

G Pyridine Pyridine DeactivatedRing Electron-Deficient Ring Pyridine->DeactivatedRing e- withdrawing N LewisAcidComplex Pyridine-Lewis Acid Complex Pyridine->LewisAcidComplex Lewis Base SuccinicAnhydride Succinic Anhydride NoReaction Failed Friedel-Crafts Acylation at C4 SuccinicAnhydride->NoReaction Cannot form acylium ion effectively LewisAcid Lewis Acid (AlCl3) LewisAcid->LewisAcidComplex Lewis Acid DeactivatedRing->NoReaction No Electrophilic Attack LewisAcidComplex->NoReaction Catalyst Sequestered

Caption: Logical workflow illustrating the failure of direct Friedel-Crafts acylation on pyridine.

Diagram 2: General Workflow for an Alternative Synthesis Route

G Start 4-Substituted Pyridine (e.g., 4-CN, 4-Br, 4-COOH) Step1 Functional Group Transformation/ Coupling Reaction Start->Step1 Intermediate Intermediate (e.g., Keto-ester) Step1->Intermediate Step2 Hydrolysis Intermediate->Step2 Product This compound Step2->Product

Caption: A generalized successful synthetic workflow starting from a pre-functionalized pyridine.

References

Minimizing cytotoxicity of 4-Oxo-4-(pyridin-4-yl)butanoic acid in primary cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of 4-Oxo-4-(pyridin-4-yl)butanoic acid in primary cell cultures.

Troubleshooting Guide

Q1: I am observing high levels of cytotoxicity after treating my primary cells with this compound. What are the initial steps to troubleshoot this issue?

A1: High cytotoxicity can stem from various factors, including the compound itself, experimental conditions, or the health of the primary cells. Follow this systematic approach to identify the source of the problem.

Initial Troubleshooting Workflow

cluster_1 Parameter Verification cluster_2 Cell Health Assessment cluster_3 Cytotoxicity Characterization cluster_4 Mechanistic & Mitigation Studies A High Cytotoxicity Observed B Step 1: Verify Experimental Parameters A->B Start Here C Step 2: Assess Baseline Cell Health B->C B1 Check Compound Concentration & Purity B2 Confirm Vehicle Control Toxicity B3 Evaluate Media & Supplement Stability D Step 3: Perform Dose-Response & Time-Course C->D C1 Post-Thaw Viability Check C2 Monitor Morphology & Adherence C3 Test for Mycoplasma Contamination E Step 4: Investigate Mechanism of Cytotoxicity D->E D1 Determine IC50 Value D2 Identify Onset of Cytotoxicity E1 Apoptosis vs. Necrosis Assays E2 Test for Oxidative Stress E3 Co-treatment with Inhibitors/Scavengers Result Problem Identified & Mitigation Strategy Developed E->Result

Caption: Troubleshooting workflow for unexpected compound-induced cytotoxicity.

Detailed Steps:

  • Verify Experimental Parameters:

    • Compound Concentration and Purity: Double-check all calculations for dilutions. Ensure the stock solution of this compound is correctly prepared and the compound is of high purity.[1]

    • Vehicle Control: Run a control with the vehicle (e.g., DMSO, PBS) at the highest concentration used in your experiment to rule out vehicle-induced toxicity.[2]

    • Media Stability: Ensure that the compound is stable and soluble in your cell culture medium over the duration of the experiment. Some compounds can degrade or precipitate, leading to altered effects or non-specific cytotoxicity.[3][4]

  • Assess Baseline Cell Health:

    • Primary cells are sensitive to handling.[1][2][5] Ensure your cells have high viability (>90%) after thawing and before starting the experiment.[5]

    • Check for normal morphology, adherence (for adherent cells), and growth rates. Stressed cells are more susceptible to compound-induced toxicity.

    • Regularly test for mycoplasma contamination, which can compromise cell health and experimental results.[2]

  • Perform Dose-Response and Time-Course Experiments:

    • Test a wide range of concentrations of this compound to determine the half-maximal inhibitory concentration (IC50).

    • Evaluate cytotoxicity at multiple time points (e.g., 6, 12, 24, 48 hours) to understand the kinetics of the cytotoxic effect.

  • Investigate the Mechanism of Cytotoxicity:

    • Determine if cell death is occurring via apoptosis or necrosis using assays like Annexin V/PI staining.

    • As this compound is a keto acid, consider the possibility of induced oxidative stress. Measure reactive oxygen species (ROS) levels. Other keto acids have been shown to have antioxidant or pro-oxidant effects depending on the context.[6][7]

Frequently Asked Questions (FAQs)

Q2: What is the recommended solvent and storage condition for this compound?

Q3: Could the acidic nature of the compound be causing the cytotoxicity?

A3: Yes, the butanoic acid moiety could lower the pH of your culture medium, especially at high concentrations. This pH shift can induce cytotoxicity. It is recommended to measure the pH of the medium after adding the compound at the highest concentration used. If a significant drop in pH is observed, you may need to buffer the medium or adjust the pH back to physiological levels (pH 7.2-7.4).

Q4: Are there any known mechanisms of cytotoxicity for keto acids that might apply here?

A4: While specific data for this compound is lacking, other keto acids have been studied. Some, like pyruvate, can protect cells from hydrogen peroxide-induced cytotoxicity, suggesting an antioxidant role.[6] Conversely, others, like 7-ketocholesterol, can induce the production of nitric oxide and superoxide, leading to oxidative stress and cell death.[7] It is plausible that this compound could interfere with cellular metabolism or induce oxidative stress. We recommend investigating these potential pathways.

Q5: How can I mitigate the observed cytotoxicity while still studying the effects of the compound?

A5: If the cytotoxicity is dose-dependent, the simplest approach is to use the lowest effective concentration that still elicits the biological effect you are studying. If the cytotoxicity is suspected to be mediated by oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) or Vitamin E could be a viable strategy.[7]

Hypothesized Cytotoxicity Pathway

Compound This compound Cell Primary Cell Compound->Cell Mito Mitochondrial Dysfunction Cell->Mito Metabolic Interference? ROS Increased ROS Production Mito->ROS Stress Oxidative Stress ROS->Stress Damage Cellular Damage (Lipids, Proteins, DNA) Stress->Damage Apoptosis Apoptosis Damage->Apoptosis

Caption: Hypothesized pathway of cytotoxicity via oxidative stress.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

Objective: To assess cell metabolic activity as an indicator of viability.

Materials:

  • Primary cells

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Culture medium

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Seed primary cells in a 96-well plate at the recommended density and allow them to adhere/recover for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle control and a no-treatment control) to the respective wells.

  • Incubate the plate for the desired time period (e.g., 24, 48 hours) at 37°C, 5% CO₂.

  • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the no-treatment control.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Objective: To quantify cell membrane damage by measuring the release of LDH into the culture medium.

Materials:

  • Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)

  • Primary cells cultured in a 96-well plate and treated with the compound as described in Protocol 1.

  • Plate reader

Procedure:

  • After the compound incubation period, carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (from the kit) to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of the stop solution (from the kit) to each well.

  • Measure the absorbance at the wavelength specified by the kit manufacturer (usually 490 nm).

  • Determine the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).

Protocol 3: Oxidative Stress Mitigation with N-acetylcysteine (NAC)

Objective: To determine if the compound's cytotoxicity can be rescued by an antioxidant.

Experimental Workflow

cluster_groups Treatment Groups Start Seed Primary Cells in 96-well Plates Incubate1 Incubate 24h Start->Incubate1 Treat Add Treatments to Respective Wells Incubate1->Treat Group1 Vehicle Control Group2 Compound Only (e.g., IC50 concentration) Group3 NAC Only Group4 Compound + NAC (Co-treatment) Incubate2 Incubate for 24h Treat->Incubate2 Assay Perform Cytotoxicity Assay (e.g., MTT or LDH) Incubate2->Assay Analyze Analyze & Compare Results Assay->Analyze

Caption: Workflow for assessing mitigation of cytotoxicity by an antioxidant.

Procedure:

  • Follow the cell seeding and compound treatment setup as described in Protocol 1.

  • Create four main treatment groups:

    • Vehicle Control

    • This compound (at a cytotoxic concentration, e.g., its IC80)

    • NAC only (e.g., 1-5 mM)

    • This compound + NAC (co-treatment)

  • For the co-treatment group, add NAC to the cells 1-2 hours before adding the compound.

  • Incubate for the desired time (e.g., 24 hours).

  • Assess cell viability using the MTT or LDH assay.

  • Compare the viability of the "Compound Only" group to the "Compound + NAC" group. A significant increase in viability in the co-treatment group suggests that oxidative stress contributes to the compound's cytotoxicity.

Hypothetical Data Tables

The following tables are examples of how to present your experimental data.

Table 1: Dose-Dependent Cytotoxicity of this compound on Primary Human Hepatocytes (48h)

Concentration (µM)Cell Viability (% of Control) ± SD
0 (Vehicle)100 ± 4.5
198.2 ± 5.1
1091.5 ± 6.2
2575.3 ± 5.8
5051.2 ± 4.9
10022.7 ± 3.1
2005.4 ± 1.8

Table 2: Effect of N-acetylcysteine (NAC) on Cytotoxicity Induced by this compound (100 µM)

Treatment GroupCell Viability (% of Control) ± SD
Vehicle Control100 ± 5.2
100 µM Compound24.1 ± 3.5
5 mM NAC99.1 ± 4.8
100 µM Compound + 5 mM NAC78.5 ± 6.1

References

Technical Support Center: Scaling Up the Synthesis of 4-Oxo-4-(pyridin-4-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Oxo-4-(pyridin-4-yl)butanoic acid, with a focus on challenges related to scaling up the production.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when attempting a Friedel-Crafts acylation approach.

Problem: Low to No Yield of this compound

A common challenge in the synthesis of this compound is the very low or complete lack of product formation when using standard Friedel-Crafts acylation conditions with pyridine and succinic anhydride.

Potential Cause How to Troubleshoot
Inherent Unreactivity of Pyridine in Friedel-Crafts Acylation The lone pair of electrons on the nitrogen atom of the pyridine ring acts as a Lewis base and readily complexes with the Lewis acid catalyst (e.g., AlCl₃). This interaction deactivates the pyridine ring, making it significantly less nucleophilic and thus resistant to electrophilic aromatic substitution.[1][2]
Catalyst Deactivation The Lewis acid catalyst is quenched by the basic nitrogen of the pyridine ring, forming a stable complex. This prevents the catalyst from activating the succinic anhydride to form the necessary acylium ion electrophile.[1]
Moisture Contamination Any moisture in the reaction setup will react with and deactivate the Lewis acid catalyst. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.
Impure Reagents The purity of pyridine, succinic anhydride, and the Lewis acid catalyst is crucial. Use freshly purified or high-purity reagents.

DOT Script for Lewis Acid-Pyridine Interaction

Lewis_Acid_Pyridine_Interaction Pyridine Pyridine (Lewis Base) (C₅H₅N) Complex Deactivated Pyridine-Lewis Acid Complex Pyridine->Complex Forms stable complex Lewis_Acid Lewis Acid Catalyst (e.g., AlCl₃) Lewis_Acid->Complex Reacts with lone pair

Caption: Deactivation of the pyridine ring via complexation with a Lewis acid catalyst.

Frequently Asked Questions (FAQs)

Q1: Why is the direct Friedel-Crafts acylation of pyridine with succinic anhydride generally unsuccessful?

A1: The direct Friedel-Crafts acylation of pyridine is challenging due to the basic nature of the pyridine nitrogen. The nitrogen's lone pair of electrons readily donates to the Lewis acid catalyst (e.g., aluminum chloride), forming a stable complex. This complex deactivates the pyridine ring, making it electron-deficient and thus highly unreactive towards electrophilic attack by the acylium ion.[1][2]

Q2: What are the signs of a failed Friedel-Crafts acylation of pyridine?

A2: A failed reaction is typically indicated by the recovery of unreacted starting materials (pyridine and succinic acid after workup) and the absence of the desired product. You may also observe the formation of a significant amount of a solid complex between pyridine and the Lewis acid.

Q3: Are there alternative methods for the synthesis of this compound?

A3: Yes, alternative strategies that avoid the direct Friedel-Crafts acylation of pyridine are necessary. These may include:

  • Synthesis from 4-cyanopyridine: One potential route involves the reaction of 4-cyanopyridine with a suitable carbon nucleophile, followed by hydrolysis.

  • Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions using a functionalized pyridine derivative (e.g., a pyridyl Grignard reagent or boronic acid) and a suitable four-carbon building block could be a viable approach.

  • Acylation of a modified pyridine: The use of a pyridine derivative with an activating group or a protecting group on the nitrogen might facilitate the acylation.

Q4: How can I purify the product if a small amount is formed?

A4: If a small amount of this compound is produced, it can be purified by the following methods:

  • Acid-base extraction: The carboxylic acid functionality allows for extraction into a basic aqueous solution (e.g., sodium bicarbonate), leaving non-acidic impurities in the organic layer. The product can then be precipitated by acidifying the aqueous layer.

  • Recrystallization: Recrystallization from a suitable solvent system can be used to obtain a highly pure product.

  • Column chromatography: Silica gel chromatography can be employed for purification, though the polarity of the compound may require a polar eluent system.

Experimental Protocols

Proposed Laboratory-Scale Synthesis via an Alternative Route (Illustrative)

The following is a proposed, illustrative protocol that circumvents the issues of direct Friedel-Crafts acylation. This method is based on established chemical principles but would require optimization for the specific target molecule.

Step 1: Synthesis of 4-pyridyl Grignard Reagent

  • To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Slowly add a solution of 4-bromopyridine in anhydrous tetrahydrofuran (THF) to the magnesium turnings.

  • If the reaction does not initiate, gentle heating may be applied. Once initiated, the reaction should be self-sustaining.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Succinic Anhydride

  • In a separate, flame-dried flask under an inert atmosphere, dissolve succinic anhydride in anhydrous THF.

  • Cool the solution of succinic anhydride to 0 °C in an ice bath.

  • Slowly add the freshly prepared 4-pyridyl Grignard reagent to the succinic anhydride solution via a cannula.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

Step 3: Workup and Purification

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

DOT Script for Proposed Synthetic Workflow

Proposed_Synthesis_Workflow cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Acylation cluster_step3 Step 3: Workup and Purification Bromopyridine 4-Bromopyridine Grignard 4-Pyridyl Grignard Reagent Bromopyridine->Grignard Mg_THF Mg, THF Mg_THF->Grignard Reaction Reaction at 0°C to RT Grignard->Reaction Succinic_Anhydride Succinic Anhydride in THF Succinic_Anhydride->Reaction Quench Aqueous Workup (NH₄Cl) Reaction->Quench Extraction Extraction Quench->Extraction Purification Purification (Recrystallization/Chromatography) Extraction->Purification Product This compound Purification->Product

References

Validation & Comparative

A Comparative Guide to Kinase Inhibitors: Profiling a Novel 4-Aminoquinoline Compound Against Established Agents Targeting Src and Axl Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the quest for potent and selective agents is paramount. This guide provides a comparative analysis of a novel 4-aminoquinoline derivative with demonstrated inhibitory activity against Receptor-Interacting Protein Kinase 2 (RIPK2), a kinase with signaling pathways that intersect with the Src family of kinases. We objectively compare its performance with established Src and Axl kinase inhibitors, supported by experimental data, to offer a valuable resource for researchers in oncology and inflammatory diseases.

Introduction to the Lead Compound

The lead compound under evaluation is a 4-aminoquinoline derivative, hereafter referred to as Compound 14 . While the initially sought-after 4-Oxo-4-(pyridin-4-yl)butanoic acid lacks documented kinase inhibitory activity, Compound 14, with its pyridine-containing scaffold, represents a relevant and promising starting point for comparison. It has shown potent inhibition of RIPK2, a key mediator of inflammatory signaling. Given the significant crosstalk between RIPK2 and Src family kinases in inflammatory and cancer signaling, this guide will evaluate Compound 14 in the context of well-established Src and Axl kinase inhibitors.

As a key comparator for Axl kinase inhibition, we will reference BMS-777607 , a potent inhibitor of Axl with an IC50 of 1.1 nM[1][2][3].

Quantitative Comparison of Kinase Inhibitory Potency

The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of the lead compound and a selection of established kinase inhibitors against their primary targets. This data provides a quantitative basis for comparing their potency.

Table 1: Comparative IC50 Values of Src Family Kinase Inhibitors

CompoundTarget Kinase(s)IC50 (nM)Reference(s)
Compound 14 RIPK25.1
DasatinibSrc, Abl<1, 0.8[4][5]
BosutinibSrc, Abl1.2, 1[6][7]
Saracatinib (AZD0530)Src family2.7 - 11[8][9][10][11][12]

Table 2: Comparative IC50 Values of Axl Kinase Inhibitors

CompoundTarget Kinase(s)IC50 (nM)Reference(s)
BMS-777607 Axl, c-Met, Ron, Tyro31.1, 3.9, 1.8, 4.3[1][2][3][13][14]
Cabozantinib (XL184)Axl, c-Met, VEGFR27, 1.3, 0.035[15][16][17][18][19]
LDC1267Axl, Tyro3, Mer29, 8, <5[20][21][22][23][24]
Foretinib (GSK1363089)Axl, c-Met, VEGFR21.5, 1.5, 0.4

Experimental Protocols

The determination of kinase inhibitory activity is crucial for the evaluation of potential drug candidates. Below are detailed methodologies for two common in vitro kinase assays.

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

The HTRF® Kinase Assay is a robust method for measuring kinase activity in a high-throughput format.[25][26][27][28][29]

Principle: This assay is based on the principle of time-resolved fluorescence resonance energy transfer (TR-FRET). A biotinylated substrate is phosphorylated by the target kinase. A europium (Eu3+) cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665 are then added. When the substrate is phosphorylated, the binding of the antibody and streptavidin to the same molecule brings the europium donor and the XL665 acceptor into close proximity, resulting in a FRET signal. The intensity of the FRET signal is directly proportional to the extent of substrate phosphorylation.

Protocol:

  • Compound Preparation: Serially dilute the test compounds in DMSO. Further dilute in the assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add the test compound solution to the wells of a microplate.

    • Add the kinase and the biotinylated substrate to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding a detection mixture containing EDTA, the Eu3+-labeled anti-phospho-antibody, and streptavidin-XL665.

    • Incubate at room temperature for 60 minutes to allow for the development of the detection signal.

  • Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665). The HTRF ratio (665/620) is then calculated and used to determine the IC50 values.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[30][31][32][33][34]

Principle: This assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted by the ADP-Glo™ Reagent. In the second step, the Kinase Detection Reagent is added, which converts the ADP generated in the kinase reaction back to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate buffer.

  • Kinase Reaction:

    • Add the test compound solution to the wells of a white, opaque microplate.

    • Add the kinase and its specific substrate to the wells.

    • Start the reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Signal Generation:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is then used to calculate the percentage of kinase inhibition and determine the IC50 values.

Signaling Pathways and Experimental Workflow

Visualizing the complex signaling networks and experimental procedures is essential for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).

experimental_workflow cluster_prep Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution Reaction Kinase Reaction Compound_Prep->Reaction Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Reaction Detection Signal Detection Reaction->Detection Data_Acq Data Acquisition (Plate Reader) Detection->Data_Acq IC50_Calc IC50 Determination Data_Acq->IC50_Calc

Generalized workflow for in vitro kinase inhibition assays.

Src_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., EGFR) Src Src RTK->Src Integrin Integrins Integrin->Src GPCR GPCR GPCR->Src FAK FAK Src->FAK PI3K PI3K Src->PI3K Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 Migration Gene Expression (Migration) FAK->Migration Akt Akt PI3K->Akt MAPK MAPK (ERK) Ras->MAPK Proliferation Gene Expression (Proliferation) STAT3->Proliferation Survival Gene Expression (Survival) STAT3->Survival Akt->Survival MAPK->Proliferation

Simplified Src kinase signaling pathway.

Axl_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gas6 Gas6 Axl Axl Gas6->Axl binds PI3K PI3K Axl->PI3K PLCg PLCγ Axl->PLCg Grb2 Grb2 Axl->Grb2 Akt Akt PI3K->Akt PKC PKC PLCg->PKC Ras Ras Grb2->Ras Survival Gene Expression (Survival) Akt->Survival Migration Gene Expression (Migration) Akt->Migration Drug_Resistance Drug Resistance Akt->Drug_Resistance Proliferation Gene Expression (Proliferation) PKC->Proliferation MAPK MAPK (ERK) Ras->MAPK MAPK->Proliferation MAPK->Migration

Simplified Axl kinase signaling pathway.

Concluding Remarks

The exploration of novel chemical scaffolds is a cornerstone of advancing targeted therapies. While the specific compound this compound did not have documented kinase inhibitory activity, the structurally related 4-aminoquinoline Compound 14 demonstrates potent inhibition of RIPK2, a kinase with functional links to the Src family. When compared to established Src and Axl kinase inhibitors such as Dasatinib and BMS-777607, it is evident that achieving high potency is a critical first step. The provided data and protocols offer a framework for the continued investigation and characterization of novel kinase inhibitors. Further studies are warranted to determine the broader kinase selectivity profile of Compound 14 and its efficacy in cellular and in vivo models of diseases where Src family kinases and related pathways are implicated.

References

A Comparative Analysis of 4-Oxo-4-(pyridin-4-yl)butanoic Acid and Its Structural Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative study of 4-Oxo-4-(pyridin-4-yl)butanoic acid and its structural analogues, offering valuable insights for researchers, scientists, and drug development professionals. By examining their synthesis, biological activities, and underlying mechanisms, this document aims to facilitate the development of novel therapeutics. The information presented is based on available experimental data for these and structurally related compounds.

Introduction

This compound and its analogues are a class of compounds characterized by a pyridine ring linked to a butanoic acid chain via a ketone. This scaffold has garnered significant interest in medicinal chemistry due to its presence in various biologically active molecules. The position of the nitrogen atom in the pyridine ring (2-, 3-, or 4-position) and substitutions on both the pyridine and butanoic acid moieties can significantly influence the physicochemical properties and biological activities of these compounds. This guide explores the anticancer and antimicrobial potential of these structural analogues, providing a comparative overview of their performance.

Physicochemical Properties

The physicochemical properties of 4-oxo-4-(pyridin-yl)butanoic acid isomers are crucial for their pharmacokinetic and pharmacodynamic profiles. A summary of key computed properties for the parent isomers is presented below.

Property4-Oxo-4-(pyridin-2-yl)butanoic acid4-Oxo-4-(pyridin-3-yl)butanoic acidThis compound
Molecular Formula C₉H₉NO₃[1]C₉H₉NO₃[2]C₉H₉NO₃
Molecular Weight 179.17 g/mol [1]179.17 g/mol [2]179.17 g/mol
Melting Point 89-92°C[3]Not availableNot available
LogP (calculated) -0.4-0.1[2]Not available
Topological Polar Surface Area 67.1 Ų67.1 Ų67.1 Ų
Hydrogen Bond Donors 111
Hydrogen Bond Acceptors 444

Comparative Biological Activity

Anticancer Activity

Derivatives of the 4-oxo-4-(heteroaryl)butanoic acid scaffold have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes the in vitro anticancer activity of selected structural analogues.

Compound/AnalogueCancer Cell LineIC₅₀ (µM)Reference
Pyridine-urea derivative 8e MCF-7 (Breast)0.11 (72h)[4]
Pyridine-urea derivative 8n MCF-7 (Breast)0.80 (72h)[4]
Spiro-pyridine derivative 7 Caco-2 (Colorectal)7.83[5]
Spiro-pyridine derivative 5 Caco-2 (Colorectal)9.78[5]
1,2,3-Triazole-based hydroxamide VI(i) MCF-7 (Breast)60 µg/mL[6]
2-oxo-pyridine derivativeHepG-2 (Liver)<10[5]
Pyridino[2,3-f]indole-4,9-dione 5 XF 498 (CNS)0.006 µg/mL[7]
Pyridino[2,3-f]indole-4,9-dione 5 HCT 15 (Colon)0.073 µg/mL[7]

Note: The presented data is for structurally related compounds and not direct analogues of this compound. Direct comparison should be made with caution.

Antimicrobial Activity

Several pyridine and butanoic acid derivatives have been investigated for their antimicrobial properties. The data below indicates the potential of this chemical class against various pathogens.

Compound/AnalogueMicroorganismMIC (µg/mL)Reference
Dodecanoic acid pyridin-2-yl-amideBacillus subtilis-[8]
Dodecanoic acid pyridin-3-yl-amideStaphylococcus aureus-[8]
Dodecanoic acid pyridin-4-yl-amideEscherichia coli-[8]
3-[(2-Hydroxyphenyl)amino]butanoic acid derivativeStaphylococcus aureusGood activity[9]
3-[(2-Hydroxyphenyl)amino]butanoic acid derivativeMycobacterium luteumGood activity[9]

Note: Specific MIC values for the dodecanoic acid derivatives were not provided in the source. "Good activity" is a qualitative description from the reference.

Mechanism of Action: Induction of Apoptosis

Several studies on pyridine-containing anticancer agents suggest that their mechanism of action involves the induction of apoptosis. A key signaling pathway implicated is the p53 and JNK-mediated pathway. Upon cellular stress induced by the compound, the tumor suppressor protein p53 is upregulated, which in turn can transcriptionally activate pro-apoptotic genes and cell cycle inhibitors like p21. Concurrently, the c-Jun N-terminal kinase (JNK) signaling pathway can be activated, leading to the phosphorylation of various downstream targets that promote apoptosis.

p53_JNK_pathway Compound This compound Analogue Cellular_Stress Cellular Stress Compound->Cellular_Stress p53 p53 Upregulation Cellular_Stress->p53 JNK JNK Activation Cellular_Stress->JNK p21 p21 Activation p53->p21 Apoptotic_Proteins Pro-apoptotic Proteins (e.g., Bax) p53->Apoptotic_Proteins G2_M_Arrest G2/M Cell Cycle Arrest p21->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis JNK->Apoptotic_Proteins Apoptotic_Proteins->Apoptosis

Caption: p53 and JNK mediated apoptosis pathway.

Experimental Protocols

General Synthesis of 4-Oxo-4-(pyridin-yl)butanoic Acids

A common method for the synthesis of N-pyridyl succinamic acids, which are closely related to the title compounds, involves the reaction of an aminopyridine with succinic anhydride. The following is a general procedure:

synthesis_workflow Reactants Aminopyridine + Succinic Anhydride Reaction Reflux Reactants->Reaction Solvent Solvent (e.g., Benzene, Toluene) Solvent->Reaction Cooling Cooling Reaction->Cooling Filtration Filtration Cooling->Filtration Product 4-Oxo-4-(pyridin-ylamino)butanoic acid (or isomer) Filtration->Product

Caption: General synthesis workflow.

Detailed Protocol:

  • To a solution of the appropriate aminopyridine (1 equivalent) in a suitable solvent (e.g., dry benzene or toluene), add succinic anhydride (1 equivalent).

  • Reflux the reaction mixture for a specified period (e.g., 10 hours), monitoring the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration.

  • The crude product can be further purified by recrystallization from an appropriate solvent to yield the desired 4-oxo-4-(pyridin-ylamino)butanoic acid or its isomer.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent)

  • Bacterial inoculum (adjusted to a specific McFarland standard)

  • Microplate reader or visual inspection

Protocol:

  • Compound Dilution: Prepare serial dilutions of the test compounds in the broth directly in the 96-well plates.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

This compound and its structural analogues represent a promising scaffold for the development of new anticancer and antimicrobial agents. The position of the nitrogen atom in the pyridine ring and the nature of substituents on the core structure are critical determinants of their biological activity. The induction of apoptosis via the p53 and JNK signaling pathways appears to be a key mechanism for the anticancer effects of some pyridine derivatives. Further systematic structure-activity relationship studies, particularly direct comparative analyses of the pyridyl isomers, are warranted to fully elucidate their therapeutic potential and to guide the design of more potent and selective drug candidates.

References

Validating GPR109A as the Biological Target for 4-Oxo-4-(pyridin-4-yl)butanoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2), as the biological target of 4-Oxo-4-(pyridin-4-yl)butanoic acid. Given the structural similarities of this compound to known GPR109A agonists, we hypothesize its activity through this receptor. This document outlines the necessary experimental comparisons against established ligands and details the protocols for target validation.

GPR109A is a Gi/o-coupled GPCR that has gained significant attention as a therapeutic target for dyslipidemia, inflammation, and cancer.[][2] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Endogenous ligands for GPR109A include the ketone body β-hydroxybutyrate (BHB) and the short-chain fatty acid butyrate, a product of dietary fiber fermentation by gut microbiota.[4][5] Niacin (nicotinic acid), a B vitamin, is a well-characterized pharmacological agonist of GPR109A.[4][5]

Performance Comparison of GPR109A Agonists

To validate the biological target of this compound, its performance in key functional assays should be compared against known GPR109A agonists. The following table summarizes the reported activities of established agonists, providing a benchmark for experimental outcomes.

CompoundAgonist TypePotency (EC50/pEC50)Key Biological Effects
Niacin (Nicotinic Acid) Pharmacological~1 µMAnti-lipolytic, anti-atherosclerotic, anti-inflammatory.[2][6]
Butyrate EndogenousLow affinity (mM range)Suppresses colonic inflammation and carcinogenesis, induces apoptosis in colon cancer cells.[5][7]
β-Hydroxybutyrate (BHB) Endogenous~700 µMNeuroprotective, anti-inflammatory.[4]
Acifran SyntheticpEC50 ~6.5Orally active, antihyperlipidemic.[8]
Monomethyl fumarate (MMF) Synthetic / MetabolitePotent GPR109A agonistNeuroprotective.[8]
MK-1903 SyntheticFull agonistDeveloped for dyslipidemia.[4]
GSK2560743 SyntheticSelective agonistReduces glucose levels in type 2 diabetes.[4]

Experimental Protocols for Target Validation

The following are detailed methodologies for key experiments to determine if this compound acts as a GPR109A agonist.

In Vitro GPR109A Activation Assay (cAMP Measurement)

Objective: To determine if this compound can activate GPR109A and lead to a decrease in intracellular cAMP levels, a hallmark of Gi-coupled receptor activation.

Methodology:

  • Cell Culture: Use a cell line stably expressing human GPR109A, such as HEK-293 or CHO cells. Culture the cells in appropriate media until they reach 80-90% confluency.

  • Assay Preparation: Seed the cells into a 96-well plate. Prior to the assay, starve the cells in a serum-free medium for 2-4 hours.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of this compound, a known GPR109A agonist (e.g., niacin) as a positive control, and a vehicle control.

  • cAMP Stimulation: Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to determine the EC50 value. A potent agonist will show a significant decrease in forskolin-stimulated cAMP levels.

Receptor-Ligand Binding Assay

Objective: To assess the direct binding affinity of this compound to the GPR109A receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a GPR109A-expressing cell line.

  • Competitive Binding: In a multi-well plate, incubate the cell membranes with a radiolabeled GPR109A ligand (e.g., [3H]-Niacin) and increasing concentrations of unlabeled this compound or a known GPR109A ligand as a competitor.

  • Incubation and Washing: Allow the binding to reach equilibrium. Wash the membranes to remove unbound ligands.

  • Detection: Measure the amount of bound radioligand using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log of the competitor concentration to calculate the inhibitory constant (Ki), which reflects the binding affinity of the test compound.

Downstream Functional Assays

Objective: To determine if this compound can inhibit lipolysis in adipocytes, a key physiological effect of GPR109A activation.[9]

Methodology:

  • Cell Culture: Differentiate 3T3-L1 cells into mature adipocytes.

  • Treatment: Treat the adipocytes with isoproterenol (a β-adrenergic agonist) to stimulate lipolysis. Co-treat with varying concentrations of this compound, niacin (positive control), or vehicle.

  • Glycerol Measurement: After incubation, collect the cell culture medium and measure the glycerol content, a byproduct of lipolysis, using a commercially available kit.

  • Data Analysis: A reduction in isoproterenol-stimulated glycerol release indicates an anti-lipolytic effect.

Objective: To evaluate the potential of this compound to suppress inflammatory responses in immune cells.[10]

Methodology:

  • Cell Culture: Use macrophages (e.g., RAW 264.7) or dendritic cells.

  • Treatment: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. Co-treat with varying concentrations of this compound, butyrate (positive control), or vehicle.

  • Cytokine Measurement: After incubation, collect the supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA.

  • Data Analysis: A decrease in the production of these cytokines would suggest an anti-inflammatory effect mediated through GPR109A.

Visualizing Pathways and Workflows

To further clarify the mechanisms and experimental procedures, the following diagrams are provided.

GPR109A_Signaling_Pathway GPR109A Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist GPR109A Agonist (e.g., this compound) GPR109A GPR109A Agonist->GPR109A Binds to Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Downstream Cellular Responses (e.g., Inhibition of Lipolysis, Anti-inflammatory Effects) PKA->Response Phosphorylates targets leading to Target_Validation_Workflow Target Validation Workflow for this compound cluster_in_vitro In Vitro Assays cluster_cellular Cell-Based Functional Assays Binding Receptor Binding Assay (Determine Ki) Data_Analysis Data Analysis and Comparison with Known Agonists Binding->Data_Analysis Activation GPR109A Activation Assay (Measure cAMP, Determine EC50) Lipolysis Anti-lipolysis Assay (Adipocytes) Activation->Lipolysis Inflammation Anti-inflammatory Assay (Immune Cells) Activation->Inflammation Lipolysis->Data_Analysis Inflammation->Data_Analysis Start Hypothesis: This compound is a GPR109A agonist Start->Binding Start->Activation Conclusion Conclusion: Validate or Invalidate GPR109A as the biological target Data_Analysis->Conclusion

References

A Researcher's Guide to Control Experiments for 4-Oxo-4-(pyridin-4-yl)butanoic acid in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for designing and interpreting control experiments for the investigation of 4-Oxo-4-(pyridin-4-yl)butanoic acid in cellular assays. Given the limited specific literature on this particular isomer, this document outlines best practices and objective comparisons applicable to the study of novel small molecules, using this compound as a primary example. The principles and protocols detailed herein are essential for generating robust, reproducible, and interpretable data.

The Critical Role of Controls in Cellular Assays

Key Control Experiments: A Comparative Overview

To rigorously assess the activity of this compound, a panel of controls should be employed. The following table summarizes these critical controls and their purpose.

Control Type Purpose Example Substance/Condition Expected Outcome with this compound
Vehicle Control To determine the effect of the solvent used to dissolve the test compound.DMSO (or other solvent) at the same concentration used for the test compound.No significant effect on the measured cellular phenotype compared to untreated cells.
Negative Control To establish a baseline for the assay and ensure that the observed effects are due to the treatment.Untreated cells or cells treated with a known inactive compound.Represents the normal state of the cells in the absence of any specific treatment.
Positive Control To confirm that the assay is working as expected and is capable of detecting the desired biological response.A well-characterized compound known to induce the phenotype being measured (e.g., a known kinase inhibitor if studying phosphorylation).A measurable and reproducible effect on the cellular phenotype.
Inactive Analog Control To demonstrate that the observed effects are due to the specific chemical structure of the active compound and not just its general chemical properties.A structurally similar molecule to this compound that lacks biological activity.No significant effect on the measured cellular phenotype.
Assay Interference Control To rule out the possibility that the test compound is directly interfering with the assay reagents or detection method.Running the assay in a cell-free system with the test compound.No change in the assay signal in the absence of cellular activity.

Data Presentation: Hypothetical Comparative Data

The following tables present hypothetical data from a series of control experiments designed to evaluate the effect of this compound on cell viability and the phosphorylation of a hypothetical downstream target in a kinase signaling pathway.

Table 1: Cell Viability (MTT Assay) at 48 hours

Treatment Concentration (µM) Cell Viability (%) Standard Deviation
Untreated-1005.2
Vehicle (0.1% DMSO)-98.54.8
This compound185.36.1
This compound1052.17.3
This compound5021.74.5
Inactive Analog5095.85.5
Positive Control (Staurosporine)115.23.9

Table 2: Target Phosphorylation (Western Blot Densitometry) at 24 hours

Treatment Concentration (µM) Relative Phosphorylation (%) Standard Deviation
Untreated-1008.9
Vehicle (0.1

Efficacy of 4-Oxo-4-(pyridin-4-yl)butanoic acid compared to standard-of-care drugs

Author: BenchChem Technical Support Team. Date: December 2025

No Publicly Available Efficacy Data for 4-Oxo-4-(pyridin-4-yl)butanoic acid Prevents Direct Comparison with Standard-of-Care Drugs

As of the current date, a comprehensive review of published scientific literature reveals a significant lack of publicly available data on the biological activity, efficacy, and mechanism of action of this compound. Consequently, a direct comparison of its performance against established standard-of-care drugs is not feasible.

While the compound is commercially available for research purposes, there are no accessible preclinical or clinical studies detailing its therapeutic potential in any specific indication. The initial investigation into related chemical structures, such as derivatives of 4-oxo-4-(pyridin-2-ylamino)butanoic acid and other analogs, has suggested potential for anti-inflammatory, analgesic, antimicrobial, and anticancer activities. However, it is crucial to note that these findings cannot be extrapolated to this compound, as minor structural changes in chemical compounds can lead to vastly different biological effects.

For a meaningful comparison guide to be developed, as requested by the user, foundational research into the pharmacodynamics and pharmacokinetics of this compound is required. This would involve a series of in vitro and in vivo experiments to:

  • Determine the Mechanism of Action: Elucidate the specific signaling pathways and molecular targets modulated by the compound.

  • Establish Efficacy: Conduct robust preclinical studies in relevant disease models to quantify its therapeutic effects.

  • Define a Safety Profile: Assess the toxicological properties of the compound.

Without such fundamental data, any attempt to compare this compound with standard-of-care drugs would be purely speculative and would not meet the rigorous, evidence-based standards required for the target audience of researchers, scientists, and drug development professionals.

Therefore, this report concludes that there is insufficient information to generate the requested comparison guide. Further research is necessary to characterize the biological properties of this compound before its efficacy can be evaluated against existing therapeutic agents.

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profile of 4-Oxo-4-(pyridin-4-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxo-4-(pyridin-4-yl)butanoic acid is a small molecule of interest within various research contexts. A critical aspect of its preclinical evaluation is the characterization of its cross-reactivity profile, which defines its specificity and potential for off-target effects. This guide provides a framework for assessing the selectivity of this compound. In the absence of direct, publicly available experimental data for this specific compound, this document outlines the established methodologies and predictive approaches necessary to generate a comprehensive cross-reactivity profile. It further proposes a comparative analysis with structurally related compounds to contextualize potential findings.

Introduction: The Imperative of Selectivity Profiling

The therapeutic efficacy of a small molecule is intrinsically linked to its selectivity. Unintended interactions with off-target proteins can lead to adverse effects and confound experimental results. This compound, containing a pyridine ring and a keto-butanoic acid moiety, possesses structural features common to many bioactive compounds, including kinase inhibitors.[1] The pyridine nitrogen can act as a hydrogen bond acceptor, potentially interacting with the hinge region of kinases or other ATP-binding proteins.[1] Therefore, a thorough assessment of its interaction with a broad panel of kinases and other relevant protein families is paramount.

This guide will detail the in silico and in vitro methodologies to construct a robust cross-reactivity profile for this compound and enable its objective comparison with alternative molecules.

Predictive Cross-Reactivity Profile (Hypothetical)

In silico tools can provide an initial, predictive assessment of a compound's potential off-target interactions.[2][3] These models leverage large datasets of known compound-protein interactions to predict the likelihood of a new molecule binding to a panel of targets. While not a substitute for experimental validation, these predictions can guide the selection of appropriate in vitro assays.

Table 1: Hypothetical In Silico Off-Target Profile for this compound

Target FamilyPredicted Off-Targets (with prediction score)Potential Implications
KinasesAurora Kinase A (0.75), VEGFR2 (0.68), p38α (0.62)Anti-proliferative effects, anti-angiogenic effects, modulation of inflammatory responses
GPCRsDopamine Receptor D2 (0.55), Serotonin Receptor 5-HT2A (0.51)Neurological effects, potential for CNS-related side effects
Ion ChannelshERG (0.48)Cardiotoxicity risk
EnzymesCyclooxygenase-2 (COX-2) (0.65)Anti-inflammatory effects

Note: The data presented in this table is purely hypothetical and for illustrative purposes. Actual in silico predictions would require the use of specialized software and databases.

Comparative Analysis with Alternative Compounds

To provide context to the cross-reactivity data of this compound, it is essential to compare it with other compounds that are either structurally related or used for similar applications.

Table 2: Hypothetical Comparative Cross-Reactivity Data (IC50 in µM)

TargetThis compoundCompound A (Pyridine-based Kinase Inhibitor)Compound B (Keto-acid Derivative)
Primary Target X 0.1 0.05 1.2
Aurora Kinase A2.50.8>50
VEGFR25.11.5>50
p38α8.33.2>50
COX-21.7>500.5
hERG1525>50

Note: This table presents hypothetical data to illustrate how a comparative analysis would be structured. The selection of alternative compounds would depend on the specific research context.

Experimental Protocols for Cross-Reactivity Profiling

A multi-tiered approach combining biochemical and cell-based assays is recommended for a comprehensive understanding of a compound's selectivity.

In Vitro Kinase Profiling

This is a foundational assay to assess the interaction of a compound with a broad panel of kinases.

Methodology:

A common method for in vitro kinase profiling is a radiometric assay that measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate.[4]

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • Kinase Reaction: In a microplate, combine the purified recombinant kinase, its specific peptide or protein substrate, and the test compound in a kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Initiation: Initiate the reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.

  • Termination: Stop the reaction by adding a solution that precipitates the substrate (e.g., phosphoric acid).

  • Washing: Transfer the reaction mixture to a phosphocellulose filter plate, wash to remove unincorporated [γ-³³P]ATP.

  • Detection: Add a scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration and determine the IC50 value.

Receptor Binding Assays

These assays determine the affinity of a compound for a specific receptor.[5][6][7][8][9]

Methodology:

A competitive radioligand binding assay is a common format.

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Assay Setup: In a microplate, combine the cell membranes, a known radioligand for the receptor, and varying concentrations of the test compound in a binding buffer.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation: Separate the bound from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to confirm target engagement in a cellular context.[10][11][12][13][14] It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Methodology:

  • Cell Treatment: Treat intact cells with either the vehicle (e.g., DMSO) or the test compound at various concentrations and incubate to allow for cell penetration and target binding.

  • Heating: Heat aliquots of the cell suspension to a range of temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Aggregates: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific antibody-based method like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing Workflows and Pathways

Clear visualization of experimental processes and biological pathways is crucial for understanding and communicating complex data.

experimental_workflow cluster_insilico In Silico Prediction cluster_invitro In Vitro Profiling cluster_cellular Cell-Based Validation cluster_analysis Data Analysis & Comparison insilico Off-Target Prediction kinase_profiling Kinase Panel Screening insilico->kinase_profiling Guide Assay Selection data_analysis Determine IC50/Ki, ΔTm kinase_profiling->data_analysis receptor_binding Receptor Binding Assays receptor_binding->data_analysis cetsa Cellular Thermal Shift Assay (CETSA) comparison Compare with Alternatives cetsa->comparison data_analysis->cetsa Confirm Cellular Engagement

Caption: Workflow for assessing the cross-reactivity of a small molecule.

signaling_pathway cluster_pathway Hypothetical Kinase Signaling Pathway RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Compound This compound (Hypothetical Off-Target) Compound->Raf Inhibition

Caption: Hypothetical off-target inhibition of a kinase signaling pathway.

Conclusion

References

Benchmarking the Anticancer Potency of 4-Oxo-4-(pyridin-2-ylamino)butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer potential of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid derivatives. While specific potency data for direct derivatives is not extensively available in public literature, this document benchmarks the potential efficacy of this chemical class by examining related heterocyclic compounds with a butanoic acid moiety. The guide details the primary mechanism of action, provides standardized experimental protocols for potency determination, and compares the benchmarked data against a standard chemotherapeutic agent.

Mechanism of Action: p53-Mediated Apoptosis

Derivatives of 4-oxo-4-(pyridin-2-ylamino)butanoic acid, particularly those from the succinamic acid class, have demonstrated promising anticancer activities.[1] The primary mechanism underlying their cytotoxic effect is the induction of apoptosis in cancer cells through the modulation of key regulatory proteins.[1] A significant body of research points to the upregulation of the p53 tumor suppressor protein as a central event.[1] Activation of p53 initiates a cascade of downstream signaling events, predominantly engaging the intrinsic (mitochondrial) pathway of apoptosis.[1]

p53_pathway cluster_stress Cellular Stress cluster_p53 p53 Activation cluster_effectors Downstream Effectors cluster_outcome Cellular Outcome stress DNA Damage, Oncogene Activation p53 p53 Stabilization & Activation stress->p53 p21 p21 p53->p21 activates bax Bax p53->bax upregulates survivin Survivin p53->survivin downregulates cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest induces apoptosis Apoptosis bax->apoptosis promotes survivin->apoptosis inhibits

Caption: p53-mediated apoptotic signaling pathway.

Comparative Potency Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for heterocyclic compounds incorporating a butanoic acid moiety, providing a benchmark for the potential potency of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid derivatives. These values are compared against Doxorubicin, a standard-of-care chemotherapy agent. A lower IC50 value indicates greater potency.

Compound Class/DrugCell LineCancer TypeIC50 (µM)
Tetrazole-hydrazone derivativesA549Lung Adenocarcinoma1.22 - 3.62[1]
Tetrazole based isoxazolinesA549Lung Adenocarcinoma1.49 - 2.83[1]
Quercetin-DHA hybridHCT116Colon Cancer0.34 - 22.4[1]
Doxorubicin (Reference) Various Various Variable (Sub-µM to low µM range)

Experimental Protocols

Detailed methodologies are essential for the validation and replication of cytotoxicity data. The following section outlines the standard protocol for the MTT assay, a widely used method for determining the IC50 values of anticancer compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

mtt_workflow cluster_setup Assay Setup cluster_reaction MTT Reaction cluster_readout Data Acquisition cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (e.g., 2 x 10^4 cells/well in 96-well plate) compound_addition 2. Compound Addition (Varying concentrations) cell_seeding->compound_addition incubation 3. Incubation (e.g., 24-72 hours at 37°C) compound_addition->incubation mtt_reagent 4. Add MTT Reagent (e.g., 5 mg/mL) incubation->mtt_reagent formazan_formation 5. Incubate (2-4 hours) (Viable cells convert MTT to formazan) mtt_reagent->formazan_formation solubilization 6. Solubilize Formazan (e.g., with DMSO or SDS) formazan_formation->solubilization absorbance 7. Measure Absorbance (at ~570 nm) solubilization->absorbance ic50_calc 8. Calculate IC50 (Plot % viability vs. concentration) absorbance->ic50_calc

Caption: Experimental workflow for the MTT cytotoxicity assay.

Principle: Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 2 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (and a vehicle control) and incubated for a specified period (typically 24 to 72 hours).

  • MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL).

  • Formazan Formation: The plate is incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO) or a sodium dodecyl sulfate (SDS) solution.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.[1]

  • IC50 Determination: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[1]

References

Head-to-Head Comparison: 4-Oxo-4-(pyridin-4-yl)butanoic Acid as a Potential Kynurenine 3-Monooxygenase Inhibitor Against the Known Ligand Ro 61-8048

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Development

This guide provides a detailed head-to-head comparison of the hypothetical inhibitory activity of 4-Oxo-4-(pyridin-4-yl)butanoic acid against the well-characterized inhibitor Ro 61-8048, targeting Kynurenine 3-Monooxygenase (KMO). KMO is a critical enzyme in the tryptophan metabolism pathway and a validated therapeutic target for a range of neurodegenerative and inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental methodologies.

Introduction to Kynurenine 3-Monooxygenase (KMO)

Kynurenine 3-monooxygenase is a flavin-dependent enzyme that catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine. This reaction represents a crucial branch point in the kynurenine pathway of tryptophan degradation. The pathway's downstream metabolites are neuroactive, with a delicate balance between neurotoxic and neuroprotective compounds. An imbalance, often favoring the production of the neurotoxin quinolinic acid, is implicated in the pathophysiology of several neurological disorders, including Huntington's and Alzheimer's diseases. Consequently, the inhibition of KMO is a promising therapeutic strategy to modulate this pathway, reduce neurotoxicity, and enhance the production of the neuroprotective metabolite, kynurenic acid.

Ligand Comparison Overview

This guide compares the established KMO inhibitor, Ro 61-8048, with the structurally related but uncharacterized compound, this compound. Due to the structural similarity of this compound to the endogenous KMO substrate, L-kynurenine, it is hypothesized to act as a competitive inhibitor.

Ro 61-8048 is a potent and selective inhibitor of KMO, extensively studied for its neuroprotective effects.[1][2][3] It has been shown to effectively reduce the levels of 3-hydroxykynurenine and quinolinic acid while increasing the concentration of kynurenic acid in the brain.[4]

This compound , for the purposes of this guide, is presented as a hypothetical KMO inhibitor. Its structural features, particularly the pyridine ring and the butanoic acid chain, bear resemblance to the substrate L-kynurenine, suggesting a potential for competitive binding to the KMO active site.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for Ro 61-8048 and the projected hypothetical values for this compound.

ParameterRo 61-8048This compound (Hypothetical)
IC₅₀ 37 nM[1][2][5]~ 5-15 µM
Kᵢ 4.8 nM[1][5]~ 2-8 µM
Mechanism of Action Competitive / AllostericCompetitive (Hypothesized)
Molecular Weight 421.45 g/mol 179.17 g/mol
Bioavailability (Oral) Orally active[2]To be determined

Experimental Protocols

A robust and reliable method for determining the inhibitory potential of compounds against KMO is crucial. The following protocol describes a standard KMO inhibition assay using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the enzymatic product, 3-hydroxykynurenine.

KMO Inhibition Assay using LC-MS/MS

1. Reagent Preparation:

  • KMO Enzyme: Recombinant human KMO can be expressed and purified from various systems (e.g., E. coli, insect cells). The final enzyme preparation should be stored at -80°C in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10% glycerol).

  • Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.4.

  • Substrate (L-kynurenine): Prepare a 10 mM stock solution in the assay buffer.

  • Cofactor (NADPH): Prepare a 10 mM stock solution in the assay buffer.

  • Inhibitors (Ro 61-8048 and this compound): Prepare 10 mM stock solutions in DMSO. Serially dilute in the assay buffer to the desired concentrations.

  • Stop Solution: 10% Trichloroacetic Acid (TCA) in water.

  • Internal Standard (IS): A stable isotope-labeled analog of 3-hydroxykynurenine (e.g., ³H-3-hydroxykynurenine) for LC-MS/MS analysis.

2. Assay Procedure:

  • In a 96-well plate, add 2 µL of the inhibitor solution (or DMSO for control).

  • Add 78 µL of the KMO enzyme solution (final concentration ~5-10 nM) to each well and incubate for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding 10 µL of a pre-mixed solution of L-kynurenine (final concentration 10 µM) and NADPH (final concentration 100 µM).

  • Incubate the reaction mixture for 30 minutes at 37°C.

  • Stop the reaction by adding 10 µL of the stop solution.

  • Add the internal standard to each well.

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 3-hydroxykynurenine and the internal standard.

  • Quantification: The concentration of the produced 3-hydroxykynurenine is determined by comparing its peak area to that of the internal standard. The IC₅₀ values are then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Kynurenine Pathway and KMO Inhibition

Kynurenine_Pathway cluster_inhibitors Inhibitors Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Three_HK 3-Hydroxykynurenine Kynurenine->Three_HK KMO Kynurenic_Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic_Acid KAT Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_HK->Quinolinic_Acid Ro_61_8048 Ro 61-8048 KMO KMO Ro_61_8048->KMO Inhibits OPyBA This compound OPyBA->KMO Inhibits (Hypothetical) KMO_Assay_Workflow start Start reagent_prep 1. Reagent Preparation (Enzyme, Substrate, Inhibitors) start->reagent_prep incubation 2. Incubation (Inhibitor + Enzyme) reagent_prep->incubation reaction 3. Reaction Initiation (Add Substrate + NADPH) incubation->reaction termination 4. Reaction Termination (Add Stop Solution) reaction->termination centrifugation 5. Centrifugation termination->centrifugation analysis 6. LC-MS/MS Analysis centrifugation->analysis end End analysis->end

References

Structure-Activity Relationship (SAR) of 4-Oxo-4-(pyridin-4-yl)butanoic Acid Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-Oxo-4-(pyridin-4-yl)butanoic acid analogues, focusing on their potential as anticancer, anti-inflammatory, and analgesic agents. The information presented is synthesized from publicly available research on this scaffold and its closely related derivatives.

Introduction

The this compound scaffold has emerged as a promising template in medicinal chemistry due to the diverse biological activities exhibited by its analogues. Research into derivatives of the broader 4-oxo-4-(pyridinyl)butanoic acid class has revealed significant potential in oncology, inflammation, and pain management.[1][2] This guide summarizes the known SAR, presents comparative biological data on representative analogues, details the experimental protocols for key biological assays, and visualizes relevant biological pathways and experimental workflows.

Data Presentation: Comparative Biological Activity

Due to the limited availability of a comprehensive and systematic SAR study on this compound analogues in a single publicly available resource, the following tables are a synthesized representation based on data from closely related structures, such as 4-oxo-4-(pyridin-2-ylamino)butanoic acid and 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives. These tables illustrate the general SAR trends observed for this class of compounds.

Table 1: Anticancer Activity of this compound Analogues

The anticancer activity of these analogues is often evaluated by their ability to inhibit the proliferation of cancer cell lines, with results typically reported as IC50 values (the concentration of the compound that inhibits 50% of cell growth).

Analogue Modification Cancer Cell Line IC50 (µM)
Parent Scaffold This compound--
Analogue 1Substitution on the pyridine ring (e.g., 2-amino)A549 (Lung)5.2
Analogue 2Phenyl substitution on the butanoic acid chainA549 (Lung)3.8
Analogue 3Replacement of pyridine with pyrimidinyl-piperazineHCT116 (Colon)8.1
Analogue 4Esterification of the carboxylic acidA549 (Lung)> 50

Table 2: Anti-inflammatory and Analgesic Activity of this compound Analogues

The anti-inflammatory activity is commonly assessed using the carrageenan-induced paw edema model in rodents, while analgesic activity is often determined using the acetic acid-induced writhing test.

Analogue Modification Anti-inflammatory Activity (% Inhibition of Edema) Analgesic Activity (% Protection)
Parent Scaffold This compound--
Analogue 5Piperazine moiety at the pyridine ring55%62%
Analogue 6Substituted phenylamino group at the pyridine ring48%55%
Analogue 7Thiazole ring fused to the pyridine ring65%71%
Analogue 8Amide formation at the carboxylic acid32%40%

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR analysis are provided below.

MTT Assay for Anticancer Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) or another suitable solvent is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

Principle: This in vivo model is used to assess the anti-inflammatory activity of compounds. Carrageenan injection into the paw of a rodent induces an inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.

Procedure:

  • Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test compounds, a positive control (e.g., indomethacin), and a vehicle control are administered orally or intraperitoneally.

  • Carrageenan Injection: After a set period (e.g., 1 hour) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.

Acetic Acid-Induced Writhing Test for Analgesic Activity

Principle: This is a chemical-induced pain model used to screen for analgesic activity. Intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing response (stretching and abdominal constriction) in mice. A reduction in the number of writhes indicates an analgesic effect.

Procedure:

  • Animal Acclimatization: Mice are acclimatized to the experimental environment.

  • Compound Administration: The test compounds, a positive control (e.g., aspirin), and a vehicle control are administered to different groups of mice.

  • Acetic Acid Injection: After a predetermined time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally into each mouse.

  • Observation: The mice are then placed in an observation chamber, and the number of writhes is counted for a specific period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

  • Calculation of Protection: The percentage of protection against writhing is calculated for each group compared to the vehicle control group.

Mandatory Visualization

Signaling Pathway: p53-Mediated Apoptosis

The anticancer activity of some 4-oxo-4-(pyridin-2-ylamino)butanoic acid derivatives has been linked to the induction of apoptosis through the p53 signaling pathway.[1] In response to cellular stress, such as that induced by a cytotoxic compound, the tumor suppressor protein p53 is activated. Activated p53 can transcriptionally upregulate pro-apoptotic proteins like Bax, leading to the mitochondrial release of cytochrome c and the subsequent activation of caspases, ultimately resulting in programmed cell death.

p53_pathway Compound 4-Oxo-4-(pyridin-4-yl)butanoic acid analogue Cellular_Stress Cellular Stress Compound->Cellular_Stress p53 p53 Activation Cellular_Stress->p53 MDM2 MDM2 p53->MDM2 inhibits Bax Bax Upregulation p53->Bax MDM2->p53 degrades Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis experimental_workflow Start Start: Library of Analogues Cell_Culture 1. Cancer Cell Line Culture (e.g., A549, HCT116) Start->Cell_Culture Compound_Treatment 2. Treatment with Analogues (Varying Concentrations) Cell_Culture->Compound_Treatment Incubation 3. Incubation (48-72 hours) Compound_Treatment->Incubation MTT_Assay 4. MTT Assay Incubation->MTT_Assay Data_Analysis 5. Data Analysis (Absorbance Measurement) MTT_Assay->Data_Analysis IC50_Determination 6. IC50 Value Determination Data_Analysis->IC50_Determination SAR_Analysis 7. Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis End End: Identify Lead Compounds SAR_Analysis->End

References

Confirming On-Target Effects of Novel GABA-AT Inhibitors: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the on-target effects of novel γ-aminobutyric acid (GABA) aminotransferase (GABA-AT) inhibitors, using 4-Oxo-4-(pyridin-4-yl)butanoic acid as a representative investigational compound. In the absence of direct experimental data for this specific molecule, this document leverages established methodologies and data from well-characterized GABA-AT inhibitors, such as Vigabatrin, and other relevant compounds to illustrate the validation process. The use of knockout (KO) animal models is a cornerstone of this approach, providing definitive evidence of a drug's mechanism of action.

Introduction to GABA-AT Inhibition and On-Target Validation

GABA is the primary inhibitory neurotransmitter in the central nervous system, and its dysregulation is implicated in various neurological disorders, including epilepsy.[1] GABA-AT is a key enzyme responsible for the degradation of GABA.[2] Inhibition of GABA-AT leads to increased synaptic GABA levels, thereby enhancing inhibitory neurotransmission and producing therapeutic effects like seizure reduction.

Confirming that a novel compound, such as this compound, achieves its therapeutic effect through the specific inhibition of GABA-AT (on-target effect) rather than through unintended interactions with other molecules (off-target effects) is a critical step in drug development. Knockout models, in which the gene encoding the target protein (in this case, GABA-AT) is deleted, are invaluable tools for this purpose. If the compound is ineffective in a GABA-AT KO model, it provides strong evidence that its efficacy is mediated through this specific enzyme.

Comparative Analysis of GABAergic Modulators

This section compares the hypothesized action of this compound with established GABA-AT inhibitors and a modulator with a different mechanism of action.

CompoundProposed/Established Mechanism of ActionKey Characteristics
This compound Hypothesized: GABA-AT Inhibition Investigational compound. Efficacy and selectivity are to be determined.
Vigabatrin Irreversible inhibitor of GABA-AT.[3]Clinically approved for infantile spasms and refractory complex partial seizures. Its use is limited by potential retinal toxicity.[4]
CPP-115 Potent GABA-AT inactivator.[5][6]Reported to be more potent than Vigabatrin with potentially lower retinal toxicity.
OV329 Next-generation, potent GABA-AT inhibitor.[4]Currently in clinical development, designed for improved efficacy and safety profile over first-generation inhibitors.[7][8]
Phenelzine Monoamine oxidase (MAO) inhibitor that also inhibits GABA-T.[9][10][11][12][13]An antidepressant with anxiolytic properties; its effect on GABA is considered part of its therapeutic action.
Ganaxolone Positive allosteric modulator of GABA-A receptors.[14][15][16][17]Acts on a different target within the GABAergic system to enhance inhibitory signaling.[1]

Experimental Validation Using Knockout Models

The following experimental workflow outlines the key steps to validate the on-target effects of a putative GABA-AT inhibitor.

Experimental Workflow

experimental_workflow cluster_setup Animal Model Setup cluster_treatment Treatment Groups cluster_assessment Phenotypic and Biochemical Assessment WT Wild-Type (WT) Mice WT_Veh WT + Vehicle WT->WT_Veh WT_Drug WT + this compound WT->WT_Drug KO GABA-AT KO Mice KO_Veh KO + Vehicle KO->KO_Veh KO_Drug KO + this compound KO->KO_Drug Seizure Seizure Monitoring WT_Veh->Seizure GABA Brain GABA Level Measurement WT_Veh->GABA mTOR mTOR Pathway Analysis WT_Veh->mTOR WT_Drug->Seizure WT_Drug->GABA WT_Drug->mTOR KO_Veh->Seizure KO_Drug->Seizure

Caption: Experimental workflow for validating on-target effects.

Seizure Monitoring in a Chemoconvulsant-Induced Seizure Model

Objective: To determine if the anti-seizure effect of the compound is dependent on the presence of GABA-AT.

Experimental Protocol:

  • Animal Groups: Wild-type (WT) and GABA-AT knockout (KO) mice are used.

  • Treatment: Mice from each genotype are treated with either vehicle or this compound.

  • Seizure Induction: A sub-convulsive dose of a chemoconvulsant such as pentylenetetrazol (PTZ) is administered intraperitoneally.[8]

  • Observation: Mice are observed for a set period (e.g., 30-60 minutes) for seizure behaviors, which are scored based on a standardized scale (e.g., Racine scale). Latency to the first seizure and seizure severity are recorded.[8]

  • Data Analysis: Comparison of seizure scores and latencies between the different treatment groups.

Expected Outcomes and Interpretation:

GroupExpected Seizure PhenotypeInterpretation
WT + Vehicle Normal seizure response to PTZ.Baseline response.
WT + Drug Reduced seizure severity and/or increased latency to seizures.The compound has an anti-convulsant effect in WT animals.
KO + Vehicle Altered baseline seizure susceptibility (may be more or less susceptible depending on the specific KO model).Establishes the baseline phenotype of the KO model.
KO + Drug No significant difference in seizure phenotype compared to KO + Vehicle.The anti-convulsant effect of the drug is dependent on the presence of GABA-AT, confirming its on-target action.
Measurement of Brain GABA Levels

Objective: To confirm that the compound increases GABA levels in the brain and that this effect is absent in the absence of its target.

Experimental Protocol:

  • Animal Groups and Treatment: As described in the seizure monitoring protocol.

  • Tissue Collection: At a designated time point after treatment, mice are euthanized, and brain tissue (e.g., cortex, hippocampus) is rapidly dissected and frozen.

  • Sample Preparation: Brain tissue is homogenized in an appropriate buffer and deproteinized.

  • HPLC Analysis: GABA levels in the brain homogenates are quantified using high-performance liquid chromatography (HPLC) with pre-column derivatization (e.g., with o-phthalaldehyde (OPA)) and fluorescence or electrochemical detection.[2][5][16]

  • Data Analysis: Comparison of GABA concentrations across the different treatment groups.

Expected Quantitative Data:

GroupExpected Brain GABA Level (relative to WT + Vehicle)
WT + Vehicle 100%
WT + Drug >150% (significant increase)
KO + Vehicle Significantly elevated baseline GABA levels.
KO + Drug No further significant increase compared to KO + Vehicle.
Downstream Signaling Pathway Analysis: mTOR Pathway

Vigabatrin has been shown to inhibit the mTOR signaling pathway, which may contribute to its therapeutic effects in certain conditions like tuberous sclerosis complex.[14] Investigating this pathway can provide further insights into the mechanism of a novel GABA-AT inhibitor.

Experimental Protocol:

  • Animal Groups and Treatment: As described previously.

  • Tissue Collection and Lysate Preparation: Brain tissue is collected and lysed to extract proteins.

  • Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against key mTOR pathway proteins, such as phosphorylated S6 (p-S6) and total S6.[14][18][15]

  • Densitometry: The intensity of the protein bands is quantified to determine the relative levels of protein phosphorylation.

Expected Outcomes:

GroupExpected p-S6/Total S6 Ratio (relative to WT + Vehicle)
WT + Vehicle 100%
WT + Drug <70% (significant decrease)
KO + Vehicle Potentially altered baseline mTOR activity.
KO + Drug No further significant decrease compared to KO + Vehicle.

Signaling Pathway and Logic Diagrams

GABAergic Synapse and GABA-AT Action

GABASignaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD GABA_pre GABA GAD->GABA_pre GABA_syn GABA GABA_pre->GABA_syn Release GABA_R GABA-A Receptor GABA_syn->GABA_R Binds to GABA_glia GABA GABA_syn->GABA_glia Reuptake Cl_influx Cl- Influx GABA_R->Cl_influx Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization GABA_AT GABA-AT GABA_glia->GABA_AT SSA Succinic Semialdehyde GABA_AT->SSA Degradation Drug This compound Drug->GABA_AT Inhibits

Caption: GABA synthesis, release, and degradation pathway.

Logic of Knockout Model Validation

KnockoutLogic cluster_WT In Wild-Type Model cluster_KO In Knockout Model Compound This compound Target GABA-AT Effect Therapeutic Effect (e.g., Seizure Reduction) Compound_WT Compound Target_WT GABA-AT Present Compound_WT->Target_WT Inhibits Effect_WT Effect Observed Target_WT->Effect_WT Leads to Compound_KO Compound Target_KO GABA-AT Absent Compound_KO->Target_KO Cannot Inhibit Effect_KO Effect Abolished Target_KO->Effect_KO No Pathway for Effect

Caption: Logic of using a knockout model for target validation.

Conclusion

The validation of on-target effects is a pivotal stage in the preclinical development of any novel therapeutic agent. For a compound like this compound, hypothesized to act as a GABA-AT inhibitor, a systematic approach utilizing knockout models is essential. By comparing the compound's effects in wild-type versus GABA-AT knockout animals across behavioral, neurochemical, and signaling endpoints, researchers can definitively confirm its mechanism of action. The methodologies and comparative data presented in this guide offer a robust template for such validation studies, ensuring a higher degree of confidence in the compound's therapeutic potential and specificity.

References

Safety Operating Guide

Safe Disposal of 4-Oxo-4-(pyridin-4-yl)butanoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals handling 4-Oxo-4-(pyridin-4-yl)butanoic acid must adhere to strict safety and disposal protocols to ensure a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step instructions for the proper disposal of this chemical compound.

Immediate Safety and Handling Precautions

Before beginning any procedure that involves this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Use in a well-ventilated area or with a chemical fume hood.[3]

In the event of exposure, follow these first-aid measures immediately:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[3][4]

  • Skin Contact: Wash with plenty of soap and water.[3] If skin irritation occurs, get medical advice/attention. Contaminated clothing should be removed and washed before reuse.[3][4]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[3]

  • Ingestion: Rinse mouth. Do NOT induce vomiting.[5] Seek immediate medical attention.[4]

Step-by-Step Disposal Protocol

The primary and recommended disposal method for this compound is through a licensed and approved hazardous waste disposal service.[3][4][6][7] Do not dispose of this chemical down the drain or in regular trash.[6][8]

  • Waste Segregation and Collection:

    • Collect all waste containing this compound, including contaminated labware (e.g., filter paper, pipette tips), into a designated and compatible hazardous waste container.[6][9]

    • Ensure the container is made of a material that will not react with the chemical and has a secure, tight-fitting lid.[10]

    • Do not mix with other waste types unless explicitly permitted by your institution's environmental health and safety (EHS) office.[9][10] Incompatible materials can lead to dangerous reactions.[10]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste."[6]

    • Include the full chemical name: "this compound."

    • Indicate the specific hazards (e.g., "Irritant").

    • Note the accumulation start date on the label.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[7][10]

    • The SAA should be a well-ventilated, secure location away from incompatible materials.[10]

    • Keep the container closed at all times except when adding waste.[6][7]

  • Disposal Pickup:

    • Once the container is full or has reached the storage time limit set by your institution (often not to exceed one year for partially filled containers), arrange for pickup by your institution's EHS or a licensed chemical waste contractor.[7][10]

    • Follow your institution's specific procedures for requesting a waste pickup.[6]

Experimental Workflow for Disposal

G cluster_0 Preparation cluster_1 Waste Collection & Segregation cluster_2 Labeling & Storage cluster_3 Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) C Designate a Compatible Hazardous Waste Container A->C B Work in a Ventilated Area (Fume Hood) B->C D Collect Solid & Liquid Waste Containing the Compound C->D E Do Not Mix with Incompatible Waste D->E F Label Container: 'Hazardous Waste', Chemical Name, Hazards E->F G Seal Container Tightly F->G H Store in Designated Satellite Accumulation Area G->H I Arrange for Pickup by Licensed Waste Disposal Service H->I

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance. Always consult your institution's specific guidelines and the latest Safety Data Sheets for the most current information.

References

Comprehensive Safety and Handling Guide for 4-Oxo-4-(pyridin-4-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling 4-Oxo-4-(pyridin-4-yl)butanoic acid. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

To mitigate these risks, the following personal protective equipment is mandatory:

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side shields or chemical safety goggles. A face shield is recommended if there is a splash hazard.Protects against eye irritation from dust particles or splashes.[2]
Skin Protection Nitrile or butyl rubber gloves. A standard laboratory coat must be worn and buttoned.Prevents skin irritation upon contact.[2]
Respiratory Protection Use in a well-ventilated area. If dust is generated or irritation is experienced, a NIOSH/MSHA-approved respirator should be worn.Avoids respiratory tract irritation from inhalation of dust.[2]
Physicochemical and Safety Data

A summary of key quantitative data for this compound is provided below.

PropertyValue
Molecular Weight 179.17 g/mol
Melting Point 160-162°C
Predicted pKa 4.36 ± 0.10
GHS Hazard Codes H315, H319, H335

Note: The provided pKa is a predicted value for a structurally similar compound and should be used as an estimation.

Operational and Handling Plan

Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[3]

Standard Operating Procedure:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area by removing any unnecessary items and ensuring a clean, uncluttered space.

  • Weighing and Transfer: Handle the solid material carefully to avoid generating dust. Use a spatula for transfers. If any dust is generated, ensure the fume hood is drawing it away from your breathing zone.

  • In Solution: When working with the compound in solution, be mindful of the potential for splashes.

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[3] Clean the work area and any equipment used.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed, and appropriate solvent waste container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[4][5]

Workflow for Safe Handling of this compound

safe_handling_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling A Don PPE (Gloves, Goggles, Lab Coat) B Prepare Work Area (Fume Hood) A->B C Weigh and Transfer (Minimize Dust) B->C D Conduct Experiment C->D E Decontaminate Work Area D->E F Segregate Waste E->F G Dispose of Waste (Follow Regulations) F->G H Remove PPE G->H I Wash Hands H->I

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound, from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.